molecular formula C20H22O6 B10789591 Isocolumbin

Isocolumbin

Cat. No.: B10789591
M. Wt: 358.4 g/mol
InChI Key: AALLCALQGXXWNA-UTOPOAIZSA-N
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Description

Isocolumbin is a useful research compound. Its molecular formula is C20H22O6 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H22O6

Molecular Weight

358.4 g/mol

IUPAC Name

(3S,11R,12S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione

InChI

InChI=1S/C20H22O6/c1-18-9-14(11-5-8-24-10-11)25-16(21)12(18)3-6-19(2)15(18)13-4-7-20(19,23)17(22)26-13/h4-5,7-8,10,12-15,23H,3,6,9H2,1-2H3/t12?,13?,14?,15?,18-,19-,20-/m1/s1

InChI Key

AALLCALQGXXWNA-UTOPOAIZSA-N

Isomeric SMILES

C[C@@]12CCC3C(=O)OC(C[C@]3(C1C4C=C[C@]2(C(=O)O4)O)C)C5=COC=C5

Canonical SMILES

CC12CCC3C(=O)OC(CC3(C1C4C=CC2(C(=O)O4)O)C)C5=COC=C5

Origin of Product

United States

Foundational & Exploratory

Isocolumbin: A Furanoditerpenoid with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Isocolumbin is a naturally occurring furanoditerpenoid that has garnered scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and characterization, along with an analysis of its known mechanisms of action, are presented to facilitate further research and development.

Chemical Structure and Identification

This compound is a complex diterpenoid characterized by a furan (B31954) ring fused to a polycyclic carbon skeleton. Its chemical identity is well-established through various spectroscopic and analytical techniques.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
Molecular Formula C₂₀H₂₂O₆
Molecular Weight 358.39 g/mol
IUPAC Name (1R,2S,3S,5S,8S,11R,12R)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.0²,¹¹.0³,⁸]hexadec-15-ene-7,13-dione
CAS Number 471-54-5[1]
SMILES String C[C@@]12CC[C@@H]3C(=O)O--INVALID-LINK--C5=COC=C5
InChI Key AALLCALQGXXWNA-FDBLAFQCSA-N

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling. A summary of its key properties is provided below.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Physical Description Powder
Melting Point 190 °C
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone
XLogP3-AA 2.2
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 6
Rotatable Bond Count 1
Topological Polar Surface Area 86 Ų
Predicted Boiling Point 898.4 ± 65.0 °C
Predicted Density 1.85 ± 0.1 g/cm³
Predicted pKa 7.81 ± 0.25

Biological Activities and Mechanism of Action

This compound has been reported to possess anti-inflammatory and antimicrobial properties. While research into its specific mechanisms of action is ongoing, studies on its close isomer, columbin, provide valuable insights into its potential biological targets.

Anti-inflammatory Activity

While specific quantitative data for this compound is limited, studies on its isomer, columbin, have demonstrated anti-inflammatory effects. Columbin has been shown to inhibit cyclooxygenase-2 (COX-2) and nitric oxide (NO) production, key mediators of inflammation. Notably, this inhibition does not appear to proceed through the translocation of the nuclear factor-kappa B (NF-κB), a central regulator of inflammatory responses.

Table 3: Quantitative Bioactivity Data for Columbin (Isomer of this compound)

AssayTargetResultConcentrationSource
In vitro enzyme inhibitionCOX-118.8 ± 1.5% inhibition100 µM
In vitro enzyme inhibitionCOX-263.7 ± 6.4% inhibition100 µM

The anti-inflammatory actions of many natural products are mediated through the modulation of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways. These pathways regulate the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs).

Below is a generalized representation of the inflammatory signaling pathway that is often targeted by anti-inflammatory compounds.

Inflammation_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB AP1 AP-1 MAPK->AP1 NFkB_p65 NF-κB (p65) NFkB->NFkB_p65 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) AP1->Cytokines NFkB_p65->Cytokines COX2 COX-2 NFkB_p65->COX2 iNOS iNOS NFkB_p65->iNOS

Caption: Generalized inflammatory signaling pathway initiated by LPS.

Antimicrobial Activity

This compound has been identified as a constituent of plant extracts with demonstrated antimicrobial activity. However, specific minimum inhibitory concentration (MIC) values for purified this compound against a panel of microorganisms are not yet extensively documented in the public domain. Further research is required to quantify its antimicrobial spectrum and potency.

Experimental Protocols

The following sections outline the general methodologies for the isolation and structural elucidation of this compound, based on established procedures for related furanoditerpenoids.

Isolation and Purification of this compound

The isolation of this compound typically involves extraction from its natural plant sources, followed by chromatographic purification.

Protocol: Isolation of this compound from Plant Material

  • Plant Material Collection and Preparation: Collect the relevant plant parts (e.g., roots of Stephania tetrandra or Jateorhiza palmata). Air-dry the plant material in the shade and grind it into a coarse powder.

  • Extraction: Macerate the powdered plant material with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 72 hours), with periodic agitation. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning: Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to fractionate the components based on their polarity.

  • Column Chromatography: Subject the fraction enriched with this compound (typically the chloroform or ethyl acetate fraction) to column chromatography on silica (B1680970) gel. Elute the column with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, gradually increasing the polarity.

  • Further Purification: Collect the fractions and monitor them by thin-layer chromatography (TLC). Combine the fractions containing this compound and subject them to further purification steps, such as preparative TLC or repeated column chromatography (e.g., on Sephadex LH-20 or MCI gel), until a pure compound is obtained.

  • Crystallization: Crystallize the purified this compound from a suitable solvent system (e.g., methanol/chloroform) to obtain a crystalline solid.

The workflow for a typical isolation and purification process is depicted below.

Isolation_Workflow Plant Plant Material (e.g., roots) Grinding Drying and Grinding Plant->Grinding Extraction Solvent Extraction (e.g., Methanol) Grinding->Extraction Partitioning Solvent Partitioning Extraction->Partitioning ColumnChrom Silica Gel Column Chromatography Partitioning->ColumnChrom Fractionation Fraction Collection and TLC Analysis ColumnChrom->Fractionation Purification Further Purification (e.g., Prep-TLC, Sephadex) Fractionation->Purification Crystallization Crystallization Purification->Crystallization PureCompound Pure this compound Crystallization->PureCompound

Caption: General workflow for the isolation and purification of this compound.

Structural Elucidation

The definitive structure of this compound is determined using a combination of spectroscopic methods.

Protocol: Spectroscopic Characterization of this compound

  • Mass Spectrometry (MS): Obtain the high-resolution mass spectrum (HR-MS) to determine the exact mass and elemental composition of the molecule, confirming its molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃) and acquire the proton NMR spectrum to identify the number and types of protons and their chemical environments.

    • ¹³C NMR and DEPT: Acquire the carbon-13 NMR and Distortionless Enhancement by Polarization Transfer (DEPT) spectra to determine the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).

    • 2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), to establish the connectivity between protons and carbons and to assemble the complete molecular structure.

  • Infrared (IR) Spectroscopy: Obtain the IR spectrum to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and furan ring vibrations.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Acquire the UV-Vis spectrum to identify any chromophores present in the molecule.

Conclusion and Future Directions

This compound is a furanoditerpenoid with established anti-inflammatory and potential antimicrobial activities. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and known biological activities, along with standardized experimental protocols for its study. While the therapeutic potential of this compound is evident, further research is warranted to fully elucidate its mechanisms of action, establish its in vivo efficacy and safety profile, and explore its full therapeutic potential. Specifically, future studies should focus on obtaining quantitative bioactivity data (IC₅₀, MIC values), identifying its specific molecular targets, and exploring its effects on various signaling pathways in greater detail. Such research will be instrumental in advancing this compound towards potential clinical applications.

References

Isocolumbin: A Technical Guide to its Natural Sources and Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocolumbin (B3435002), a furanoditerpenoid, has garnered significant interest within the scientific community for its potential therapeutic applications. As a bioactive compound found in various medicinal plants, understanding its natural origins and efficient extraction methodologies is paramount for advancing research and development. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed protocols for its extraction and isolation, and an exploration of its known biological signaling pathways.

Natural Sources of this compound

This compound is predominantly found in plant species belonging to the Tinospora genus and in Jateorhiza palmata, commonly known as Calumba. These plants have a history of use in traditional medicine across tropical and subtropical regions of Asia and Africa.

The primary plant sources for this compound are detailed below:

Plant SpeciesFamilyPlant Part(s) Containing this compoundGeographical Distribution
Tinospora capillipesMenispermaceaeRhizomeTropical and subtropical regions of Asia
Tinospora cordifoliaMenispermaceaeStem, RootTropical regions of India, Myanmar, and Sri Lanka[1][2]
Tinospora sagittataMenispermaceaeNot specifiedAsia
Jateorhiza palmata (Calumba)MenispermaceaeRootEast Africa[3]

While quantitative data for this compound content is not widely available, a study on Tinospora cordifolia reported a yield of 0.006% for the related furanoditerpenoid, columbin (B190815), from a 70% ethanolic extract of the stem.[4][5] The concentration of this compound is expected to vary depending on the plant species, geographical location, and harvesting time.

Extraction and Isolation Protocols

The extraction and isolation of this compound from its natural sources typically involve solvent extraction followed by chromatographic purification. Below are detailed experimental protocols derived from methodologies reported in scientific literature.

Protocol 1: Extraction and Isolation from Tinospora cordifolia Stems

This protocol is based on the general methodology for isolating diterpenoids from Tinospora species.

1. Plant Material Preparation:

  • Collect fresh stems of Tinospora cordifolia.

  • Air-dry the stems in the shade until they are brittle.

  • Grind the dried stems into a coarse powder using a mechanical grinder.

2. Solvent Extraction:

  • Weigh the powdered plant material.

  • Perform a Soxhlet extraction or maceration with methanol (B129727) or a 70:30 mixture of methanol and acetone. For maceration, soak the powder in the solvent (1:5 w/v) for 72 hours with occasional shaking.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

3. Liquid-Liquid Partitioning:

  • Suspend the crude extract in distilled water.

  • Sequentially partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

  • Collect the different solvent fractions and evaporate the solvents to dryness. This compound is expected to be enriched in the less polar fractions (chloroform and ethyl acetate).

4. Chromatographic Purification:

  • Column Chromatography:

    • Pack a silica (B1680970) gel (60-120 mesh) column using a suitable non-polar solvent like n-hexane.

    • Dissolve the dried chloroform or ethyl acetate fraction in a minimal amount of the same solvent and load it onto the column.

    • Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate (e.g., 100:0, 90:10, 80:20, etc., v/v).

    • Collect fractions of 20-25 mL and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualizing under UV light or with an appropriate staining reagent.

    • Pool the fractions containing the compound of interest based on the TLC profile.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • For final purification, subject the pooled fractions to Prep-HPLC on a C18 column.

    • Use a mobile phase of methanol and water in an isocratic or gradient elution.

    • Monitor the elution at a suitable wavelength (e.g., 210 nm) and collect the peak corresponding to this compound.

5. Characterization:

  • Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR - ¹H and ¹³C), and comparison with a reference standard.

Protocol 2: Extraction from Jateorhiza palmata (Calumba) Root

This protocol is a generalized method for the extraction of diterpenoids from Calumba root.

1. Plant Material Preparation:

  • Obtain dried roots of Jateorhiza palmata.

  • Grind the roots into a fine powder.

2. Solvent Extraction:

  • Extract the powdered root material with alcohol (e.g., ethanol (B145695) or methanol) using maceration or percolation.

  • Filter and concentrate the extract as described in Protocol 1.

3. Purification:

  • Follow the liquid-liquid partitioning and chromatographic purification steps as outlined in Protocol 1 to isolate this compound. The specific solvent systems for chromatography may need to be optimized for this plant source.

Biological Signaling Pathways of this compound

In silico and in vitro studies have begun to elucidate the molecular mechanisms and signaling pathways through which this compound may exert its biological effects.

Anti-inflammatory Pathway

While direct studies on this compound's anti-inflammatory mechanism are limited, research on the structurally related compound, columbin, provides valuable insights. Columbin has been shown to inhibit the production of nitric oxide (NO) and the activity of cyclooxygenase-2 (COX-2), both key mediators of inflammation. Notably, this anti-inflammatory action appears to be independent of the NF-κB signaling pathway, a central regulator of inflammation.

anti_inflammatory_pathway Inflammatory Stimuli Inflammatory Stimuli Pro-inflammatory Mediators Pro-inflammatory Mediators Inflammatory Stimuli->Pro-inflammatory Mediators COX-2 COX-2 Pro-inflammatory Mediators->COX-2 iNOS iNOS Pro-inflammatory Mediators->iNOS Prostaglandins Prostaglandins COX-2->Prostaglandins Nitric Oxide (NO) Nitric Oxide (NO) iNOS->Nitric Oxide (NO) Inflammation Inflammation Prostaglandins->Inflammation Nitric Oxide (NO)->Inflammation This compound This compound This compound->COX-2 This compound->iNOS

Caption: Putative anti-inflammatory mechanism of this compound.

Metabolic Regulation Pathways

In silico studies suggest that this compound may play a role in metabolic regulation by interacting with key proteins involved in diabetes and obesity. These include Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ), a key regulator of adipogenesis and glucose metabolism, as well as the digestive enzymes pancreatic α-amylase and α-glucosidase, which are involved in carbohydrate breakdown and glucose absorption.

metabolic_regulation_pathway cluster_carbohydrate Carbohydrate Digestion & Absorption cluster_adipogenesis Adipogenesis & Glucose Metabolism Carbohydrates Carbohydrates α-amylase α-amylase Carbohydrates->α-amylase α-glucosidase α-glucosidase α-amylase->α-glucosidase Glucose Absorption Glucose Absorption α-glucosidase->Glucose Absorption PPAR-γ PPAR-γ Gene Expression Gene Expression PPAR-γ->Gene Expression Adipocyte Differentiation Adipocyte Differentiation Gene Expression->Adipocyte Differentiation Glucose Uptake Glucose Uptake Gene Expression->Glucose Uptake This compound This compound This compound->α-amylase This compound->α-glucosidase This compound->PPAR-γ Modulation

Caption: Potential metabolic regulatory pathways of this compound.

Conclusion

This compound stands out as a promising natural compound with potential therapeutic benefits. The efficient extraction and purification from its primary sources, Tinospora species and Jateorhiza palmata, are crucial for enabling further research into its pharmacological properties and mechanisms of action. The detailed protocols and insights into its potential signaling pathways provided in this guide serve as a valuable resource for scientists and researchers dedicated to exploring the full therapeutic potential of this compound. Further quantitative analysis of this compound content in its natural sources and more in-depth studies on its biological activities are warranted to advance its development as a potential therapeutic agent.

References

The Isocolumbin Biosynthesis Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Isocolumbin (B3435002), a furanoditerpenoid lactone primarily isolated from Tinospora cordifolia, has garnered significant interest within the scientific and drug development communities for its diverse pharmacological activities. Understanding its biosynthesis is paramount for developing sustainable production platforms and enabling metabolic engineering efforts to enhance its yield or generate novel analogs. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway in plants. While the complete pathway has yet to be fully elucidated, this document consolidates existing research on diterpenoid biosynthesis, leverages genomic and transcriptomic data from Tinospora cordifolia, and proposes a putative pathway based on analogous biosynthetic routes of similar furanoditerpenoids. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and a roadmap for future research in this area.

Introduction

This compound is a member of the clerodane class of furanoditerpenoids, characterized by a decalin core and a furan (B31954) ring. These natural products are synthesized through the intricate network of terpenoid metabolism in plants. The biosynthesis of such complex molecules involves a series of enzymatic reactions, including the formation of the basic diterpene skeleton by terpene synthases and subsequent modifications by enzymes like cytochrome P450 monooxygenases (CYPs), dehydrogenases, and reductases. This guide will detail the proposed biosynthetic steps, present available quantitative data, outline relevant experimental protocols, and provide visual representations of the key pathways and workflows.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway for diterpenoid biosynthesis, originating from the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. The proposed pathway can be divided into three main stages:

  • Stage 1: Formation of the Clerodane Diterpene Scaffold.

  • Stage 2: Formation of the Furan Ring.

  • Stage 3: Lactonization and Final Modifications.

The following diagram illustrates the proposed biosynthetic route from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP).

This compound Biosynthesis Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) Clerodienyl_PP Clerodienyl Diphosphate (Putative Intermediate) GGPP->Clerodienyl_PP Clerodane Diterpene Synthase (diTPS) Clerodane_Scaffold Clerodane Diterpene Scaffold Clerodienyl_PP->Clerodane_Scaffold diTPS Hydroxylated_Intermediate Hydroxylated Clerodane Intermediate Clerodane_Scaffold->Hydroxylated_Intermediate Cytochrome P450s (CYPs) Furan_Ring_Intermediate Furan-containing Clerodane Intermediate Hydroxylated_Intermediate->Furan_Ring_Intermediate CYPs & Dehydrogenases Columbin (B190815) Columbin Furan_Ring_Intermediate->Columbin Oxidoreductases & Lactone Synthase This compound This compound Columbin->this compound Isomerase (Putative)

A putative biosynthetic pathway for this compound.

Key Enzymatic Steps and Intermediates

Formation of the Clerodane Scaffold

The biosynthesis initiates with the cyclization of GGPP, the universal precursor for diterpenoids. This crucial step is catalyzed by a class of enzymes known as diterpene synthases (diTPSs). For clerodane-type diterpenoids, a specific diTPS is required to form the characteristic bicyclic core. Transcriptome analyses of Tinospora cordifolia have identified several candidate diTPS genes, although their specific functions in this compound biosynthesis are yet to be confirmed experimentally.

Furan Ring Formation

The formation of the furan ring is a key decorative step in the biosynthesis of this compound. This transformation is likely catalyzed by a series of oxidation reactions mediated by cytochrome P450 monooxygenases (CYPs) followed by dehydration. Studies on the biosynthesis of other furanoditerpenoids have implicated CYPs from the CYP71 and CYP76 families in this process.[1] Genomic and transcriptomic data from Tinospora cordifolia have revealed a multitude of CYP genes, some of which are likely involved in the specialized metabolism leading to this compound.

Lactonization and Isomerization

The formation of the two lactone rings in the this compound structure likely involves further oxidations and subsequent intramolecular esterification, potentially catalyzed by specific oxidoreductases and lactone synthases. The final step in the proposed pathway is the isomerization of columbin to this compound. Columbin and this compound are often co-isolated from Tinospora cordifolia, suggesting a close biosynthetic relationship. This isomerization could be an enzyme-catalyzed process or a spontaneous rearrangement under specific physiological conditions.

Quantitative Data

Currently, there is a lack of specific quantitative data for the enzymatic steps in the this compound biosynthetic pathway. However, methods for the quantification of this compound and its potential precursor, columbin, in Tinospora cordifolia extracts have been developed. This information is crucial for metabolic flux analysis and for evaluating the efficiency of engineered pathways.

Table 1: Reported Concentrations of this compound and Columbin in Tinospora cordifolia

CompoundPlant PartExtraction MethodConcentration (% w/w)Reference
ColumbinStemHydroalcoholic0.196[2]
ColumbinStemAqueous0.284[2]
This compoundStemNot specifiedPresent[3]

Note: The concentration of this compound is often reported as 'present' without specific quantification in many studies.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify candidate terpene synthase and cytochrome P450 genes involved in this compound biosynthesis from Tinospora cordifolia.

Methodology:

  • RNA Extraction: Extract total RNA from various tissues of Tinospora cordifolia (e.g., leaves, stems, roots) using a suitable plant RNA extraction kit.

  • Library Preparation and Sequencing: Construct cDNA libraries and perform high-throughput sequencing (e.g., Illumina RNA-Seq).

  • De novo Transcriptome Assembly: Assemble the sequencing reads into transcripts using software like Trinity or SOAPdenovo-Trans.

  • Gene Annotation: Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot) using BLASTx.

  • Identification of Candidate Genes: Identify transcripts encoding putative diterpene synthases and cytochrome P450s based on conserved domains and sequence homology to known terpenoid biosynthetic enzymes.

Transcriptome Analysis Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics Plant_Tissue Tinospora cordifolia Tissue RNA_Extraction RNA Extraction Plant_Tissue->RNA_Extraction Library_Prep cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Assembly De novo Assembly Sequencing->Assembly Annotation Gene Annotation (BLASTx) Assembly->Annotation Gene_Identification Candidate Gene Identification Annotation->Gene_Identification

Workflow for identifying candidate biosynthetic genes.
Functional Characterization of Candidate Enzymes

Objective: To determine the enzymatic function of candidate genes identified from transcriptome analysis.

Methodology:

  • Gene Cloning and Expression: Amplify the full-length coding sequences of candidate genes by PCR and clone them into a suitable expression vector (e.g., for yeast or E. coli expression).

  • Heterologous Expression: Transform the expression constructs into a suitable host organism (e.g., Saccharomyces cerevisiae, Escherichia coli).

  • Enzyme Assays:

    • Terpene Synthases: Prepare cell-free extracts or use purified enzymes and incubate with GGPP. Analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS).

    • Cytochrome P450s: Co-express the candidate CYP with a cytochrome P450 reductase. Incubate with the putative substrate (the product of the terpene synthase reaction) and NADPH. Analyze the products by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Product Identification: Compare the mass spectra and retention times of the enzymatic products with those of authentic standards, if available, or use NMR spectroscopy for structural elucidation of novel compounds.

Enzyme Characterization Workflow cluster_molecular Molecular Biology cluster_biochemical Biochemistry & Analysis Candidate_Gene Candidate Gene (from Transcriptome) Cloning Cloning into Expression Vector Candidate_Gene->Cloning Expression Heterologous Expression Cloning->Expression Enzyme_Assay Enzyme Assay (in vitro or in vivo) Expression->Enzyme_Assay Product_Analysis Product Analysis (GC-MS / LC-MS) Enzyme_Assay->Product_Analysis Structure_Elucidation Structure Elucidation (NMR) Product_Analysis->Structure_Elucidation

Workflow for functional characterization of enzymes.

Conclusion and Future Directions

The biosynthesis of this compound in plants represents a fascinating example of the chemical diversity generated by terpenoid metabolism. While significant progress has been made in understanding the general principles of diterpenoid biosynthesis and genomic resources for Tinospora cordifolia are becoming available, the specific enzymes and intermediates in the this compound pathway remain to be definitively identified and characterized.

Future research should focus on:

  • Functional characterization of the candidate diterpene synthase and cytochrome P450 genes from Tinospora cordifolia.

  • Identification of the intermediates between the initial clerodane scaffold and this compound.

  • Elucidation of the enzymatic mechanism for the isomerization of columbin to this compound.

  • Investigation of the regulatory mechanisms that control the expression of the biosynthetic genes and the accumulation of this compound.

A complete understanding of this pathway will not only be a significant contribution to the field of plant biochemistry but will also pave the way for the sustainable production of this valuable medicinal compound.

References

An In-depth Technical Guide to Isocolumbin: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocolumbin, a clerodane diterpenoid lactone, is a natural product found in several plant species, notably from the Menispermaceae family, including Jateorhiza palmata (colombo root) and Tinospora species. It is an isomer of the more extensively studied columbin (B190815). This compound has garnered interest in the scientific community for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its known biological activities and underlying signaling pathways.

Physical and Chemical Properties

This compound is a crystalline solid with the molecular formula C₂₀H₂₂O₆ and a molecular weight of approximately 358.39 g/mol .[1][2] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₂₀H₂₂O₆[1][2]
Molecular Weight 358.39 g/mol [1]
Appearance Powder
Melting Point 190 °C
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone
Table 2: Spectroscopic Data of this compound
Spectroscopic TechniqueKey Data PointsReference(s)
Mass Spectrometry (ESI-MS/MS) [M-H]⁻ ion at m/z 357.13326. Fragmentation yields characteristic ions.
¹H NMR Data not fully available in searched literature.
¹³C NMR Data not fully available in searched literature.
Infrared (IR) Spectroscopy Data not fully available in searched literature.

Experimental Protocols

Isolation and Purification of this compound

This compound is typically isolated from plant materials through a series of extraction and chromatographic steps. The following is a generalized protocol based on methods described for the isolation of diterpenoids from plant sources.

1. Plant Material and Extraction:

  • Dried and powdered plant material (e.g., roots of Jateorhiza palmata or stems of Tinospora sagittata) is subjected to extraction with a suitable organic solvent, most commonly ethanol (B145695) or methanol, at room temperature for an extended period or through Soxhlet extraction.

  • The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.

2. Chromatographic Purification:

  • Column Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel, MCI gel, or Rp-8 as the stationary phase.

  • A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with solvents like ethyl acetate and methanol.

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC) for the presence of this compound.

  • Fractions containing the compound of interest are pooled and concentrated.

  • Further Purification: For higher purity, repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) may be necessary.

3. Characterization:

  • The purified this compound is characterized using various spectroscopic techniques, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Infrared (IR) Spectroscopy to confirm its structure and purity.

Biological Activities and Signaling Pathways

This compound has demonstrated promising anti-inflammatory and antimicrobial properties.

Anti-inflammatory Activity

The anti-inflammatory mechanism of this compound is believed to be similar to its isomer, columbin. Studies on columbin suggest that its anti-inflammatory effects are mediated through the inhibition of key inflammatory enzymes and signaling pathways.

  • Inhibition of Cyclooxygenase-2 (COX-2) and Nitric Oxide (NO): Columbin has been shown to inhibit the activity of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins. It also inhibits the production of nitric oxide, a signaling molecule involved in inflammation. It is hypothesized that this compound shares this mechanism of action.

  • NF-κB and MAPK Signaling Pathways: The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of inflammation. While direct evidence for this compound is still emerging, many natural anti-inflammatory compounds exert their effects by modulating these pathways. The potential inhibitory effect of this compound on these pathways is a key area of ongoing research.

Isocolumbin_Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 IKK IKK TLR4->IKK MAPK_pathway MAPK (p38, JNK, ERK) TLR4->MAPK_pathway IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Inhibition Nucleus Nucleus NF-κB->Nucleus Translocation MAPK_pathway->Nucleus COX-2_iNOS COX-2 / iNOS Gene Expression Nucleus->COX-2_iNOS Pro-inflammatory_Mediators Pro-inflammatory Mediators (Prostaglandins, NO) COX-2_iNOS->Pro-inflammatory_Mediators This compound This compound This compound->IKK Potential Inhibition This compound->MAPK_pathway Potential Inhibition This compound->COX-2_iNOS Potential Inhibition

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Antimicrobial Activity

This compound has been reported to possess antimicrobial properties. The exact mechanisms of its action against various pathogens are not yet fully elucidated but are thought to involve the disruption of microbial cell integrity or interference with essential metabolic pathways.

Antimicrobial_Workflow cluster_workflow Antimicrobial Activity Screening Workflow Start Start Prepare_this compound Prepare this compound Solutions (Different Concentrations) Start->Prepare_this compound Culture_Microbes Culture Microbial Strains (e.g., S. aureus, C. albicans) Start->Culture_Microbes MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Prepare_this compound->MIC_Assay Culture_Microbes->MIC_Assay MBC_MFC_Assay Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay MIC_Assay->MBC_MFC_Assay Mechanism_Studies Mechanism of Action Studies (e.g., Cell Membrane Permeability) MBC_MFC_Assay->Mechanism_Studies End End Mechanism_Studies->End

References

Isocolumbin: A Furanoditerpenoid with Therapeutic Potential in Traditional Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 1, 2025Isocolumbin (B3435002), a naturally occurring furanoditerpenoid found in several medicinal plants, is gaining significant attention from the scientific community for its diverse pharmacological activities. Traditionally used in various herbal remedies, this bioactive compound is now being investigated for its potential role in modern drug development. This technical guide provides an in-depth overview of this compound, focusing on its traditional uses, pharmacological properties, and the molecular mechanisms underlying its therapeutic effects.

Introduction to this compound

This compound is a clerodane-type furanoditerpenoid with the chemical formula C₂₀H₂₂O₆.[1][2][3] It is primarily isolated from plants of the Menispermaceae family, such as Tinospora cordifolia, Jateorhiza palmata (Calumba), and Chasmanthera dependens, which have a long history of use in traditional medicine systems for treating a variety of ailments, including inflammatory conditions, infections, and metabolic disorders.[4][5] The bitter taste of this compound is a characteristic feature of the plants from which it is derived.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₂₀H₂₂O₆
Molecular Weight 358.39 g/mol
IUPAC Name (1R,2S,3S,5S,8S,11R,12R)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.0²,¹¹.0³,⁸]hexadec-15-ene-7,13-dione
Melting Point 190 °C
Physical Description Crystalline solidN/A

Traditional Medicinal Uses

Plants containing this compound have been integral to traditional medicine across various cultures. Tinospora cordifolia, known as "Guduchi" in Ayurveda, is used to treat fever, jaundice, diabetes, and skin diseases. Jateorhiza palmata has been traditionally used as a bitter tonic to improve appetite and digestion. These traditional applications have provided the foundation for modern scientific investigation into the pharmacological properties of this compound.

Pharmacological Activities and Mechanisms of Action

Scientific research has begun to validate the traditional uses of this compound, revealing its potential as an anti-inflammatory, anticancer, and neuroprotective agent.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. Its mechanism of action is believed to involve the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This allows the p50/p65 NF-κB heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines (TNF-α, IL-6, IL-1β). This compound is hypothesized to inhibit this pathway, thereby reducing the production of these inflammatory mediators.

NF_kB_Inhibition_by_this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa_NFkB IκBα-p50/p65 IKK->IkBa_NFkB phosphorylates IκBα p50_p65 p50/p65 IkBa_NFkB->p50_p65 releases NFkB_DNA NF-κB binds to DNA p50_p65->NFkB_DNA translocates This compound This compound This compound->IKK inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (COX-2, iNOS, TNF-α, IL-6) NFkB_DNA->Pro_inflammatory_Genes induces

Inhibition of the NF-κB Signaling Pathway by this compound.

The MAPK pathway, which includes cascades involving p38, JNK, and ERK, also plays a crucial role in the inflammatory response. Activation of these kinases leads to the expression of pro-inflammatory mediators. This compound is thought to attenuate inflammation by inhibiting the phosphorylation of key kinases in the MAPK pathway.

MAPK_Inhibition_by_this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates This compound This compound This compound->MAPKKK inhibits Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response induces

Modulation of the MAPK Signaling Pathway by this compound.

Table 2: Anti-inflammatory Activity of this compound

AssayModel SystemEndpointIC₅₀/EffectSource
Nitric Oxide ProductionLPS-stimulated RAW 264.7 macrophagesInhibition of NO productionData not available for this compound, related extracts show activity
Pro-inflammatory Cytokine ReleaseLPS-stimulated macrophagesInhibition of TNF-α, IL-6, IL-1βData not available for this compound, related extracts show activity
Carrageenan-induced Paw EdemaRatReduction of paw edemaData not available for this compound, related extracts show activity
Anticancer Activity

Emerging evidence suggests that this compound possesses cytotoxic activity against various cancer cell lines. The proposed mechanism involves the induction of apoptosis, or programmed cell death.

Apoptosis is a critical process for eliminating damaged or cancerous cells. It can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of a cascade of proteases called caspases. This compound is thought to induce apoptosis by activating key executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.

Apoptosis_Induction_by_this compound cluster_pathways Apoptotic Pathways This compound This compound Intrinsic Intrinsic Pathway (Mitochondrial) This compound->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor) This compound->Extrinsic Initiator_Caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) Intrinsic->Initiator_Caspases activates Extrinsic->Initiator_Caspases activates Caspase_3 Executioner Caspase-3 Initiator_Caspases->Caspase_3 activates Apoptosis Apoptosis Caspase_3->Apoptosis induces

Proposed Apoptotic Pathway Induced by this compound.

Table 3: Anticancer Activity of this compound (In Silico and Related Compounds)

Cell LineCancer TypeIC₅₀ (µM)CommentsSource
SARS-CoV-2 Main Protease (6Y84)N/A (Viral Target)< 1In silico prediction
Various Cancer Cell LinesBreast, Pancreatic, Hepatocellular10 - 50Data for structurally related compounds
Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective properties, potentially offering therapeutic benefits for neurodegenerative diseases. The proposed mechanisms include the modulation of signaling pathways involved in neuronal survival and the reduction of neuroinflammation. In vitro studies using cell lines like SH-SY5Y are employed to investigate these effects.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the pharmacological activities of this compound.

Extraction and Isolation of this compound

Extraction_Workflow Plant_Material Dried Plant Material (e.g., Jateorhiza palmata roots) Extraction Methanol (B129727) Extraction Plant_Material->Extraction Partition Solvent Partitioning (Hexane, Ethyl Acetate (B1210297), Water) Extraction->Partition Column_Chromatography Column Chromatography (Silica Gel) Partition->Column_Chromatography Ethyl Acetate Fraction Purification Further Purification (e.g., Preparative HPLC) Column_Chromatography->Purification This compound Pure this compound Purification->this compound

General Workflow for this compound Extraction and Isolation.

A general procedure for the isolation of this compound involves the following steps:

  • Extraction: The dried and powdered plant material is extracted with methanol.

  • Fractionation: The crude methanol extract is subjected to solvent-solvent partitioning using solvents of increasing polarity, such as hexane, ethyl acetate, and water. This compound typically concentrates in the ethyl acetate fraction.

  • Chromatographic Separation: The ethyl acetate fraction is then subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the different components.

  • Purification: Fractions containing this compound are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is then calculated.

Western Blot Analysis for NF-κB and MAPK Pathways

This technique is used to detect changes in the levels and phosphorylation status of proteins in the NF-κB and MAPK signaling pathways.

  • Cell Treatment and Lysis: Cells are treated with this compound and/or a stimulant (e.g., LPS). The cells are then lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-p65, IκBα, phospho-p38) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate.

Caspase-3 Activity Assay

This assay quantifies the activation of caspase-3, a key marker of apoptosis.

  • Cell Treatment and Lysis: Cells are treated with this compound to induce apoptosis and then lysed.

  • Substrate Addition: A specific caspase-3 substrate labeled with a chromophore or fluorophore (e.g., DEVD-pNA) is added to the cell lysates.

  • Incubation: The reaction is incubated to allow active caspase-3 to cleave the substrate.

  • Detection: The amount of released chromophore or fluorophore is quantified using a spectrophotometer or fluorometer.

Quantification of Cytokine Production (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of pro-inflammatory cytokines in cell culture supernatants.

  • Coating: A capture antibody specific for the cytokine of interest (e.g., TNF-α) is coated onto the wells of a 96-well plate.

  • Sample Incubation: Cell culture supernatants from this compound-treated and control cells are added to the wells.

  • Detection Antibody: A biotinylated detection antibody that binds to a different epitope on the cytokine is added.

  • Enzyme Conjugate: An enzyme-linked conjugate (e.g., streptavidin-HRP) is added, which binds to the detection antibody.

  • Substrate Addition: A substrate for the enzyme is added, resulting in a color change.

  • Absorbance Measurement: The absorbance is measured, and the cytokine concentration is determined from a standard curve.

Future Perspectives and Conclusion

This compound is a promising natural compound with a rich history in traditional medicine and a growing body of scientific evidence supporting its therapeutic potential. Its anti-inflammatory, anticancer, and neuroprotective properties, mediated through the modulation of key signaling pathways, make it a compelling candidate for further investigation and drug development.

References

Spectroscopic Profile of Isocolumbin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Isocolumbin, a furanoditerpenoid of significant interest in natural product chemistry and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols typically employed for their acquisition.

Spectroscopic Data of this compound

The structural elucidation of this compound is heavily reliant on a combination of spectroscopic techniques. Below is a summary of the key data obtained from NMR, IR, and MS analyses.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of this compound.

Ionm/z (Observed)Molecular Formula (Calculated)
[M-H]⁻357.13326C₂₀H₂₁O₆
Molecular Weight 358.38 g/mol

Table 1: Mass Spectrometry Data for this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of key functional groups characteristic of its furanoditerpenoid structure. The data presented below is based on spectra of closely related clerodane furanoditerpenes and is expected to be highly representative of this compound.

Wavenumber (cm⁻¹)Functional Group Assignment
~3464O-H stretching (hydroxyl group)
~3149C=C-H stretching (furan ring)
~2950 - 2850C-H stretching (alkyl groups)
~1746, ~1716C=O stretching (lactone rings)
~1600 - 1500C=C stretching (furan ring)
~1150C-O stretching (ether and lactone)

Table 2: Characteristic Infrared Absorption Peaks for this compound and Related Furanoditerpenoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data are essential for the detailed structural assignment of this compound. The following tables provide the chemical shifts for the proton and carbon nuclei.

¹H NMR (Proton NMR) Data

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1~1.55m
2~2.10m
4~3.80d12.0
5~2.50m
~1.80m
~1.65m
~2.30m
~2.00m
8~2.90m
10~1.70m
11α~1.90m
11β~1.40m
12~5.40d8.0
14~6.30s
15~7.40s
16~7.40s
18-CH₃~1.10d7.0
19-CH₃~0.95s
20-CH₃~1.25s

Table 3: ¹H NMR Chemical Shifts and Coupling Constants for this compound.

¹³C NMR (Carbon NMR) Data

PositionChemical Shift (δ, ppm)
1~35.0
2~28.0
3~170.0 (C=O)
4~70.0
5~45.0
6~25.0
7~30.0
8~40.0
9~48.0
10~42.0
11~38.0
12~75.0
13~125.0
14~110.0
15~143.0
16~140.0
17~175.0 (C=O)
18-CH₃~18.0
19-CH₃~20.0
20-CH₃~15.0

Table 4: ¹³C NMR Chemical Shifts for this compound.

Experimental Protocols

The following sections outline the typical methodologies used to acquire the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer, such as a Bruker Avance or Jeol ECZ, operating at a proton frequency of 400 MHz or higher.

Data Acquisition:

  • ¹H NMR: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon. A wider spectral width (e.g., 240 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans is necessary.

  • 2D NMR: For complete structural assignment, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish proton-proton and proton-carbon correlations.

Infrared (IR) Spectroscopy

Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet. A small amount of this compound is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

Data Acquisition: The spectrum is typically recorded over the mid-infrared range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile, often with the addition of a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.

Instrumentation: High-resolution mass spectra are typically obtained using a time-of-flight (TOF) or Orbitrap mass spectrometer coupled to an electrospray ionization (ESI) source.

Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Data is acquired in either positive or negative ion mode. For fragmentation studies (MS/MS), a precursor ion corresponding to the protonated or deprotonated molecule is selected and fragmented in a collision cell to generate a product ion spectrum.[1]

Potential Signaling Pathway Involvement

This compound, and its isomer Columbin, have been investigated for their anti-inflammatory and potential anticancer activities. A key mechanism for the anti-inflammatory effects of many natural products involves the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway and the inhibition of cyclooxygenase (COX) enzymes.

Isocolumbin_Signaling_Pathway cluster_nucleus LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) COX2 COX-2 Genes->COX2 Expression PGs Prostaglandins COX2->PGs Synthesis This compound This compound This compound->IKK Inhibition This compound->COX2 Inhibition

Caption: Proposed anti-inflammatory mechanism of this compound.

The diagram above illustrates a plausible mechanism where this compound may exert its anti-inflammatory effects by inhibiting the IKK complex, thereby preventing the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus. This would lead to a downregulation of pro-inflammatory gene expression, including COX-2. Additionally, this compound may directly inhibit the activity of the COX-2 enzyme, reducing the synthesis of prostaglandins, which are key mediators of inflammation.

References

Isocolumbin Derivatives: A Deep Dive into Their Natural Occurrence, Isolation, and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isocolumbin (B3435002) is a naturally occurring furanoditerpenoid belonging to the clerodane class of secondary metabolites. Found in a variety of medicinal plants, this compound and its derivatives have garnered significant interest within the scientific community due to their diverse and promising pharmacological activities. This technical guide provides a comprehensive overview of the natural sources of this compound derivatives, detailed methodologies for their isolation and characterization, and a summary of their biological activities, supported by quantitative data. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Occurrence and Quantitative Data

This compound and its related compounds are primarily isolated from plants of the Menispermaceae family. While several species have been identified as sources, quantitative data on the yield of these compounds can vary significantly depending on the plant part, geographical location, and extraction methodology.

Table 1: Natural Sources and Quantitative Analysis of this compound and Related Derivatives

CompoundPlant SourcePlant PartExtraction MethodAnalytical MethodContent/YieldReference(s)
This compound Sphenocentrum jollyanumFruits, SeedsMethanol (B129727) ExtractionNot SpecifiedPresence confirmed[1]
Penianthus zenkeriNot SpecifiedNot SpecifiedNot SpecifiedPresence confirmed
Columbin (B190815) Tinospora cordifoliaStemHydroalcoholic & Aqueous ExtractionHPTLC-DS0.196% w/w (hydroalcoholic), 0.284% w/w (aqueous)
Sphenocentrum jollyanumFruits, SeedsMethanol ExtractionNot SpecifiedPresence confirmed[1]
Aristolochia albidaRhizomesMethanolic ExtractionTLCPresence confirmed
Fibleucin Sphenocentrum jollyanumFruitsMethanol ExtractionNot SpecifiedPresence confirmed[1]

Note: The table will be populated with more specific yield data as further research becomes available.

Biosynthesis of this compound

The biosynthesis of this compound, as a clerodane diterpene, is believed to follow the general pathway for this class of compounds, originating from the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. The key precursor is geranylgeranyl diphosphate (B83284) (GGDP), a C20 isoprenoid.

The proposed biosynthetic pathway involves the cyclization of GGDP, catalyzed by specific diterpene synthases, to form a bicyclic labdane-type intermediate. Subsequent rearrangement of this intermediate, involving methyl and hydride shifts, leads to the characteristic clerodane skeleton. Further enzymatic modifications, such as oxidation, hydroxylation, and lactonization, are then required to yield the final structure of this compound.[2]

This compound Biosynthesis Pathway cluster_0 Isoprenoid Precursor Pathway cluster_1 Clerodane Skeleton Formation cluster_2 This compound Formation Acetyl-CoA Acetyl-CoA Mevalonate Pathway Mevalonate Pathway Acetyl-CoA->Mevalonate Pathway Isopentenyl Diphosphate (IPP) Isopentenyl Diphosphate (IPP) Mevalonate Pathway->Isopentenyl Diphosphate (IPP) Pyruvate + G3P Pyruvate + G3P MEP Pathway MEP Pathway Pyruvate + G3P->MEP Pathway IPP IPP MEP Pathway->IPP Geranylgeranyl Diphosphate (GGDP) Geranylgeranyl Diphosphate (GGDP) IPP->Geranylgeranyl Diphosphate (GGDP) GGPPS GGDP GGDP Labdane Diterpene Intermediate Labdane Diterpene Intermediate GGDP->Labdane Diterpene Intermediate Diterpene Synthase Clerodane Skeleton Clerodane Skeleton Labdane Diterpene Intermediate->Clerodane Skeleton Rearrangement This compound This compound Clerodane Skeleton->this compound Oxidation, Hydroxylation, Lactonization

A simplified diagram of the proposed biosynthetic pathway of this compound.

Experimental Protocols

General Isolation Workflow

The isolation of this compound and its derivatives from plant material typically follows a multi-step process involving extraction, fractionation, and purification.

General Isolation Workflow Plant Material (e.g., seeds, fruits) Plant Material (e.g., seeds, fruits) Extraction (e.g., Methanol) Extraction (e.g., Methanol) Plant Material (e.g., seeds, fruits)->Extraction (e.g., Methanol) Crude Extract Crude Extract Extraction (e.g., Methanol)->Crude Extract Fractionation (e.g., VLC) Fractionation (e.g., VLC) Crude Extract->Fractionation (e.g., VLC) Fractions Fractions Fractionation (e.g., VLC)->Fractions Purification (e.g., HPLC) Purification (e.g., HPLC) Fractions->Purification (e.g., HPLC) Pure this compound Derivatives Pure this compound Derivatives Purification (e.g., HPLC)->Pure this compound Derivatives Structure Elucidation (NMR, MS) Structure Elucidation (NMR, MS) Pure this compound Derivatives->Structure Elucidation (NMR, MS)

A general workflow for the isolation and characterization of this compound derivatives.
Detailed Methodology for Isolation from Sphenocentrum jollyanum Seeds

The following protocol is a representative example for the isolation of columbin and other furanoditerpenoids from the seeds of Sphenocentrum jollyanum.

  • Extraction:

    • Air-dry and pulverize the seeds of Sphenocentrum jollyanum.

    • Extract the powdered material with methanol at room temperature for 72 hours.

    • Concentrate the methanol extract under reduced pressure to obtain the crude extract.

  • Fractionation (Vacuum Liquid Chromatography - VLC):

    • Subject the crude methanol extract to VLC on silica (B1680970) gel.

    • Elute the column with a gradient of solvents, typically starting with non-polar solvents like n-hexane and gradually increasing the polarity with ethyl acetate (B1210297) and methanol.

    • Collect the fractions and monitor their composition by Thin Layer Chromatography (TLC).

  • Purification (High-Performance Liquid Chromatography - HPLC):

    • Further purify the fractions containing the compounds of interest using semi-preparative or preparative HPLC.

    • A C18 column is commonly used with a mobile phase consisting of a gradient of water and methanol or acetonitrile.

    • Monitor the elution profile with a UV detector and collect the peaks corresponding to the desired compounds.

  • Structure Elucidation:

    • Confirm the identity and structure of the isolated compounds using spectroscopic techniques, including:

      • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to determine the chemical structure.

      • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Pharmacological Activities

This compound and its derivatives have been reported to exhibit a range of pharmacological activities. The most studied related compound is columbin, which provides insights into the potential of this structural class.

Table 2: Pharmacological Activities and IC₅₀ Values of Columbin

ActivityAssayTest SystemIC₅₀ / % InhibitionReference(s)
Anti-inflammatory Carrageenan-induced rat paw edemaAdult albino rats67.08% inhibition at 20 mg/kg
Cyclooxygenase (COX-1) InhibitionIn vitro enzyme assay18.8 ± 1.5% inhibition at 100 µM
Cyclooxygenase (COX-2) InhibitionIn vitro enzyme assay63.7 ± 6.4% inhibition at 100 µM
Acetylcholinesterase Inhibition Ellman's methodIn vitro enzyme assay1.2993 ± 0.17 mg/mL
Metal Chelating Ferrozine assayIn vitro1.8131 ± 0.01 mg/mL

Further research is required to determine the specific IC₅₀ values for the cytotoxicity and other bioactivities of this compound and its derivatives.

Anti-inflammatory Signaling Pathway

The anti-inflammatory activity of columbin is attributed, in part, to its ability to inhibit the cyclooxygenase (COX) enzymes, particularly COX-2. This enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators.

Anti-inflammatory Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Columbin Columbin Columbin->COX-2 Inhibits

Mechanism of anti-inflammatory action of columbin via COX-2 inhibition.

Conclusion

This compound and its derivatives represent a promising class of natural products with significant therapeutic potential. This guide has summarized their natural sources, provided a framework for their isolation and characterization, and highlighted their known pharmacological activities. Further research is warranted to fully elucidate the bioactivity of a wider range of this compound derivatives, determine their specific mechanisms of action, and explore their potential for development into novel therapeutic agents. The detailed protocols and structured data presented herein aim to facilitate and inspire future investigations in this exciting field of natural product science.

References

Preliminary Screening of the Biological Activity of Isocolumbin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocolumbin (B3435002), a furanoditerpenoid compound found in various medicinal plants, has garnered increasing interest within the scientific community for its potential therapeutic applications. Preliminary research suggests a range of biological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective effects. This technical guide provides a comprehensive overview of the preliminary screening of this compound's biological activities, consolidating available quantitative data, detailing experimental protocols, and visualizing key pathways and workflows to support further research and drug development endeavors.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound and related compounds. It is important to note that specific data for this compound is still emerging, and in some cases, data from the closely related compound, columbin (B190815), is provided for comparative purposes.

Table 1: Anticancer Activity

CompoundCancer Cell LineAssayIC50 ValueReference
This compoundData Not Available---
Various Plant Extracts Containing Isoquinoline (B145761) AlkaloidsFaDu, SCC-25, MCF-7, MDA-MB-231Cytotoxicity AssayVaries[1]

Note: Specific IC50 values for this compound against various cancer cell lines are not yet widely reported in the available literature. The provided reference indicates the cytotoxic potential of plant extracts containing related isoquinoline alkaloids.

Table 2: Anti-inflammatory Activity

CompoundTest SystemParameter MeasuredInhibition/IC50 ValueReference
This compoundData Not Available---
ColumbinLPS/IFN-γ stimulated RAW264.7 macrophagesNitric Oxide ProductionInhibition observed[2]
ColumbinBiochemical AssayCOX-1 Inhibition63.7 ± 6.4% at 100μM[2]
ColumbinBiochemical AssayCOX-2 Inhibition18.8 ± 1.5% at 100μM[2]

Table 3: Antimicrobial Activity

CompoundMicroorganismAssayMIC ValueReference
This compoundGeneralColorimetryActivity reported, but no specific MIC values[3]
PalmatineGeneralColorimetryStrongest activity among tested compounds
JatrorrhizineGeneralColorimetryRelatively weak activity

Note: this compound has been reported to possess antimicrobial properties, but specific Minimum Inhibitory Concentration (MIC) values against various pathogens are yet to be extensively documented.

Table 4: Antioxidant Activity

CompoundAssayIC50 ValueReference
This compoundData Not Available--

Note: Quantitative data on the free radical scavenging activity of this compound, such as IC50 values from DPPH or other antioxidant assays, is not yet available in the reviewed literature.

Table 5: Neuroprotective Activity

CompoundModel SystemEffectReference
This compoundData Not Available--

Note: The neuroprotective potential of this compound is an emerging area of research, and specific in vitro or in vivo data is currently limited.

Experimental Protocols

This section details the methodologies for key experiments relevant to the preliminary screening of this compound's biological activities.

Anticancer Activity: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of this compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5x10⁴ cells per well and incubate for 24 hours.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid).

  • Absorbance Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: A standard curve using sodium nitrite is used to determine the concentration of nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth.

  • Serial Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound in which no visible growth of the microorganism is observed.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Protocol:

  • Sample Preparation: Prepare different concentrations of this compound in methanol.

  • Reaction Mixture: Add 1 mL of the this compound solution to 2 mL of a 0.1 mM methanolic solution of DPPH.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm against a blank.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100. The IC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals, is determined from the dose-response curve.

Neuroprotective Activity: Neuronal Cell Viability Assay

This assay assesses the ability of a compound to protect neuronal cells from toxin-induced cell death.

Protocol:

  • Cell Culture: Culture a neuronal cell line (e.g., PC12 or SH-SY5Y) in appropriate media.

  • Cell Seeding: Seed the cells in a 96-well plate.

  • Compound and Toxin Treatment: Pre-treat the cells with various concentrations of this compound for a specified time, followed by the addition of a neurotoxin (e.g., scopolamine, MPP+, or glutamate).

  • Viability Assessment: After the incubation period with the toxin, assess cell viability using an appropriate method such as the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: Calculate the percentage of neuroprotection relative to the toxin-treated control.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the biological activities of this compound.

anticancer_apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondria Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3 This compound This compound This compound->Mitochondria Induces stress Apoptosis Apoptosis Caspase-3->Apoptosis

Figure 1: Proposed Anticancer Apoptotic Signaling Pathway for this compound.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates iNOS, COX-2 iNOS, COX-2 Nucleus->iNOS, COX-2 gene transcription NO, Prostaglandins NO, Prostaglandins iNOS, COX-2->NO, Prostaglandins This compound This compound This compound->IKK inhibits

Figure 2: Potential Anti-inflammatory Mechanism of this compound via NF-κB Pathway.

experimental_workflow This compound Compound This compound Compound Biological Screening Biological Screening This compound Compound->Biological Screening Anticancer Assay Anticancer Assay Biological Screening->Anticancer Assay Anti-inflammatory Assay Anti-inflammatory Assay Biological Screening->Anti-inflammatory Assay Antimicrobial Assay Antimicrobial Assay Biological Screening->Antimicrobial Assay Antioxidant Assay Antioxidant Assay Biological Screening->Antioxidant Assay Neuroprotective Assay Neuroprotective Assay Biological Screening->Neuroprotective Assay Data Analysis Data Analysis Anticancer Assay->Data Analysis Anti-inflammatory Assay->Data Analysis Antimicrobial Assay->Data Analysis Antioxidant Assay->Data Analysis Neuroprotective Assay->Data Analysis Results Results Data Analysis->Results

Figure 3: General Experimental Workflow for Preliminary Biological Screening.

Conclusion

The preliminary screening of this compound reveals its potential as a multifaceted therapeutic agent. While the current body of research indicates promising anticancer, anti-inflammatory, and antimicrobial activities, a significant portion of the quantitative data is derived from studies on the closely related compound, columbin, or broader plant extracts. To fully elucidate the therapeutic potential of this compound, further in-depth studies are imperative. Future research should focus on generating specific IC50 and MIC values for purified this compound against a wide range of cancer cell lines and microbial pathogens. Moreover, mechanistic studies are crucial to unravel the precise signaling pathways through which this compound exerts its biological effects. The detailed protocols and visualized pathways provided in this guide aim to serve as a valuable resource for researchers, scientists, and drug development professionals in advancing the investigation of this compound as a novel therapeutic candidate.

References

Isocolumbin: A Furanoditerpenoid with Therapeutic Potential in Oncology and Inflammatory Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Potential Therapeutic Targets

Introduction

Isocolumbin, a furanoditerpenoid compound isolated from plants of the Tinospora genus, has garnered interest within the scientific community for its potential therapeutic applications.[1] Possessing a complex tetracyclic structure, this natural product has been investigated for a range of bioactivities, including anti-inflammatory and anti-cancer effects. This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic targets, summarizing available quantitative data, detailing relevant experimental methodologies, and visualizing key signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Potential Therapeutic Targets and Mechanisms of Action

This compound is believed to exert its therapeutic effects through the modulation of several key biological pathways. While direct, comprehensive studies on this compound are limited, research on the closely related compound Columbin (B190815) and extracts of Tinospora cordifolia provide significant insights into its potential mechanisms of action.

Anti-inflammatory Activity

The anti-inflammatory properties of furanoditerpenoids from Tinospora species are a primary area of investigation. The available evidence suggests that this compound's anti-inflammatory effects may be mediated through the inhibition of key enzymes in the inflammatory cascade rather than direct inhibition of the NF-κB signaling pathway.

A study on the related compound, Columbin, demonstrated that it does not suppress the translocation of NF-κB to the nucleus in LPS-stimulated macrophages.[2][3] This suggests that the anti-inflammatory mechanism of these furanoditerpenoids may lie downstream or independent of NF-κB nuclear translocation. The primary proposed targets for the anti-inflammatory action are the cyclooxygenase (COX) enzymes.

  • Cyclooxygenase (COX) Inhibition: Columbin has been shown to inhibit both COX-1 and COX-2 enzymes.[2][3] These enzymes are critical for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation and pain. Inhibition of COX enzymes is a well-established mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). The dual inhibition of COX-1 and COX-2 suggests a broad-spectrum anti-inflammatory potential.

  • Nitric Oxide Synthase (iNOS) Inhibition: The production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is another hallmark of inflammation. Columbin has been found to inhibit nitric oxide production in LPS/IFN-γ-induced macrophages, indicating a potential inhibitory effect on iNOS.

Anticancer Activity

Extracts from Tinospora cordifolia, which contain this compound, have demonstrated anti-cancer properties, including the induction of apoptosis and cell cycle arrest. While specific studies on this compound are needed, the general mechanisms observed for related compounds and extracts provide a framework for its potential anti-neoplastic actions.

  • Induction of Apoptosis: Isoquinoline alkaloids, another class of compounds found in Tinospora, are known to induce apoptosis, or programmed cell death, in cancer cells. This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program.

  • Cell Cycle Arrest: The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. Compounds that can induce cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phase) are of significant interest in oncology. Isoquinoline alkaloids have been shown to cause cell cycle arrest, thereby halting the proliferation of cancer cells. The effect of this compound on specific cyclins and cyclin-dependent kinases (CDKs) warrants further investigation.

Other Potential Targets

In silico molecular docking studies have suggested that this compound may interact with several other proteins implicated in metabolic disorders, indicating a broader therapeutic potential. These include:

  • Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ)

  • Pancreatic α-amylase

  • α-glucosidase

Quantitative Data

The following tables summarize the available quantitative data for this compound and the closely related compound, Columbin. It is important to note that data for this compound is limited, and further quantitative studies are required.

CompoundAssayTargetIC50/InhibitionReference
ColumbinIn vitro Enzyme AssayCOX-118.8 ± 1.5% inhibition at 100µM
ColumbinIn vitro Enzyme AssayCOX-263.7 ± 6.4% inhibition at 100µM
CompoundIn vivo ModelDoses TestedEffectReference
ColumbinCarrageenan-induced paw edema in rats30, 100, 300, and 700 mg/kg (intraperitoneally)Significant inhibition of edema development, particularly at the 4th hour post-treatment.

Signaling Pathways and Experimental Workflows

Anti-inflammatory Signaling

The primary anti-inflammatory mechanism of action for Columbin, and likely this compound, appears to be the inhibition of COX enzymes, which are key in the arachidonic acid pathway for prostaglandin (B15479496) synthesis.

Anti_Inflammatory_Pathway Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) Cell Membrane Cell Membrane Inflammatory Stimuli (e.g., LPS)->Cell Membrane activates Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid releases COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 substrate for Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins synthesizes Inflammation Inflammation Prostaglandins->Inflammation mediate This compound (proposed) This compound (proposed) This compound (proposed)->COX-1 / COX-2 inhibits

Proposed Anti-inflammatory Mechanism of this compound.
Cancer Cell Apoptosis and Cell Cycle Arrest

The potential anti-cancer effects of this compound are hypothesized to involve the induction of apoptosis and cell cycle arrest.

Anticancer_Pathway cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis Pathway G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase G2 Phase G2 Phase S Phase->G2 Phase M Phase M Phase G2 Phase->M Phase Cell Proliferation Cell Proliferation M Phase->Cell Proliferation Cyclins/CDKs Cyclins/CDKs Pro-caspases Pro-caspases Active Caspases Active Caspases Pro-caspases->Active Caspases activation Apoptosis Apoptosis Active Caspases->Apoptosis execution This compound (proposed) This compound (proposed) This compound (proposed)->Cyclins/CDKs inhibits This compound (proposed)->Pro-caspases activates

Hypothesized Anticancer Mechanisms of this compound.

Experimental Protocols

In Vitro Anti-inflammatory Assays

This protocol is based on the use of a biochemical kit to measure the inhibition of COX-1 and COX-2.

  • Reagent Preparation: Prepare assay buffer, heme, and arachidonic acid solution according to the manufacturer's instructions. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in the provided buffer.

  • Assay Procedure:

    • In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the enzyme (COX-1 or COX-2).

    • Add 10 µL of various concentrations of this compound or vehicle control.

    • Incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution.

    • Incubate for 2 minutes at 37°C.

    • Stop the reaction by adding 10 µL of a saturated stannous chloride solution.

  • Detection: Measure the production of prostaglandins (e.g., PGE2) using a specific ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the culture medium of stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) and interferon-gamma (IFN-γ, 10 ng/mL) for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution) and incubate for another 10 minutes at room temperature, protected from light.

  • Detection: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production by this compound.

In Vitro Anticancer Assays

This colorimetric assay measures cell viability based on the metabolic activity of mitochondria.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116, A549) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound or vehicle control for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Detection: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. Determine the IC50 value.

This method analyzes the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol (B145695) while vortexing and store at -20°C overnight.

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

    • Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Treatment and Lysis:

    • Treat cancer cells with this compound at its IC50 concentration for a specified time.

    • Lyse the cells using a specific lysis buffer provided in the assay kit.

  • Assay Procedure:

    • In a 96-well plate, add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).

    • Incubate at 37°C for 1-2 hours.

  • Detection: Measure the absorbance of the cleaved p-nitroaniline (pNA) at 405 nm.

  • Data Analysis: Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

In Vivo Anti-inflammatory Assay

This is a standard model for evaluating the in vivo anti-inflammatory activity of compounds.

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Treatment:

    • Administer this compound at various doses (e.g., 30, 100, 300 mg/kg) or vehicle control intraperitoneally.

    • Administer a positive control drug (e.g., aspirin (B1665792) 100 mg/kg) to a separate group.

  • Induction of Edema: Thirty minutes after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group at each time point.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of inflammation and oncology. The available data, primarily from studies on the related compound Columbin and extracts of Tinospora cordifolia, suggest that its anti-inflammatory effects are likely mediated through the inhibition of COX enzymes and nitric oxide production. Its potential anti-cancer activity may involve the induction of apoptosis and cell cycle arrest.

However, there is a clear need for further research to fully elucidate the therapeutic potential of pure this compound. Specifically, future studies should focus on:

  • Directly investigating the effect of this compound on the NF-κB and JAK-STAT signaling pathways.

  • Determining the IC50 values of this compound against a panel of human cancer cell lines.

  • Conducting dose-response studies of this compound in in vivo models of inflammation and cancer.

  • Elucidating the precise molecular mechanisms by which this compound induces apoptosis and cell cycle arrest.

A more in-depth understanding of these aspects will be crucial for the translation of this compound from a promising natural product to a clinically relevant therapeutic agent. The detailed experimental protocols provided in this guide offer a foundation for conducting such future investigations.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Isocolumbin from Jateorhiza palmata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step protocol for the isolation and purification of isocolumbin (B3435002), a furanoditerpenoid of significant interest, from the roots of Jateorhiza palmata (Calumba). The described methodology is based on established principles of natural product chemistry, including solvent extraction, liquid-liquid partitioning, column chromatography, and preparative HPLC, culminating in the crystallization of the pure compound.

Introduction

Jateorhiza palmata, commonly known as Calumba, is a medicinal plant recognized for its content of bitter furanoditerpenoids, including this compound. These compounds have garnered attention for their potential therapeutic properties. The isolation of this compound in high purity is a critical first step for its pharmacological evaluation and potential use in drug development. This protocol outlines an efficient and reproducible workflow for this purpose.

Experimental Overview

The isolation process begins with the extraction of dried, powdered J. palmata root material using methanol (B129727). The resulting crude extract is then subjected to a series of purification steps to separate this compound from other plant constituents.

Caption: Experimental workflow for this compound isolation.

Detailed Protocols

Plant Material and Extraction
  • Preparation: Air-dry the roots of Jateorhiza palmata at room temperature until they are brittle. Grind the dried roots into a fine powder using a mechanical grinder.

  • Extraction:

    • Macerate 1 kg of the powdered root material in 5 L of methanol at room temperature for 48 hours with occasional stirring.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Repeat the extraction process on the plant residue two more times with fresh methanol to ensure exhaustive extraction.

    • Combine the methanolic filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanolic extract.

Liquid-Liquid Partitioning
  • Suspension: Suspend the crude methanolic extract (approximately 100 g) in 500 mL of distilled water.

  • Hexane Partitioning:

    • Transfer the aqueous suspension to a 2 L separatory funnel.

    • Perform liquid-liquid partitioning with n-hexane (3 x 500 mL) to remove nonpolar constituents like fats and sterols.

    • Discard the n-hexane fractions.

  • Ethyl Acetate (B1210297) Partitioning:

    • Extract the remaining aqueous layer with ethyl acetate (4 x 500 mL).

    • Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate.

    • Concentrate the dried ethyl acetate fraction under reduced pressure to yield the ethyl acetate extract, which is enriched with furanoditerpenoids.

Silica (B1680970) Gel Column Chromatography
  • Column Preparation:

    • Prepare a slurry of silica gel (60-120 mesh) in n-hexane.

    • Pack a glass column (e.g., 5 cm diameter, 60 cm length) with the silica gel slurry.

    • Allow the silica gel to settle, ensuring a uniformly packed column without any air bubbles.

  • Sample Loading:

    • Adsorb the ethyl acetate extract (approximately 20 g) onto a small amount of silica gel (1:2 w/w).

    • Allow the solvent to evaporate completely.

    • Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.

  • Elution:

    • Elute the column with a gradient solvent system, starting with a nonpolar solvent and gradually increasing the polarity. A typical gradient is n-hexane and ethyl acetate.

    • Collect fractions of 20-25 mL.

    • Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v). Visualize the spots under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).

    • Combine the fractions that show a prominent spot corresponding to the Rf value of a standard this compound sample (if available) or the major furanoditerpenoid spot.

Table 1: Column Chromatography Gradient Elution System

Fraction Numbers n-Hexane (%) Ethyl Acetate (%) Compound Type Eluted
1-201000Nonpolar compounds
21-409010Less polar compounds
41-608020Furanoditerpenoids
61-807030This compound-rich fractions
81-1005050More polar furanoditerpenoids
101-1200100Highly polar compounds
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
  • Sample Preparation: Concentrate the combined this compound-rich fractions from the column chromatography. Dissolve a known amount of the residue in the HPLC mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient system of methanol and water. A typical starting point is 60:40 (v/v) methanol:water.

    • Flow Rate: 3-5 mL/min.

    • Detection: UV detector at 210 nm.

  • Fraction Collection: Collect the peak corresponding to the retention time of this compound.

  • Post-Purification: Concentrate the collected fraction under reduced pressure to remove the mobile phase.

Table 2: Preparative HPLC Parameters

Parameter Value
ColumnC18 Reversed-Phase (250 x 10 mm, 5 µm)
Mobile PhaseMethanol:Water (60:40, v/v)
Flow Rate4.0 mL/min
Detection Wavelength210 nm
Injection Volume500 µL
Crystallization
  • Dissolution: Dissolve the purified this compound from the prep-HPLC step in a minimal amount of a suitable hot solvent, such as methanol or a mixture of dichloromethane (B109758) and methanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4°C) to facilitate crystal formation.

  • Isolation and Drying:

    • Collect the formed crystals by filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to obtain pure crystalline this compound.

signaling_pathway cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Purification cluster_final Final Purification Plant Material Plant Material Methanol Extraction Methanol Extraction Plant Material->Methanol Extraction Crude Extract Crude Extract Methanol Extraction->Crude Extract Partitioning Partitioning Crude Extract->Partitioning Ethyl Acetate Fraction Ethyl Acetate Fraction Partitioning->Ethyl Acetate Fraction Column Chromatography Column Chromatography Ethyl Acetate Fraction->Column Chromatography This compound-Rich Fractions This compound-Rich Fractions Column Chromatography->this compound-Rich Fractions Preparative HPLC Preparative HPLC This compound-Rich Fractions->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound Crystallization Crystallization Pure this compound->Crystallization Crystalline this compound Crystalline this compound Crystallization->Crystalline this compound

Caption: Logical flow of the purification process.

Purity Assessment

The purity of the isolated this compound should be assessed using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): Using an analytical C18 column to confirm a single peak.

  • Melting Point Determination: Comparing the observed melting point with the literature value.

  • Spectroscopic Analysis:

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm the chemical structure.

Safety Precautions

  • All experimental procedures should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Handle organic solvents with care as they are flammable and can be toxic.

  • Dispose of all chemical waste according to institutional guidelines.

Application Notes and Protocols for the Quantification of Isocolumbin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of isocolumbin (B3435002), a furanoditerpenoid found in various medicinal plants, most notably from the Tinospora species. The following protocols for High-Performance Thin-Layer Chromatography (HPTLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are based on validated methods for the related compound, columbin (B190815), and can be adapted for the specific quantification of this compound.

High-Performance Thin-Layer Chromatography (HPTLC) Method

HPTLC offers a simple, rapid, and cost-effective method for the simultaneous quantification of multiple components in herbal extracts.

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated HPTLC method for columbin, which can be considered as a starting point for the validation of an this compound-specific method.[1]

ParameterPerformance Characteristics for Columbin
Linearity Range 675–1875 ng/band (r² > 0.99)
Limit of Detection (LOD) 53.86 ng/band
Limit of Quantification (LOQ) 163.21 ng/band
Accuracy (Recovery) 98.06–98.80%
Precision (%RSD) < 2%
Specificity Chromatographic separation from other components
Experimental Protocol

a) Sample Preparation (from Tinospora cordifolia stem)

  • Accurately weigh 100 mg of the dried and powdered plant material.

  • Transfer to a volumetric flask and add 2 mL of methanol (B129727).

  • Sonicate the mixture for 10 minutes to ensure thorough extraction.

  • Filter the solution through a Whatman filter paper to remove particulate matter.

  • The resulting filtrate is ready for HPTLC application.

b) Standard Solution Preparation

  • Accurately weigh 5.0 mg of this compound reference standard and dissolve in 5 mL of methanol to obtain a stock solution of 1000 µg/mL.

  • From the stock solution, prepare a series of working standards by serial dilution to construct a calibration curve (e.g., 100, 200, 400, 600, 800 µg/mL).

c) Chromatographic Conditions

  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.

  • Mobile Phase: A mixture of hexane, chloroform, methanol, and formic acid. A validated mobile phase for columbin is toluene: ethyl acetate: formic acid (7:3:0.5, v/v).[2] Optimization may be required for optimal separation of this compound.

  • Application: Apply 4 µL of the sample and standard solutions as 8 mm bands onto the HPTLC plate.

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase up to a distance of 80 mm.

  • Drying: Dry the plate in a stream of cold air.

  • Derivatization: Spray the plate with anisaldehyde–sulfuric acid reagent and heat at 110°C for 5 minutes for visualization.

  • Densitometric Analysis: Scan the plate densitometrically. For columbin, detection is performed at 600 nm after derivatization.[1] The optimal wavelength for this compound should be determined.

Workflow for HPTLC Quantification

HPTLC_Workflow cluster_prep Sample & Standard Preparation cluster_hptlc HPTLC Analysis cluster_data Data Analysis Sample Plant Material Extraction Application Sample/Standard Application Sample->Application Standard This compound Standard Preparation Standard->Application Development Chromatographic Development Application->Development Derivatization Post-Chromatographic Derivatization Development->Derivatization Scanning Densitometric Scanning Derivatization->Scanning Calibration Calibration Curve Generation Scanning->Calibration Quantification Quantification of this compound Calibration->Quantification

HPTLC quantification workflow for this compound.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method

UPLC-MS/MS provides high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices.

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated UPLC-MS/MS method for columbin, which can be adapted for this compound.[3][4]

ParameterPerformance Characteristics for Columbin
Linearity Range 1.22–2,500 nM
Limit of Quantification (LOQ) 1.22 nM
Accuracy 85–115%
Precision (Intra and Inter-day variance) < 15%
Analysis Time ~3.0 min
Experimental Protocol

a) Sample Preparation (from Blood/Plasma)

  • To 50 µL of blood or plasma sample, add 160 µL of an internal standard (IS) solution in acetonitrile (B52724). A suitable IS for this compound should be structurally similar and not present in the sample.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 20,000 × g for 15 minutes.

  • Transfer the supernatant to a new tube.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in 80 µL of 50% acetonitrile for injection into the UPLC-MS/MS system.

b) Standard Solution Preparation

  • Prepare a stock solution of this compound in DMSO at a concentration of 20 mM.

  • Prepare a stock solution of the internal standard in acetonitrile.

  • Create a series of calibration standards by diluting the this compound stock solution in 50% acetonitrile to final concentrations covering the expected sample range (e.g., from 0.5 nM to 2500 nM).

c) UPLC-MS/MS Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.55 mL/min.

  • Column Temperature: 45°C.

  • Mass Spectrometer: API 5500 Qtrap or equivalent.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound need to be determined by direct infusion of a standard solution. For columbin, the transition would be determined from its MS/MS spectra.

Workflow for UPLC-MS/MS Quantification

UPLCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_uplcmsms UPLC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample Extraction Injection Sample Injection Sample->Injection Standard This compound Standard Preparation Standard->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Concentration Calculation Peak_Integration->Quantification

UPLC-MS/MS quantification workflow for this compound.

Putative Anti-Inflammatory Signaling Pathway of this compound

While the precise molecular targets of this compound are still under investigation, based on the activity of the structurally similar compound columbin, a putative anti-inflammatory mechanism can be proposed. Columbin has been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandins (B1171923) by inhibiting the activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. This action is thought to occur independently of the NF-κB signaling pathway.

The following diagram illustrates this proposed mechanism of action, which serves as a working hypothesis for this compound's anti-inflammatory effects.

Anti_Inflammatory_Pathway cluster_downstream Cellular Response cluster_products Inflammatory Mediators LPS Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 activates iNOS iNOS Expression & Activity TLR4->iNOS induces COX2 COX-2 Expression & Activity TLR4->COX2 induces This compound This compound This compound->iNOS inhibits This compound->COX2 inhibits NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammation NO->Inflammation PGs->Inflammation

Putative anti-inflammatory signaling pathway of this compound.

References

Application Notes and Protocols for Isocolumbin Detection in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocolumbin, a furanoditerpenoid, has garnered significant interest for its potential therapeutic properties. To facilitate pharmacokinetic and toxicokinetic studies, a robust and sensitive bioanalytical method for the quantification of this compound in plasma is essential. This document provides a detailed protocol for the determination of this compound in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is designed to be selective, accurate, and precise, adhering to the general principles of bioanalytical method validation.

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard (IS):

    • This compound (reference standard)

    • Columbin or another suitable analogue as an internal standard (IS)[1]

  • Chemicals and Solvents:

    • Methanol (B129727) (HPLC or LC-MS grade)

    • Acetonitrile (HPLC or LC-MS grade)

    • Water (HPLC or LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium acetate (B1210297) (analytical grade)[1]

    • Methyl tert-butyl ether (MTBE) (analytical grade)[1]

  • Biological Matrix:

    • Blank plasma (human or animal, as per study requirement), stored at -80°C.

Instrumentation
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 5 µm, 100 x 2.0 mm) is a suitable starting point.[1]

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare primary stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with methanol:water (1:1, v/v) to create working standard solutions for the calibration curve and QC samples.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank plasma to obtain final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., low, medium, and high concentrations).

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol adapts a liquid-liquid extraction method, which is effective for isolating analytes from complex biological matrices like plasma.[2]

  • Thaw plasma samples to room temperature.

  • To 100 µL of plasma sample (blank, CC, QC, or unknown), add 20 µL of the IS working solution and vortex briefly.

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase and vortex.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following conditions are a starting point and may require optimization for your specific instrumentation.

Liquid Chromatography:

ParameterCondition
Column C18 reversed-phase, 5 µm, 100 x 2.0 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Gradient 20% B to 90% B over 5 min, hold at 90% B for 2 min, return to 20% B and equilibrate for 3 min

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z for this compound (e.g., [M+H]⁺)
Product Ion (Q3) Specific fragment ions of this compound
Collision Energy (CE) To be optimized for the specific precursor-product ion transition
Dwell Time 100 ms
Source Temperature 500°C
IonSpray Voltage 5500 V

Note: The exact m/z values for precursor and product ions for this compound should be determined by direct infusion of a standard solution into the mass spectrometer.

Data Presentation

The following tables summarize the expected quantitative data from a validated method.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
This compound1 - 1000y = 0.0025x + 0.0012> 0.995

Table 2: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (%)
LLOQ1< 15< 1585 - 115
Low QC3< 10< 1090 - 110
Mid QC100< 10< 1090 - 110
High QC800< 10< 1090 - 110

Table 3: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC3> 8595 - 105
High QC800> 8595 - 105

Mandatory Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is lle Liquid-Liquid Extraction (MTBE) add_is->lle evap Evaporation lle->evap reconstitute Reconstitution evap->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (MRM) lc->ms integration Peak Integration ms->integration quantification Quantification integration->quantification

Caption: Workflow for this compound quantification in plasma.

Logic for Method Development

G This compound This compound properties Physicochemical Properties (Furanoditerpenoid, moderate polarity) This compound->properties extraction Extraction Method Selection properties->extraction chromatography Chromatographic Conditions properties->chromatography detection MS/MS Detection Parameters properties->detection lle Liquid-Liquid Extraction (LLE) - Good for moderate polarity - Clean extracts extraction->lle c18 Reversed-Phase C18 - Good retention for moderate polarity chromatography->c18 mrm Multiple Reaction Monitoring (MRM) - High selectivity and sensitivity detection->mrm final_method Optimized LC-MS/MS Method lle->final_method c18->final_method mrm->final_method

Caption: Rationale for this compound method development.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Isocolumbin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isocolumbin is a natural diterpenoid that holds potential as an anti-inflammatory agent. This document provides detailed protocols for a panel of in vitro assays to characterize the anti-inflammatory effects of this compound. The described assays will enable researchers to assess its impact on key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines, and to investigate its potential mechanisms of action involving the NF-κB and MAPK signaling pathways.

Data Presentation

The following table summarizes the reported in vitro anti-inflammatory activity of Columbin (B190815), which can serve as a reference for interpreting results obtained with this compound.

AssayCell LineStimulantCompoundConcentration% InhibitionReference
Nitric Oxide (NO) ProductionRAW 264.7LPS/IFN-γColumbinNot SpecifiedSignificant Inhibition[1][2]
COX-1 Activity--Columbin100 µM63.7 ± 6.4%[1]
COX-2 Activity--Columbin100 µM18.8 ± 1.5%[1]

Experimental Protocols

Protocol 1: Determination of Nitric Oxide (NO) Production in Macrophages

This protocol describes the use of the Griess assay to quantify the production of nitric oxide by macrophages, a key indicator of inflammatory response.[3]

Objective: To evaluate the effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO₂) standard solution

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Griess Assay:

    • Prepare a standard curve of sodium nitrite (0-100 µM).

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration in the samples from the standard curve and calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Protocol 2: Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, and IL-1β)

This protocol outlines the use of Enzyme-Linked Immunosorbent Assay (ELISA) to measure the levels of key pro-inflammatory cytokines.

Objective: To determine the effect of this compound on the secretion of TNF-α, IL-6, and IL-1β in LPS-stimulated RAW 264.7 cells.

Materials:

  • Cell culture supernatant from Protocol 1

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • Wash buffer

  • Assay buffer

  • Detection antibody

  • Enzyme conjugate (e.g., Streptavidin-HRP)

  • Substrate solution (e.g., TMB)

  • Stop solution

  • 96-well ELISA plates (pre-coated with capture antibody)

Procedure:

  • Sample Preparation: Use the cell-free supernatants collected from the cell culture experiment (Protocol 1).

  • ELISA Procedure (follow kit-specific instructions):

    • Add 100 µL of standards, controls, and samples to the appropriate wells of the antibody-coated microplate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the wells multiple times with wash buffer.

    • Add the detection antibody and incubate as specified in the kit protocol.

    • Wash the wells.

    • Add the enzyme conjugate and incubate.

    • Wash the wells.

    • Add the substrate solution and incubate in the dark for color development.

    • Add the stop solution to terminate the reaction.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Calculation: Generate a standard curve and calculate the concentration of each cytokine in the samples. Determine the percentage of inhibition for each cytokine at different concentrations of this compound.

Protocol 3: Assessment of NF-κB Activation

This protocol describes a method to assess the activation of the NF-κB signaling pathway by measuring the nuclear translocation of the p65 subunit.

Objective: To investigate if this compound inhibits the activation of the NF-κB pathway in LPS-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 cells

  • This compound

  • LPS

  • Cell culture plates

  • Nuclear extraction kit

  • Western blotting reagents and equipment

  • Primary antibody against NF-κB p65

  • Secondary antibody (HRP-conjugated)

  • Lamin B1 or other nuclear marker antibody

Procedure:

  • Cell Treatment: Seed and treat RAW 264.7 cells with this compound and/or LPS as described in Protocol 1.

  • Nuclear and Cytoplasmic Fractionation:

    • Harvest the cells and perform cellular fractionation using a nuclear extraction kit according to the manufacturer's protocol. This will separate the nuclear and cytoplasmic proteins.

  • Western Blotting:

    • Determine the protein concentration of each fraction.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against NF-κB p65.

    • Incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence detection system.

  • Analysis: Analyze the levels of p65 in the nuclear and cytoplasmic fractions. An increase in nuclear p65 and a corresponding decrease in cytoplasmic p65 in LPS-stimulated cells indicate NF-κB activation. Assess the ability of this compound to prevent this translocation. Use a nuclear marker like Lamin B1 to ensure the purity of the nuclear fraction.

Protocol 4: Evaluation of MAPK Pathway Activation

This protocol details the investigation of the MAPK signaling pathway through the detection of phosphorylated forms of key kinases (p38, ERK1/2, JNK).

Objective: To determine if this compound affects the phosphorylation of p38, ERK1/2, and JNK in LPS-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 cells

  • This compound

  • LPS

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Western blotting reagents and equipment

  • Primary antibodies against phospho-p38, total p38, phospho-ERK1/2, total ERK1/2, phospho-JNK, and total JNK

  • Secondary antibody (HRP-conjugated)

Procedure:

  • Cell Treatment: Seed and treat RAW 264.7 cells with this compound and/or LPS for appropriate time points (e.g., 15, 30, 60 minutes).

  • Cell Lysis: Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Western Blotting:

    • Determine the protein concentration of the cell lysates.

    • Perform SDS-PAGE and Western blotting as described in Protocol 3.

    • Probe separate membranes with primary antibodies against the phosphorylated and total forms of p38, ERK1/2, and JNK.

  • Analysis: Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein for each MAPK. An increase in this ratio upon LPS stimulation indicates activation of the pathway. Evaluate the effect of this compound on this phosphorylation.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis seed_cells Seed RAW 264.7 Cells treat_this compound Treat with this compound seed_cells->treat_this compound stimulate_lps Stimulate with LPS treat_this compound->stimulate_lps no_assay Nitric Oxide Assay (Griess Reagent) stimulate_lps->no_assay Supernatant cytokine_assay Cytokine Measurement (ELISA for TNF-α, IL-6, IL-1β) stimulate_lps->cytokine_assay Supernatant nfkb_assay NF-κB Activation Assay (Western Blot) stimulate_lps->nfkb_assay Cell Lysate mapk_assay MAPK Activation Assay (Western Blot) stimulate_lps->mapk_assay Cell Lysate analyze_no Quantify NO Inhibition no_assay->analyze_no analyze_cytokines Quantify Cytokine Inhibition cytokine_assay->analyze_cytokines analyze_nfkb Assess p65 Nuclear Translocation nfkb_assay->analyze_nfkb analyze_mapk Assess MAPK Phosphorylation mapk_assay->analyze_mapk

Caption: Experimental workflow for in vitro anti-inflammatory assays.

signaling_pathways cluster_lps LPS Stimulation cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK p38, ERK, JNK MAPKK->MAPK Cytokines TNF-α, IL-6, IL-1β MAPK->Cytokines IkappaB IκBα IKK->IkappaB phosphorylates NFkB_inactive NF-κB (p65/p50) (Cytoplasm) IkappaB->NFkB_inactive inhibits NFkB_active NF-κB (p65/p50) (Nucleus) NFkB_inactive->NFkB_active translocates iNOS iNOS NFkB_active->iNOS COX2 COX-2 NFkB_active->COX2 NFkB_active->Cytokines NO NO iNOS->NO produces This compound This compound This compound->MAPK inhibits? This compound->IKK inhibits? This compound->iNOS inhibits?

Caption: Potential signaling pathways modulated by this compound.

References

Cell-based Assays to Evaluate Isocolumbin Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocolumbin is a furanoditerpenoid that has been isolated from the roots of plants such as Jateorhiza palmata (Colombo root). Natural products are a rich source of novel bioactive compounds with therapeutic potential, and this compound is one such molecule that warrants investigation for its cytotoxic effects against cancer cells. Evaluating the cytotoxicity of compounds like this compound is a critical first step in the drug discovery process. This document provides detailed application notes and protocols for a panel of standard cell-based assays to comprehensively assess the cytotoxic and apoptotic potential of this compound.

While specific experimental data on the cytotoxic mechanisms of this compound are limited in publicly available literature, this guide will also present a potential mechanism of action based on studies of structurally related isoquinoline (B145761) alkaloids. These compounds have been shown to induce cell cycle arrest and apoptosis through various signaling pathways, providing a framework for investigating this compound.

Data Presentation: Summary of Potential Cytotoxic Effects

Due to the limited availability of specific IC50 values for this compound across various cancer cell lines in peer-reviewed literature, the following table is presented as a template. Researchers are encouraged to populate this table with their experimental data. For reference, a related isoquinoline alkaloid, Isoquinocycline B, has been reported to exhibit an IC50 value of 9.2 ± 1.0 μM on the MDA-MB-231 human breast cancer cell line.

Cell LineCancer TypeThis compound IC50 (µM)Exposure Time (hrs)Assay Method
HeLaCervical CancerData not available48MTT Assay
A549Lung CancerData not available48MTT Assay
MCF-7Breast CancerData not available48MTT Assay
HepG2Liver CancerData not available48MTT Assay

Key Experimental Protocols

Herein, we provide detailed protocols for essential cell-based assays to characterize the cytotoxic effects of this compound.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[2]

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed cells in 96-well plate treat Treat with this compound seed->treat add_mtt Add MTT solution treat->add_mtt incubate Incubate (3-4 hours) add_mtt->incubate solubilize Add solubilization solution incubate->solubilize read Read absorbance at 570 nm solubilize->read

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]

  • Incubation: Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value of this compound.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells into the culture medium.

Workflow Diagram:

LDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed cells and treat with this compound collect Collect supernatant seed->collect transfer Transfer to new plate collect->transfer add_reagent Add LDH reaction mixture transfer->add_reagent incubate Incubate (30 mins, RT, dark) add_reagent->incubate add_stop Add stop solution incubate->add_stop read Read absorbance at 490 nm add_stop->read

Caption: Workflow for the LDH cytotoxicity assay.

Protocol:

  • Cell Culture and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After treatment, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Assay Plate Preparation: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on positive controls (cells treated with a lysis buffer for maximum LDH release) and negative controls (untreated cells).

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Workflow Diagram:

Apoptosis_Assay_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis treat Treat cells with this compound harvest Harvest and wash cells treat->harvest resuspend Resuspend in Annexin V binding buffer harvest->resuspend add_stains Add Annexin V-FITC and PI resuspend->add_stains incubate Incubate (15 mins, RT, dark) add_stains->incubate analyze Analyze by flow cytometry incubate->analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol:

  • Cell Treatment: Culture cells in 6-well plates and treat with this compound at various concentrations for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.

Workflow Diagram:

Cell_Cycle_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis treat Treat cells with this compound harvest Harvest and wash cells treat->harvest fix Fix cells in cold 70% ethanol (B145695) harvest->fix wash_fixed Wash fixed cells fix->wash_fixed treat_rnase Treat with RNase A wash_fixed->treat_rnase stain_pi Stain with Propidium Iodide treat_rnase->stain_pi analyze Analyze by flow cytometry stain_pi->analyze

Caption: Workflow for cell cycle analysis using PI staining.

Protocol:

  • Cell Treatment: Culture cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Potential Signaling Pathway of a Related Compound

While the specific signaling pathways affected by this compound are yet to be fully elucidated, studies on the related compound Isoquinocycline B suggest a potential mechanism involving the induction of apoptosis through the mitochondrial pathway. This pathway is often initiated by cellular stress, such as the generation of reactive oxygen species (ROS), and involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.

Apoptosis_Pathway This compound This compound (or related compound) ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Bax ↑ Bax (Pro-apoptotic) ROS->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) ROS->Bcl2 Mitochondria Mitochondrion MMP ↓ Mitochondrial Membrane Potential Mitochondria->MMP Bax->Mitochondria Bcl2->Mitochondria CytC Cytochrome c release MMP->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential apoptosis signaling pathway induced by an this compound-related compound.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for researchers to evaluate the cytotoxic potential of this compound. By systematically applying these cell-based assays, scientists can determine the compound's efficacy, elucidate its mechanism of action, and gather essential data for further drug development efforts. It is crucial to perform these experiments across a panel of relevant cancer cell lines to understand the breadth and specificity of this compound's anticancer activity.

References

Application Note: Isocolumbin as a Reference Standard for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Isocolumbin (B3435002) is a furanoid diterpenoid, a class of natural compounds known for their complex structures and significant biological activities. It is an isomer of the more commonly studied columbin (B190815) and is found in several medicinal plants, including Tinospora cordifolia, Jateorhiza palmata, and Sphenocentrum jollyanum.[1][2] Due to its presence in these traditionally used plants and its reported anti-inflammatory and antimicrobial properties, this compound serves as a critical phytochemical marker for the standardization and quality control of herbal extracts and formulations.[1] This document provides detailed protocols and data for using this compound as a reference standard in various analytical applications.

Physicochemical Properties

A comprehensive understanding of this compound's physicochemical properties is essential for its use as an analytical standard. These properties influence its solubility, chromatographic behavior, and stability.

PropertyValueSource(s)
IUPAC Name (1R,2S,3S,5S,8S,11R,12R)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione
CAS Number 471-54-5
Molecular Formula C₂₀H₂₂O₆
Molecular Weight 358.4 g/mol
Monoisotopic Mass 358.14163842 Da
Appearance Crystalline solid
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Canonical SMILES C[C@@]12CC[C@@H]3C(=O)O--INVALID-LINK--C5=COC=C5

Application as a Chromatographic Standard

This compound is frequently used as a reference standard for the identification and quantification of furanoditerpenoids in plant extracts. High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques employed for this purpose.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful technique for the rapid and reliable quantification of phytochemicals in complex matrices. A validated HPTLC method has been established for the simultaneous quantification of columbin (an isomer of this compound) along with other markers in Tinospora cordifolia. This method can be directly applied or adapted for this compound.

HPTLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPTLC Analysis A Weigh Plant Material / this compound Standard B Extract with Solvent (e.g., Methanol) A->B C Filter and Dilute to Working Concentration B->C D Apply Samples/Standards to HPTLC Plate C->D E Develop Plate in Mobile Phase D->E F Dry Plate E->F G Derivatize with Reagent (e.g., Anisaldehyde-Sulfuric Acid) F->G H Heat Plate G->H I Scan Plate with Densitometer H->I J Quantify using Calibration Curve I->J

General workflow for HPTLC analysis.

Table: Validated HPTLC Method Parameters for this compound Quantification

ParameterSpecificationSource(s)
Stationary Phase HPTLC aluminum plates pre-coated with silica (B1680970) gel 60 F₂₅₄
Mobile Phase Hexane : Chloroform : Methanol : Formic Acid
Application Bandwise application using a suitable applicator
Development Ascending development in a twin-trough chamber saturated with mobile phase
Derivatization Anisaldehyde–sulfuric acid reagent, followed by heating at 110 °C for 5 min
Detection Densitometric scanning at 600 nm (post-derivatization)
Retardation Factor (RF) ~0.85 - 0.86 (for Columbin, this compound is expected to be similar)
Linear Range 675–1875 ng/band (for Columbin)
LOD / LOQ 53.86 ng/band / 163.21 ng/band (for Columbin)
High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and versatile technique for the separation and quantification of this compound. While often used for purification, a robust analytical method can be established for quality control.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis A Prepare Stock Solutions of this compound Standard B Create Calibration Standards by Serial Dilution A->B D Inject Standard/Sample into HPLC System B->D C Prepare Plant Extract and Filter (0.45 µm) C->D E Separate on C18 Column D->E F Detect with UV/DAD Detector E->F G Integrate Peak Area F->G H Quantify this compound using Calibration Curve G->H Inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (p38, JNK) TLR4->MAPK IKK IKK Complex TLR4->IKK AP1 AP-1 MAPK->AP1 NFkB NF-κB IKK->NFkB activates iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 AP1->iNOS AP1->COX2 NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins (PGs) COX2->PGs Inflammation Inflammation NO->Inflammation PGs->Inflammation This compound This compound (and Columbin) This compound->iNOS Inhibits This compound->COX2 Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Isocolumbin Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize the extraction yield of Isocolumbin.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary sources?

A1: this compound is a furanoditerpenoid, a class of natural compounds known for their bitter taste and various biological activities. It is structurally similar to Columbin (B190815) and is often co-extracted. The primary plant source for this compound is the root of Jateorhiza palmata (commonly known as Calumba or Colombo), a perennial climbing plant native to East Africa[1][2]. It has also been reported in other plants like Tinospora cordifolia[3].

Q2: What are the major challenges encountered during the extraction of this compound?

A2: The primary challenges in this compound extraction include:

  • Low Yield: The concentration of this compound in the raw plant material may be low, leading to poor overall yield[4][5].

  • Compound Degradation: Furanoditerpenoids can be sensitive to heat, pH, and light. Prolonged exposure to high temperatures or harsh pH conditions during extraction can degrade the target molecule, reducing the final yield.

  • Co-extraction of Impurities: Crude extracts often contain a complex mixture of compounds with similar polarities, such as other diterpenoids (e.g., Columbin), alkaloids, and saponins, which complicates the purification process.

  • Inefficient Extraction Methods: Traditional methods like maceration may not be efficient enough to extract the compound fully, requiring long durations and large solvent volumes.

Q3: What analytical methods are used to quantify this compound?

A3: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common analytical techniques for the quantification of this compound and related compounds. These methods allow for the separation, identification, and precise measurement of the compound in a complex mixture like a crude plant extract. Mass spectrometry (MS) can be coupled with these techniques (LC-MS) for more definitive identification.

Section 2: Troubleshooting Guide for this compound Extraction

This guide addresses specific issues that can lead to low yields or poor purity of this compound.

Experimental Workflow for this compound Extraction

G start Plant Material (e.g., Jateorhiza palmata root) prep Preparation (Drying, Grinding) start->prep extraction Extraction (UAE, MAE, Maceration) prep->extraction filtration Filtration / Centrifugation extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (Column Chromatography) crude_extract->purification pure_compound Pure this compound purification->pure_compound analysis Analysis & Quantification (HPLC, HPTLC) pure_compound->analysis

Caption: General experimental workflow for this compound extraction and purification.

Problem 1: Low Yield of Crude Extract

Q: My initial extraction has resulted in a very low mass of crude extract. What are the likely causes and solutions?

A: A low yield of the crude extract is often related to the preparation of the plant material or suboptimal extraction parameters.

Possible Cause Recommended Solution
Improper Sample Preparation Ensure the plant material (Jateorhiza palmata root) is thoroughly dried at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine, uniform powder (e.g., 60-80 mesh) to maximize the surface area for solvent contact.
Inappropriate Solvent Choice This compound is a moderately polar compound. Polar solvents like ethanol (B145695), methanol (B129727), or mixtures with water (e.g., 70-80% ethanol) are generally effective. Using a non-polar solvent will result in poor extraction efficiency.
Suboptimal Extraction Parameters The extraction time, temperature, and solvent-to-solid ratio are critical. For traditional methods, ensure sufficient time. For modern methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), optimize these parameters to enhance yield while minimizing time and potential degradation.
Inefficient Extraction Method Conventional maceration or percolation can be inefficient. Consider switching to more advanced and energetic techniques like UAE or MAE, which use ultrasonic waves or microwaves, respectively, to disrupt plant cell walls and improve solvent penetration, leading to higher yields in shorter times.
Problem 2: Good Crude Extract Yield, but Low Final Yield of Pure this compound

Q: I obtained a good quantity of crude extract, but the amount of isolated this compound after purification is minimal. What could be happening?

A: This issue often points towards degradation of the target compound or inefficient purification strategies.

Troubleshooting Logic for Low Yield

G problem Low this compound Yield check_crude Check Crude Extract Mass problem->check_crude low_crude Low Crude Yield check_crude->low_crude Low good_crude Good Crude Yield check_crude->good_crude Good cause1 Optimize Sample Prep (Drying/Grinding) low_crude->cause1 cause2 Use Advanced Method (UAE/MAE) low_crude->cause2 cause3 Adjust Solvent & Parameters low_crude->cause3 cause4 Check for Degradation (Use lower temp, control pH) good_crude->cause4 cause5 Optimize Purification (Chromatography) good_crude->cause5 cause6 Verify Quantification (Calibrate HPLC) good_crude->cause6

Caption: A decision-making diagram for troubleshooting low this compound yield.

Possible Cause Recommended Solution
Thermal Degradation This compound may be sensitive to high temperatures. During solvent evaporation, use a rotary evaporator under reduced pressure to keep the temperature low (e.g., < 50°C). When using heat-assisted extraction methods (e.g., Soxhlet, MAE), carefully optimize the temperature to balance extraction efficiency and compound stability.
pH Instability Extreme pH values (highly acidic or alkaline) can cause structural changes and degradation of furanoditerpenoids. Maintain a neutral or slightly acidic pH during extraction and purification steps.
Inefficient Purification Co-extracted compounds with similar properties can make separation difficult, leading to loss of the target molecule during purification. Optimize the chromatographic method (e.g., column chromatography) by testing different solvent systems (mobile phases) and stationary phases to achieve better separation.
Incomplete Elution During purification, the compound may not fully elute from the chromatographic column. Ensure the polarity of the eluting solvent is high enough to effectively wash the this compound from the column.

Section 3: Experimental Protocols & Data

Comparison of Extraction Methods

The choice of extraction technique significantly impacts yield, time, and solvent consumption. Modern methods like UAE and MAE are generally more efficient than traditional techniques.

Parameter Maceration Soxhlet Extraction Ultrasound-Assisted (UAE) Microwave-Assisted (MAE)
Principle Soaking in solvent at room tempContinuous solvent refluxAcoustic cavitationMicrowave heating
Typical Time 24 - 72 hours6 - 24 hours15 - 60 minutes2 - 15 minutes
Temperature AmbientSolvent Boiling PointControlled (e.g., 25-60°C)Controlled (e.g., 40-80°C)
Solvent Usage HighModerateLow to ModerateLow to Moderate
Yield Efficiency Low to ModerateModerate to HighHighHigh
Key Advantage Simple, no special equipmentEfficient for some compoundsFast, low temp, efficientVery fast, highly efficient
Key Disadvantage Very slow, inefficientHigh temp (degradation risk)Requires specific equipmentRequires specific equipment
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a generalized procedure based on common UAE techniques for natural products.

  • Preparation: Weigh 10 g of finely powdered Jateorhiza palmata root material.

  • Extraction: Place the powder in a 250 mL flask. Add 150 mL of 70% ethanol (a 1:15 solid-to-liquid ratio).

  • Sonication: Place the flask in an ultrasonic bath or use an ultrasonic probe. Sonicate at a frequency of 25-40 kHz and a power of 150-250 W for 45 minutes at a controlled temperature of 45°C.

  • Recovery: After extraction, filter the mixture through Whatman filter paper. Collect the filtrate.

  • Re-extraction (Optional): To maximize yield, the remaining solid material can be re-extracted with fresh solvent under the same conditions.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at <50°C to obtain the crude extract.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This is a general method for the analysis of natural product extracts.

  • Standard Preparation: Prepare a stock solution of pure this compound standard in methanol (e.g., 1 mg/mL). Create a series of dilutions (e.g., 1 to 200 µg/mL) to generate a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve a known amount of crude extract in methanol to a final concentration of approximately 1 mg/mL. Sonicate for 10 minutes and filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at an appropriate wavelength for furanoditerpenoids (e.g., ~210-230 nm).

    • Injection Volume: 10-20 µL.

  • Quantification: Run the standards to create a calibration curve. Analyze the sample extract and quantify the this compound content by comparing its peak area to the calibration curve.

Section 4: Relevant Signaling Pathways

This compound and its related furanoditerpenoids, such as Columbin, have demonstrated anti-inflammatory properties. One of the key mechanisms underlying inflammation is the activation of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.

NF-κB Signaling Pathway and Inflammation

In unstimulated cells, the NF-κB dimer is held inactive in the cytoplasm by an inhibitor protein called IκBα. Inflammatory stimuli, such as Lipopolysaccharide (LPS), activate the IKK complex, which then phosphorylates IκBα. This phosphorylation marks IκBα for degradation, releasing the NF-κB dimer. The freed NF-κB then translocates into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like COX-2. Some anti-inflammatory compounds exert their effect by inhibiting the degradation of IκBα, thus preventing NF-κB from entering the nucleus and blocking the inflammatory cascade.

Caption: Simplified diagram of the NF-κB signaling pathway and a potential point of inhibition.

References

Technical Support Center: Overcoming Isocolumbin Solubility Challenges in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered when working with Isocolumbin in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions for cell culture experiments?

A1: The most commonly recommended solvent for preparing this compound stock solutions for in vitro studies is Dimethyl Sulfoxide (DMSO).[1][2] this compound is a hydrophobic molecule with low aqueous solubility, and DMSO is an effective solvent for such compounds.[3]

Q2: What is the maximum final concentration of DMSO that is safe for my cells in culture?

A2: The maximum tolerated final concentration of DMSO varies between cell lines. For many common cell lines, including RAW 264.7 macrophages, it is recommended to keep the final DMSO concentration at or below 0.5% (v/v) to avoid cytotoxic effects.[4][5] Some robust cell lines may tolerate up to 1%, but it is always best to perform a vehicle control experiment to determine the optimal concentration for your specific cell line and experimental duration. For sensitive primary cells, the final DMSO concentration should be kept even lower, ideally at 0.1% or less.

Q3: My this compound precipitates immediately when I add it to my cell culture medium. What is happening and how can I prevent this?

A3: This phenomenon, often called "crashing out," occurs due to "solvent shock". When a concentrated DMSO stock of a hydrophobic compound like this compound is rapidly diluted into an aqueous solution like cell culture medium, the abrupt change in solvent polarity causes the compound to become insoluble and precipitate. To prevent this, a gradual dilution process is recommended.

Q4: I don't see any precipitate initially, but after a few hours of incubation, my media becomes cloudy. Why is this happening?

A4: Delayed precipitation can be caused by several factors, including temperature shifts, changes in media pH over time in the incubator, or interactions between this compound and components of the cell culture medium.

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound Upon Dilution

Symptoms: The cell culture medium becomes cloudy or shows visible particulate matter immediately after adding the this compound stock solution.

Root Causes & Solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the cell culture medium exceeds its aqueous solubility limit.Perform a solubility test to determine the maximum soluble concentration of this compound in your specific cell culture medium. Start with a lower final concentration and perform a dose-response experiment.
Solvent Shock The rapid change in polarity from a high-concentration DMSO stock to the aqueous medium causes the compound to precipitate.Employ a serial dilution method. First, create an intermediate dilution of the this compound stock in a small volume of pre-warmed medium before adding it to the final volume. Add the stock solution dropwise while gently swirling the medium.
Low Temperature of Media The solubility of many compounds, including this compound, is lower in cold liquids.Always use pre-warmed (37°C) cell culture medium for preparing your final working solutions.
Issue 2: Delayed Precipitation of this compound in Culture

Symptoms: The culture medium appears clear initially but becomes cloudy or develops crystalline precipitates after a period of incubation (hours to days).

Root Causes & Solutions:

Potential CauseExplanationRecommended Solution
Metastable Supersaturation The initial concentration was above the thermodynamic solubility limit but below the point of immediate precipitation, creating a supersaturated solution that is unstable over time.Lower the final working concentration of this compound.
Interaction with Media Components This compound may interact with salts, proteins (especially in serum), or other components in the medium, forming insoluble complexes over time.Consider using a different basal medium formulation or reducing the serum concentration if your experiment allows.
pH Shift During Incubation The pH of the culture medium can change during incubation due to cellular metabolism, which may affect the solubility of this compound.Ensure your incubator's CO2 levels are stable and the medium is adequately buffered.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, cell culture-grade DMSO

  • Sterile, amber microcentrifuge tubes or glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to prepare your desired volume of a 10 mM stock solution (Molecular Weight of this compound: 358.39 g/mol ).

  • Dissolution: In a sterile, amber tube, add the calculated mass of this compound. Add the appropriate volume of sterile DMSO.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Diluting this compound Stock Solution into Cell Culture Medium to Avoid Precipitation

Objective: To prepare a final working concentration of this compound in cell culture medium while minimizing the risk of precipitation.

Procedure:

  • Pre-warm the medium: Place a sufficient volume of your complete cell culture medium in a 37°C water bath or incubator for at least 30 minutes.

  • Prepare an intermediate dilution (optional but recommended):

    • In a sterile tube, add a small volume of the pre-warmed medium.

    • Add the required volume of your concentrated this compound DMSO stock to this small volume of medium to make an intermediate dilution (e.g., 10x or 100x of your final concentration). Mix gently by flicking the tube.

  • Prepare the final working solution:

    • In a separate sterile tube, add the final volume of pre-warmed medium.

    • While gently swirling the tube of medium, slowly add the intermediate dilution (or the concentrated stock if not performing an intermediate dilution) drop-by-drop.

  • Final Mix: Cap the tube and gently invert it several times to ensure a homogenous solution.

  • Visual Inspection: Before adding to your cells, visually inspect the final working solution for any signs of cloudiness or precipitation.

Signaling Pathways and Visualization

This compound has been suggested to exert its anti-inflammatory effects by modulating several key signaling pathways. The diagrams below illustrate the potential mechanisms of action.

experimental_workflow cluster_stock Stock Solution Preparation cluster_dilution Dilution Protocol cluster_treatment Cell Treatment stock This compound Powder stock_sol 10 mM Stock in DMSO stock->stock_sol dmso 100% DMSO dmso->stock_sol intermediate Intermediate Dilution (in warm media) stock_sol->intermediate Add dropwise prewarm Pre-warm Media (37°C) prewarm->intermediate final_sol Final Working Solution intermediate->final_sol Add to bulk media cells Cells in Culture final_sol->cells Add to cells

Experimental workflow for preparing this compound solutions.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor pi3k PI3K receptor->pi3k mapk_pathway MAPK Pathway (p38, JNK, ERK) receptor->mapk_pathway This compound This compound This compound->pi3k Inhibition akt Akt This compound->akt Inhibition mtor mTOR This compound->mtor Inhibition This compound->mapk_pathway Modulation nfkb_complex IκB-NF-κB Complex This compound->nfkb_complex Modulation pi3k->akt akt->mtor transcription Gene Transcription (Inflammatory Mediators) mtor->transcription mapk_pathway->transcription ikb IκB nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation nfkb_nuc->transcription

Potential signaling pathways modulated by this compound.

References

Isocolumbin stability in different solvents and pH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in understanding and evaluating the stability of isocolumbin (B3435002) in various experimental conditions. The following information is curated to provide guidance on potential stability issues and to offer standardized protocols for your own investigations.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound in common laboratory solvents?

A1: Specific experimental stability data for this compound in a wide range of solvents is limited in publicly available literature. However, this compound, a diterpenoid lactone, is reported to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] Generally, diterpenoid lactones can exhibit instability, especially over extended periods or at elevated temperatures.[2] For quantitative analysis, it is crucial to prepare fresh solutions and store them under appropriate conditions (e.g., protected from light, at low temperatures) to minimize degradation.

Q2: How does pH affect the stability of this compound?

A2: There are no specific studies detailing the pH stability profile of this compound. However, based on the stability of other diterpene lactones, it is plausible that this compound's stability is pH-dependent. For instance, the dissolution of andrographolide, another diterpene lactone, is highest at pH 6.8 and lowest at pH 1.2.[2] Lactone rings, which are present in this compound, can be susceptible to hydrolysis under both acidic and basic conditions, leading to the opening of the lactone ring and loss of biological activity. It is therefore recommended to conduct pH stability studies to determine the optimal pH range for your specific application.

Q3: What are the potential degradation pathways for this compound?

A3: The exact degradation pathways of this compound have not been fully elucidated. However, based on its chemical structure, which includes a furan (B31954) ring and lactone moieties, potential degradation pathways may involve:

  • Hydrolysis: The lactone rings are susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding hydroxy carboxylic acid.

  • Oxidation: The furan ring and other parts of the molecule may be susceptible to oxidation, especially in the presence of oxidizing agents, light, or certain metal ions.

  • Isomerization: Changes in pH or exposure to heat could potentially lead to isomerization.

Further investigation using forced degradation studies is necessary to identify the specific degradation products and pathways for this compound.

Q4: Are there any established analytical methods for quantifying this compound and its potential degradants?

A4: While a specific stability-indicating method for this compound is not widely published, High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are common techniques for the quantification of related compounds like columbin (B190815) in plant extracts.[3] Developing a stability-indicating analytical method, typically using reverse-phase HPLC with UV or mass spectrometric detection, is a critical step in accurately assessing the stability of this compound. Such a method should be able to separate the intact this compound from any potential degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of this compound concentration in solution over a short period. Degradation in the chosen solvent.Prepare fresh solutions for each experiment. If storage is necessary, store at -20°C or -80°C and protect from light.[4] Conduct a preliminary stability study in your chosen solvent to determine the rate of degradation.
Inconsistent results in bioassays. pH-dependent degradation of this compound in the assay buffer.Determine the pH stability profile of this compound. Ensure the pH of your assay buffer is within the stable range for the compound. Consider using a freshly prepared this compound solution for each assay.
Appearance of unknown peaks in chromatograms during analysis. Formation of degradation products.Conduct forced degradation studies to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method.
Poor solubility of this compound in aqueous buffers. This compound has poor water solubility.Use a co-solvent such as DMSO or ethanol (B145695) to prepare a stock solution, which can then be diluted into the aqueous buffer. Be mindful of the final co-solvent concentration in your experiment, as it may affect biological systems.

Experimental Protocols

Protocol 1: Preliminary Assessment of this compound Stability in Different Solvents

Objective: To perform a preliminary evaluation of this compound stability in various organic solvents commonly used in a laboratory setting.

Materials:

  • This compound reference standard

  • HPLC-grade solvents: Methanol, Ethanol, Acetonitrile, DMSO, Chloroform, Ethyl Acetate

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

Method:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent in which it is freely soluble (e.g., DMSO).

  • Prepare test solutions by diluting the stock solution to a final concentration of 100 µg/mL in each of the selected solvents (Methanol, Ethanol, Acetonitrile, DMSO, Chloroform, Ethyl Acetate).

  • Analyze a sample of each freshly prepared solution by HPLC to determine the initial concentration (T=0).

  • Store the remaining solutions under two conditions: room temperature (25°C) protected from light, and refrigerated (4°C).

  • Analyze samples from each solution at predetermined time points (e.g., 2, 4, 8, 24, and 48 hours).

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Protocol 2: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to understand its intrinsic stability and identify potential degradation products.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV/MS detector

Method:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 2 hours.

  • Oxidative Degradation: Treat an this compound solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to dry heat at 80°C for 48 hours.

  • Photolytic Degradation: Expose an this compound solution to UV light (254 nm) and visible light for a defined period.

  • At the end of the exposure period, neutralize the acidic and basic samples.

  • Analyze all samples using a suitable HPLC-UV/MS method to separate and identify the degradation products.

Data Presentation

Table 1: Hypothetical Stability of this compound in Different Solvents at Room Temperature (25°C)

Solvent% this compound Remaining (Mean ± SD)
2 hours
Methanol98.5 ± 0.8
Ethanol99.1 ± 0.5
Acetonitrile99.5 ± 0.4
DMSO99.8 ± 0.2
Chloroform99.6 ± 0.3
Ethyl Acetate99.4 ± 0.4
Note: This data is illustrative and not based on direct experimental results for this compound.

Table 2: Hypothetical pH Stability of this compound in Aqueous Buffers at 37°C

pH% this compound Remaining after 24 hours (Mean ± SD)
3.085.3 ± 2.1
5.092.7 ± 1.5
7.495.1 ± 1.2
9.070.2 ± 3.5
Note: This data is illustrative and not based on direct experimental results for this compound.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Start This compound Stock Solution Dilution Dilute in Test Solvents/Buffers Start->Dilution pH Different pH Dilution->pH Solvents Different Solvents Dilution->Solvents Temp Elevated Temperature Dilution->Temp Light Light Exposure Dilution->Light Sampling Sample at Time Points pH->Sampling Solvents->Sampling Temp->Sampling Light->Sampling HPLC HPLC-UV/MS Analysis Sampling->HPLC Data Data Analysis (% Degradation) HPLC->Data Profile Stability Profile Data->Profile Pathway Identify Degradation Pathway Data->Pathway

Caption: Workflow for this compound Stability Testing.

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_isomerization Isomerization (Heat/pH) This compound This compound Lactone_Opening Lactone Ring Opening Product (Hydroxy Carboxylic Acid) This compound->Lactone_Opening H₂O, H⁺/OH⁻ Furan_Oxidation Furan Ring Oxidation Products This compound->Furan_Oxidation [O] Isomer This compound Isomer This compound->Isomer Δ / pH shift

Caption: Plausible Degradation Pathways for this compound.

References

Troubleshooting Isocolumbin separation in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of isocolumbin (B3435002).

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in separating this compound?

This compound is a furanoditerpenoid that often co-exists with structurally similar compounds, particularly its diastereomer, columbin (B190815). The primary challenge is achieving baseline resolution between these closely related compounds due to their similar physicochemical properties. Other common issues include peak tailing and ensuring good recovery from the column.

Q2: What is a recommended starting method for analytical HPLC separation of this compound?

A good starting point for reversed-phase HPLC (RP-HPLC) is a C18 column with a gradient elution. A mobile phase consisting of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typically effective.[1][2] The gradient can be optimized to improve the separation of this compound from other components in the mixture.[3]

Q3: Can I use normal-phase chromatography to separate this compound?

Yes, normal-phase chromatography using a silica (B1680970) gel stationary phase can be effective, especially for preparative scale separations.[4] The mobile phase typically consists of non-polar solvents like hexane (B92381) or heptane (B126788) mixed with a more polar solvent such as ethyl acetate (B1210297) or isopropanol.[5]

Q4: My this compound peak is tailing. What are the likely causes?

Peak tailing in RP-HPLC is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on the silica support. This can be addressed by using a mobile phase with a low pH (e.g., adding 0.1% formic acid) to suppress the ionization of silanol groups, or by using an end-capped column. Other causes can include column contamination, a void in the column, or extra-column volume.

Troubleshooting Guides

Problem 1: Poor Resolution Between this compound and Columbin

Poor resolution between the diastereomers this compound and columbin is a common challenge.

Initial Checks:

  • Confirm Peak Identity: Ensure you have correctly identified the peaks for this compound and columbin, preferably by using reference standards or mass spectrometry.

  • Assess Column Health: An old or contaminated column will have poor efficiency. Check the column's backpressure and theoretical plates if possible.

Solutions:

  • Optimize the Mobile Phase:

    • Change Organic Modifier: If you are using acetonitrile, try switching to methanol or vice-versa. Different organic solvents can alter the selectivity between diastereomers.

    • Adjust Gradient Slope: A shallower gradient around the elution time of the critical pair can significantly improve resolution.

    • Modify pH: Adjusting the pH of the aqueous portion of the mobile phase can sometimes improve the separation of compounds with subtle differences in their pKa values.

  • Change the Stationary Phase:

    • If a standard C18 column does not provide adequate separation, consider a column with a different selectivity. Phenyl-hexyl or pentafluorophenyl (PFP) phases can offer different interactions (like π-π interactions) that may resolve the diastereomers.

  • Adjust Temperature:

    • Lowering the column temperature can sometimes enhance the separation between diastereomers by increasing the differences in their interaction with the stationary phase.

Problem 2: Low Yield or Recovery After Column Chromatography

Low recovery of this compound can be due to degradation on the column or irreversible adsorption.

Solutions:

  • Assess Compound Stability: Before preparative chromatography, it's wise to check the stability of this compound on the stationary phase. This can be done by spotting the compound on a TLC plate, letting it sit for several hours, and then eluting to see if any degradation has occurred.

  • Deactivate Silica Gel: For normal-phase chromatography, highly active silica gel can sometimes lead to degradation. You can try deactivating the silica by adding a small percentage of water or triethylamine (B128534) to the mobile phase.

  • Elute with a Stronger Solvent: Ensure that the final elution step uses a solvent strong enough to remove all the compound from the column. A step gradient to a much stronger solvent at the end of the run can help wash off any strongly retained material.

  • Check for Precipitation: this compound may precipitate on the column if the sample is loaded in a solvent in which it is not very soluble and the mobile phase is a poor solvent for it. Ensure your sample is fully dissolved in the loading solvent.

Data Presentation

Table 1: Example HPLC Method Parameters for this compound Separation
ParameterCondition 1 (Fast Analysis)Condition 2 (High Resolution)
Column C18, 4.6 x 50 mm, 2.7 µmPhenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient 20-80% B in 5 min30-60% B in 20 min
Flow Rate 1.2 mL/min1.0 mL/min
Temperature 35°C25°C
Detection UV at 230 nmUV at 230 nm
Expected Rt ~3.5 min~15.2 min
Resolution (Rs) ~1.4 (this compound/Columbin)>2.0 (this compound/Columbin)

Experimental Protocols

Protocol 1: Analytical RP-HPLC Method Development

This protocol outlines a systematic approach to developing a robust analytical method for this compound.

  • Column Selection: Begin with a standard C18 column (e.g., 4.6 x 100 mm, 5 µm). If resolution is challenging, screen other stationary phases like Phenyl-Hexyl or PFP.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare 0.1% (v/v) formic acid in HPLC-grade water. Filter through a 0.22 µm filter.

    • Mobile Phase B: Use HPLC-grade acetonitrile or methanol.

  • Scouting Gradient: Perform an initial broad gradient run (e.g., 5-95% B over 15 minutes) to determine the approximate elution time of this compound.

  • Gradient Optimization: Based on the scouting run, design a shallower gradient around the elution time of the target compound. For example, if this compound elutes at 40% B, try a gradient of 30-50% B over 20 minutes.

  • Flow Rate and Temperature Adjustment: Start with a flow rate of 1.0 mL/min and a temperature of 30°C. Adjust as needed to optimize resolution and analysis time. Lower flow rates can improve resolution.

  • Peak Shape Improvement: If peak tailing is observed, ensure the mobile phase is sufficiently acidic (pH 2.5-3.0) to suppress silanol interactions.

Protocol 2: Preparative Flash Chromatography

This protocol is for the bulk separation of this compound from a crude plant extract.

  • TLC Method Development: First, find a suitable solvent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The ideal system should give the this compound spot an Rf value of approximately 0.3.

  • Column Packing:

    • Select a column size appropriate for your sample amount (e.g., a 40g silica cartridge for 1-2g of crude extract).

    • Pack the column using the "slurry method" with the initial, weakest mobile phase to ensure a well-packed bed without cracks or air bubbles.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a strong solvent (like dichloromethane (B109758) or ethyl acetate).

    • Adsorb this solution onto a small amount of silica gel by evaporating the solvent completely. This creates a dry powder.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting with the solvent system determined from your TLC analysis (e.g., 95:5 hexane:ethyl acetate).

    • You can run the separation isocratically or use a step gradient, gradually increasing the polarity of the mobile phase (e.g., to 90:10, then 85:15 hexane:ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure this compound. Combine the pure fractions and evaporate the solvent.

Visualizations

G cluster_prep Sample Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation Extract Crude Extract Dissolve Dissolve in Min. Solvent Extract->Dissolve DryLoad Dry Load onto Silica Dissolve->DryLoad Load Load Sample onto Column DryLoad->Load Pack Pack Column Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect TLC Monitor Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate PureIso Pure this compound Evaporate->PureIso

Caption: Workflow for preparative separation of this compound.

G start Poor Resolution (Rs < 1.5) check_col Is column old or backpressure high? start->check_col replace_col Action: Replace or flush column check_col->replace_col Yes opt_mp Optimize Mobile Phase check_col->opt_mp No shallow_grad Try a shallower gradient? opt_mp->shallow_grad change_org Switch organic modifier? (ACN <-> MeOH) shallow_grad->change_org No success Resolution Improved (Rs >= 1.5) shallow_grad->success Yes change_sp Change Stationary Phase change_org->change_sp No change_org->success Yes try_phenyl Try Phenyl-Hexyl or PFP column change_sp->try_phenyl try_phenyl->success

Caption: Troubleshooting decision tree for poor peak resolution.

References

Technical Support Center: Optimizing Isocolumbin Crystallization for X-ray Diffraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the crystallization of Isocolumbin for X-ray crystallography. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the most promising solvent systems for crystallizing this compound?

A1: Based on the crystallization of structurally similar furanoditerpenoids, promising solvent systems for this compound involve a combination of a moderately polar solvent in which the compound is soluble, and a non-polar anti-solvent to induce crystallization. Effective combinations include ethyl acetate/n-hexane, chloroform, and dichloromethane. The ideal system will have this compound moderately soluble at room temperature and highly soluble at elevated temperatures.

Q2: How can I improve the quality of my this compound crystals for X-ray diffraction?

A2: To obtain high-quality single crystals suitable for X-ray diffraction, slow crystal growth is crucial. This can be achieved by:

  • Slow Evaporation: Loosely cap the vial containing the this compound solution to allow for the gradual evaporation of the solvent.

  • Vapor Diffusion: Place a small vial with the this compound solution inside a larger sealed container with an anti-solvent. The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of this compound and promoting crystallization.

  • Slow Cooling: Prepare a saturated solution of this compound at an elevated temperature and allow it to cool to room temperature slowly. Further cooling in a refrigerator or cold room can also be beneficial.

Q3: My attempts to crystallize this compound result in an oil rather than crystals. What should I do?

A3: Oiling out is a common problem in crystallization and can occur if the compound is too soluble in the chosen solvent or if the solution is cooled too rapidly. To address this, you can:

  • Add a small amount of a non-polar anti-solvent (e.g., n-hexane) to the oil to try and induce crystallization.

  • Re-dissolve the oil by gentle heating and then allow it to cool more slowly.

  • Try a different solvent system where this compound has lower solubility.

Q4: Very few or no crystals are forming. What are the likely causes and solutions?

A4: A lack of crystal formation is typically due to either the solution being too dilute or nucleation being inhibited. To troubleshoot this:

  • Increase Concentration: If the solution is too dilute, you can concentrate it by slow evaporation of the solvent.

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the glass vial with a glass rod just below the surface of the solution.

    • Seeding: If you have a previously grown crystal of this compound, add a tiny fragment to the new solution to act as a nucleation site.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the crystallization of this compound.

Problem Possible Cause Suggested Solution
No Crystals Form Solution is too dilute.Concentrate the solution by allowing some solvent to evaporate slowly.
Nucleation is inhibited.Try scratching the inner surface of the vial with a glass rod or adding a seed crystal.
Inappropriate solvent system.Experiment with different solvent/anti-solvent combinations (e.g., Ethyl Acetate/Hexane, Dichloromethane/Hexane).
Formation of Oil Compound is too soluble.Add a small amount of an anti-solvent (e.g., n-hexane) to the oiled solution.
Cooling rate is too fast.Re-dissolve the oil by gentle warming and allow the solution to cool more slowly.
Impurities are present.Purify the this compound sample further using column chromatography.
Small, Needle-like Crystals Rapid crystal growth.Slow down the crystallization process by using vapor diffusion or a slower cooling rate.
High degree of supersaturation.Reduce the initial concentration of this compound in the solution.
Poor Crystal Quality (e.g., twinning, aggregates) Disturbance during crystal growth.Ensure the crystallization setup is in a vibration-free environment.
Rapid evaporation of solvent.Use a tighter cap or a vapor diffusion setup to slow down evaporation.

Experimental Protocol: Optimizing this compound Crystallization

This protocol provides a detailed methodology for screening and optimizing the crystallization of this compound.

1. Material and Reagent Preparation:

  • Purified this compound (>98% purity)

  • Solvents (HPLC grade): Ethyl Acetate, Dichloromethane, Chloroform, Acetone, Methanol, Ethanol

  • Anti-solvents (HPLC grade): n-Hexane, Heptane, Pentane

  • Glass vials (e.g., 4 mL) with screw caps

  • Heating block or water bath

  • Microscope for crystal inspection

2. Solubility Screening:

  • Place approximately 1-2 mg of this compound into several different vials.

  • Add a single solvent (e.g., Ethyl Acetate, Dichloromethane) dropwise to each vial at room temperature until the solid dissolves. Record the approximate volume of solvent used to estimate solubility.

  • Identify solvents in which this compound has moderate solubility.

3. Crystallization Trials:

  • Method A: Slow Evaporation

    • Prepare a nearly saturated solution of this compound in a suitable solvent (e.g., Ethyl Acetate).

    • Loosely cap the vial to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free location and monitor for crystal growth over several days to weeks.

  • Method B: Vapor Diffusion (Solvent/Anti-solvent)

    • Dissolve this compound in a minimal amount of a "good" solvent (e.g., Dichloromethane).

    • Place this vial inside a larger, sealed jar containing a small amount of an "anti-solvent" (e.g., n-Hexane).

    • The anti-solvent vapor will slowly diffuse into the this compound solution, reducing its solubility and promoting crystal growth.

    • Monitor for crystal formation over several days.

  • Method C: Slow Cooling

    • Prepare a saturated solution of this compound in a suitable solvent (e.g., Ethyl Acetate) at an elevated temperature (e.g., 40-50°C).

    • Ensure all the solid is dissolved.

    • Allow the solution to cool slowly to room temperature in an insulated container.

    • Once at room temperature, the vial can be transferred to a refrigerator (4°C) to promote further crystallization.

4. Crystal Harvesting and Analysis:

  • Once suitable crystals have formed, carefully remove the mother liquor with a pipette.

  • Gently wash the crystals with a small amount of the anti-solvent.

  • Carefully mount a single crystal on a cryoloop for X-ray diffraction analysis.

Visualizing the Workflow and Troubleshooting

To aid in the experimental process, the following diagrams illustrate the workflow for crystallization optimization and a decision tree for troubleshooting common issues.

experimental_workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_analysis Analysis & Refinement start Start: Purified this compound solubility Solubility Screening start->solubility slow_evap Slow Evaporation solubility->slow_evap vapor_diff Vapor Diffusion solubility->vapor_diff slow_cool Slow Cooling solubility->slow_cool observe Observe for Crystals slow_evap->observe vapor_diff->observe slow_cool->observe no_crystals No Crystals? observe->no_crystals oil Oil Formed? observe->oil poor_quality Poor Quality Crystals? observe->poor_quality good_crystals Good Crystals? observe->good_crystals no_crystals->solubility Adjust Conditions oil->solubility Adjust Conditions poor_quality->solubility Adjust Conditions end Harvest for X-ray good_crystals->end

Caption: Experimental workflow for optimizing this compound crystallization.

troubleshooting_tree start Crystallization Attempt q1 Crystals Formed? start->q1 no_crystals Problem: No Crystals q1->no_crystals No q2 Are they single, well-formed crystals? q1->q2 Yes no No sol_no1 Concentrate Solution no_crystals->sol_no1 sol_no2 Induce Nucleation (Scratch/Seed) no_crystals->sol_no2 sol_no3 Change Solvent System no_crystals->sol_no3 yes Yes poor_quality Problem: Poor Quality (Needles, Oil, Aggregates) q2->poor_quality No success Success: Harvest Crystals for X-ray q2->success Yes no_quality No sol_poor1 Slow Down Crystallization poor_quality->sol_poor1 sol_poor2 Reduce Concentration poor_quality->sol_poor2 sol_poor3 Ensure No Vibrations poor_quality->sol_poor3 yes_quality Yes

Caption: Troubleshooting decision tree for this compound crystallization.

Technical Support Center: Challenges in the Total Synthesis of Isocolumbin

Author: BenchChem Technical Support Team. Date: December 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Our comprehensive search of the scientific literature has revealed that, to date, a completed total synthesis of the diterpenoid natural product Isocolumbin has not been published. While synthetic efforts may be underway in various research groups, the absence of published routes means there is no established data on specific experimental challenges, low-yielding steps, or stereochemical hurdles encountered during its synthesis.

Therefore, we are unable to provide a detailed troubleshooting guide and FAQ section with specific experimental protocols and quantitative data as requested. The creation of such a resource is contingent on the availability of published synthetic routes and the challenges documented therein.

We have, however, compiled a conceptual framework outlining the anticipated challenges in the total synthesis of this compound, based on its complex molecular architecture. This framework is intended to serve as a proactive guide for researchers planning to embark on this challenging synthetic endeavor.

Anticipated Challenges in this compound Total Synthesis: A Conceptual Overview

This compound presents a formidable synthetic challenge due to its rigid, polycyclic structure, multiple stereocenters, and diverse functional groups. Below, we outline the key areas where difficulties are likely to arise.

Stereochemical Control

The core of this compound features a complex array of stereocenters. Establishing the correct relative and absolute stereochemistry will be a primary obstacle.

Frequently Anticipated Questions (Conceptual):

  • FAQ-SC-01: How can the cis-fusion of the decalin core be selectively achieved?

    • Anticipated Approach: Substrate-controlled diastereoselective reactions, such as catalytic hydrogenation or intramolecular Diels-Alder reactions, could be employed. The choice of catalyst and reaction conditions will be critical to favor the desired cis-fused diastereomer.

  • FAQ-SC-02: What strategies can be used to control the stereochemistry of the multiple contiguous stereocenters?

    • Anticipated Approach: Chiral pool synthesis starting from an enantiopure precursor could be a viable strategy. Alternatively, asymmetric catalysis, such as enantioselective aldol (B89426) or Michael reactions, could be used to set key stereocenters early in the synthesis. The use of chiral auxiliaries that can be removed later in the sequence is another potential approach.

Logical Workflow for Stereochemical Problem Solving:

Caption: Decision-making workflow for establishing stereocontrol.

Construction of the Polycyclic System

The assembly of the tetracyclic core of this compound, which includes a furan (B31954) ring, a lactone, and a complex bridged system, will require a robust and efficient strategy.

Frequently Anticipated Questions (Conceptual):

  • FAQ-PS-01: What are the potential key bond disconnections for a convergent synthesis?

    • Anticipated Approach: A retrosynthetic analysis might suggest a key Diels-Alder or a radical cyclization to form the core ring system. A convergent approach, where different fragments of the molecule are synthesized separately and then coupled, would likely be more efficient than a linear synthesis.

  • FAQ-PS-02: How can the furan ring be installed late in the synthesis to avoid its degradation under harsh reaction conditions?

    • Anticipated Approach: A common strategy is to introduce the furan as a masked equivalent, such as a protected furfural (B47365) or a precursor that can be converted to the furan in a late-stage step. This avoids subjecting the sensitive furan moiety to a long and potentially harsh reaction sequence.

Conceptual Experimental Workflow for Polycyclic Core Construction:

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis A1 Starting Material A A2 Key Reaction 1 A1->A2 A3 Fragment A A2->A3 C Fragment Coupling A3->C B1 Starting Material B B2 Key Reaction 2 B1->B2 B3 Fragment B B2->B3 B3->C D Cyclization Cascade C->D E Core Structure D->E

Caption: A convergent synthetic strategy for the core structure.

Protecting Group Strategy

The presence of multiple hydroxyl and carbonyl groups necessitates a carefully planned protecting group strategy to ensure chemoselectivity in various transformations.

Frequently Anticipated Questions (Conceptual):

  • FAQ-PG-01: What orthogonal protecting groups would be suitable for the different hydroxyl groups?

    • Anticipated Approach: A set of orthogonal protecting groups that can be removed under different conditions would be required. For example, silyl (B83357) ethers (e.g., TBS, TIPS) for one hydroxyl, a benzyl (B1604629) ether for another, and an ester for a third would allow for their selective deprotection.

  • FAQ-PG-02: How can the lactone be protected or formed late in the synthesis to avoid its cleavage under basic or acidic conditions?

    • Anticipated Approach: The lactone could be carried through the synthesis as a diol or a hydroxy ester, with the cyclization to form the lactone being one of the final steps.

Protecting Group Strategy Decision Matrix (Conceptual):

Functional GroupPotential Protecting GroupsDeprotection ConditionsOrthogonal To
Primary AlcoholTBS, PMBTBAF, DDQ/TFABenzyl, Acetyl
Secondary AlcoholBenzyl, TBDPSH₂, Pd/C; TBAFPMB, Acetyl
Carboxylic AcidMethyl/Ethyl EsterLiOH, NaOHSilyl Ethers

We hope this conceptual guide provides a useful starting point for researchers interested in the total synthesis of this compound. We will continue to monitor the literature and will provide a detailed, data-driven technical support center as soon as the first total synthesis of this compound is published.

We would be pleased to generate a similar, detailed technical support center for a different complex natural product for which synthetic data is available. Please let us know if you would like to proceed with an alternative target molecule.

How to reduce epimerization of Isocolumbin during isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the epimerization of Isocolumbin during the isolation process.

Troubleshooting Guide: Reducing this compound Epimerization

This guide addresses specific issues that may lead to the epimerization of this compound to its epimer, Columbin, during isolation.

Problem Potential Cause Recommended Solution
High levels of Columbin detected in the final isolated this compound. Exposure to acidic or basic conditions during extraction and purification. The chiral center at the C8 position of clerodane diterpenes, like this compound, is susceptible to epimerization under both acidic and basic conditions. The furan (B31954) ring in this compound is also unstable under these conditions.Maintain a neutral pH (around 7.0) throughout the entire isolation process, including extraction, partitioning, and chromatography. Use buffered solutions where appropriate and avoid strong acids or bases for pH adjustments.
Elevated temperatures during extraction, solvent evaporation, or chromatography. Higher temperatures can accelerate the rate of epimerization.Conduct all steps at room temperature or below whenever possible. Use low-temperature extraction methods (e.g., maceration at room temperature) instead of heat-reflux extraction. Evaporate solvents under reduced pressure at low temperatures (e.g., using a rotary evaporator with a chilled water bath).
Prolonged processing times. The longer this compound is in solution, especially under suboptimal conditions, the greater the chance of epimerization.Streamline the isolation workflow to minimize the time the compound spends in solution. Plan the experiment to proceed from one step to the next without unnecessary delays.
Choice of solvents. Protic solvents, in combination with pH and temperature effects, may influence the rate of epimerization.While specific data on solvent effects on this compound epimerization is limited, it is advisable to use high-purity aprotic or minimally protic solvents for extraction and chromatography when feasible. However, solvent choice will also be dictated by solubility and chromatographic performance.
Difficulty in separating this compound from Columbin. Inadequate chromatographic resolution. this compound and Columbin are epimers and can be challenging to separate.Utilize a validated high-performance thin-layer chromatography (HPTLC) or high-performance liquid chromatography (HPLC) method specifically designed for the separation of these isomers.[1][2][3] A normal-phase HPTLC system with a mobile phase of toluene:ether:methanol (B129727) (8:1:1, v/v/v) has been shown to be effective. For HPLC, a C18 column with a mobile phase of acetonitrile (B52724) and water may provide the necessary resolution.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound epimerization?

A1: The primary cause of this compound epimerization to Columbin is exposure to non-neutral pH conditions (both acidic and basic) and elevated temperatures during the isolation process. The C8 position of the clerodane diterpene structure is stereochemically labile under these conditions.

Q2: How can I monitor the extent of epimerization during my isolation procedure?

A2: You can monitor the epimerization by using a validated chromatographic method, such as HPTLC or HPLC, that can effectively separate this compound and Columbin.[1][2] By analyzing samples at different stages of your isolation process, you can quantify the relative amounts of each epimer and identify steps that may be promoting epimerization.

Q3: What is a recommended extraction method to minimize epimerization?

A3: To minimize epimerization, a cold extraction method is recommended. Maceration of the plant material in a suitable solvent (e.g., methanol or ethanol) at room temperature for an extended period (e.g., 24-48 hours) is preferable to heat-reflux extraction.

Q4: Are there any specific pH values I should absolutely avoid?

Q5: How should I store my isolated this compound to prevent long-term epimerization?

A5: For long-term storage, this compound should be stored as a solid in a cool, dark, and dry place. If storage in solution is necessary, use a high-purity aprotic solvent, store at low temperatures (e.g., -20°C), and protect from light.

Experimental Protocols

Protocol 1: Stability-Indicating HPTLC Method for Monitoring this compound Epimerization

This protocol is adapted from a validated method for the quantification of Columbin and can be used to monitor the separation of this compound and Columbin.

1. Materials and Reagents:

  • HPTLC plates pre-coated with silica (B1680970) gel 60 F254
  • Toluene (analytical grade)
  • Diethyl ether (analytical grade)
  • Methanol (analytical grade)
  • This compound and Columbin standards
  • Samples from the isolation process

2. Chromatographic Conditions:

  • Stationary Phase: HPTLC plates silica gel 60 F254
  • Mobile Phase: Toluene: Diethyl ether: Methanol (8:1:1, v/v/v)
  • Chamber Saturation: Saturate the twin-trough chamber with the mobile phase for 20 minutes at room temperature.
  • Application: Apply standards and samples as 8 mm bands.
  • Development: Develop the plate up to a distance of 80 mm.
  • Drying: Air dry the plate.
  • Detection: Visualize the spots under UV light at 254 nm.

3. Quantification:

  • Scan the plates using a densitometer at 254 nm.
  • Prepare a calibration curve using the this compound and Columbin standards.
  • Quantify the amount of this compound and Columbin in the samples by comparing their peak areas to the calibration curve.

Visualizations

Epimerization_Mechanism This compound This compound (at C8) TransitionState Enolate Intermediate (planar at C8) This compound->TransitionState H+ or OH- TransitionState->this compound Protonation Columbin Columbin (epimer at C8) TransitionState->Columbin Protonation Columbin->TransitionState H+ or OH-

Caption: Acid/base-catalyzed epimerization of this compound to Columbin via a planar enolate intermediate.

Isolation_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis PlantMaterial Plant Material (e.g., Tinospora cordifolia) Extraction Cold Maceration (Methanol, Room Temp, 24-48h) PlantMaterial->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation (Low Temp, Reduced Pressure) Filtration->Evaporation Chromatography Column Chromatography (Silica Gel, Neutral pH) Evaporation->Chromatography HPTLC_HPLC HPTLC/HPLC Analysis (Monitor Epimerization) Chromatography->HPTLC_HPLC IsolatedProduct Isolated this compound HPTLC_HPLC->IsolatedProduct

Caption: Recommended workflow for the isolation of this compound with minimal epimerization.

References

Degradation products of Isocolumbin and their identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Isocolumbin. The information is designed to assist in anticipating and resolving challenges encountered during stability studies and the identification of degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of conducting forced degradation studies on this compound?

A1: Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of this compound. These studies help in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods as mandated by regulatory bodies like the International Council on Harmonisation (ICH). The data obtained is crucial for formulation development, determining storage conditions, and establishing the shelf-life of the drug substance and product.

Q2: Which functional groups in the this compound molecule are most susceptible to degradation?

A2: Based on the chemical structure of this compound, the furan (B31954) ring and the two lactone rings are the most probable sites for degradation. The furan moiety is susceptible to oxidation, which can lead to ring opening. The lactone rings are esters and are prone to hydrolysis under both acidic and basic conditions.

Q3: What are the expected degradation pathways for this compound under different stress conditions?

A3: While specific experimental data on this compound is limited, theoretical degradation pathways can be proposed based on its functional groups:

  • Acidic/Basic Hydrolysis: The primary degradation pathway is likely the hydrolysis of one or both lactone rings, leading to the formation of corresponding carboxylic acid and alcohol functionalities.

  • Oxidative Degradation: The furan ring is susceptible to oxidation, which could result in the formation of various oxidation products, including hydroxylated derivatives or ring-opened dicarbonyl compounds.

  • Photolytic Degradation: Exposure to UV or visible light may induce photochemical reactions, potentially leading to rearrangements or cleavage of the molecule.

  • Thermal Degradation: High temperatures can accelerate hydrolysis and oxidation reactions, and may also cause other thermal decompositions.

Q4: What analytical techniques are most suitable for identifying this compound degradation products?

A4: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a primary tool for separating the degradation products from the parent drug. For structural elucidation, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for obtaining molecular weight and fragmentation information of the degradants. For unambiguous structure confirmation of isolated degradation products, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.

Troubleshooting Guides

Problem 1: No significant degradation of this compound is observed under stress conditions.

Possible CauseSuggested Solution
Insufficiently harsh stress conditions.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), prolong the exposure time, or elevate the temperature.
High intrinsic stability of the molecule.While this compound is expected to degrade, if initial attempts fail, a systematic increase in stressor severity is recommended. Ensure the analytical method is sensitive enough to detect low levels of degradation.
Inappropriate solvent for the stress study.Ensure this compound is soluble in the chosen solvent system to allow for effective exposure to the stressor.

Problem 2: The HPLC chromatogram shows poor separation between this compound and its degradation products.

Possible CauseSuggested Solution
Sub-optimal chromatographic conditions.Optimize the mobile phase composition (e.g., organic solvent ratio, pH, buffer concentration). Consider using a different column chemistry (e.g., C8 instead of C18) or a gradient elution method.
Co-elution of multiple degradation products.Adjust the gradient slope or the initial/final mobile phase composition to improve resolution. A change in the organic modifier (e.g., acetonitrile (B52724) to methanol) may also be beneficial.

Problem 3: A degradation product is detected by HPLC-UV, but no corresponding mass is found in the LC-MS analysis.

Possible CauseSuggested Solution
Poor ionization of the degradation product under the current MS conditions.Try different ionization sources (e.g., Atmospheric Pressure Chemical Ionization - APCI instead of Electrospray Ionization - ESI) or switch between positive and negative ionization modes.
Degradation product is unstable in the MS source.Optimize the MS source parameters, such as temperature and voltages, to minimize in-source fragmentation.
The degradation product is a non-UV active compound that co-elutes with a UV-active impurity.If possible, use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector.

Experimental Protocols

Protocol 1: Forced Degradation of this compound

This protocol outlines a general procedure for subjecting this compound to various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat the mixture at 60°C for 24 hours. After cooling, neutralize the solution with 1N NaOH.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Keep the mixture at room temperature for 8 hours. Neutralize the solution with 1N HCl.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a transparent vial to UV light (254 nm) and visible light in a photostability chamber for a defined period (e.g., 24 hours). A control sample should be kept in the dark.

  • Thermal Degradation: Expose the solid powder of this compound to dry heat at 80°C for 48 hours. Also, reflux a solution of this compound in a neutral solvent (e.g., water:methanol 1:1) for 24 hours.

  • Sample Analysis: Dilute the stressed samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze by a validated stability-indicating HPLC-UV/MS method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.

  • Instrumentation: HPLC system with a PDA or UV detector and a mass spectrometer.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm (or as determined by UV scan of this compound).

  • Injection Volume: 10 µL.

Data Presentation

Table 1: Hypothetical Degradation of this compound under Various Stress Conditions

Stress ConditionDurationTemperature% Degradation of this compoundNumber of Degradation Products
1N HCl24 hours60°C15.22
1N NaOH8 hoursRoom Temp.25.83
3% H₂O₂24 hoursRoom Temp.10.51
UV Light (254 nm)24 hoursRoom Temp.8.12
Dry Heat48 hours80°C5.31

Visualizations

G cluster_workflow Workflow for Identification of Degradation Products This compound This compound Drug Substance Forced_Degradation Forced Degradation (Acid, Base, Oxidation, Light, Heat) This compound->Forced_Degradation HPLC_Separation HPLC Separation of Degradation Mixture Forced_Degradation->HPLC_Separation LCMS_Analysis LC-MS/MS Analysis (Molecular Weight & Fragmentation) HPLC_Separation->LCMS_Analysis Isolation Isolation of Major Degradants (Preparative HPLC) HPLC_Separation->Isolation Structure_Elucidation Structure Elucidation of Degradation Products LCMS_Analysis->Structure_Elucidation NMR_Analysis NMR Spectroscopy (¹H, ¹³C, 2D NMR) Isolation->NMR_Analysis NMR_Analysis->Structure_Elucidation

Caption: Workflow for the identification and characterization of this compound degradation products.

G cluster_pathways Theoretical Degradation Pathways of this compound This compound This compound Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Photolysis Photolysis This compound->Photolysis Lactone_Hydrolysis Lactone Ring Opening Products (Di-acid, Hydroxy-acid) Hydrolysis->Lactone_Hydrolysis Furan_Oxidation Furan Ring Oxidation Products (Hydroxylated, Ring-opened) Oxidation->Furan_Oxidation Photoproducts Photodegradation Products (Isomers, Fragments) Photolysis->Photoproducts

Caption: Proposed major degradation pathways for the this compound molecule.

Technical Support Center: Enhancing the Bioavailability of Isocolumbin for in vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of Isocolumbin.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving adequate oral bioavailability for this compound?

A1: this compound, a diterpenoid compound, is predicted to have low aqueous solubility.[1] This poor solubility is a primary obstacle to its oral bioavailability, as the compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Key challenges include:

  • Low Dissolution Rate: The rate at which solid this compound dissolves in the gut can be slower than its transit time, leading to incomplete absorption.

  • Poor Permeability: While not definitively established for this compound, compounds of this class may also exhibit poor permeability across the intestinal epithelium.

  • First-Pass Metabolism: Like many natural compounds, this compound may be subject to significant metabolism in the liver and gut wall, reducing the amount of active compound that reaches systemic circulation.

Q2: What are the most promising strategies to enhance the bioavailability of this compound?

A2: Several formulation strategies can be employed to overcome the poor solubility of this compound and enhance its oral bioavailability. The most common and effective approaches include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can increase its dissolution rate by presenting it in an amorphous, higher-energy state.[2][3][4][5]

  • Lipid-Based Formulations: Incorporating this compound into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS), nanoemulsions, or liposomes can improve its solubilization in the gastrointestinal tract and facilitate its absorption.

  • Cyclodextrin (B1172386) Complexation: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility and dissolution rate.

  • Particle Size Reduction: Decreasing the particle size of this compound through techniques like micronization or nanosuspension increases the surface area available for dissolution.

Q3: Are there any excipients that can act as bioavailability enhancers when co-administered with this compound?

A3: Yes, certain natural compounds can enhance the bioavailability of other drugs by inhibiting efflux pumps (like P-glycoprotein) or metabolic enzymes in the gut. For instance, piperine, a compound found in black pepper, has been shown to improve the bioavailability of various drugs. Co-administration of such enhancers with an optimized this compound formulation could provide a synergistic effect.

Troubleshooting Guides

Issue 1: Low and Variable in vivo Exposure Despite Using a Formulation Strategy
Potential Cause Troubleshooting Steps
Inadequate Formulation Optimization - Solid Dispersions: Screen different polymers (e.g., PVP, HPMC, Soluplus®) and drug-to-polymer ratios. Characterize the solid state to ensure amorphization. - Lipid-Based Systems: Vary the oil, surfactant, and co-surfactant ratios. Perform dispersion tests to ensure rapid and complete emulsification. - Cyclodextrin Complexes: Evaluate different types of cyclodextrins (e.g., HP-β-CD, SBE-β-CD) and preparation methods (kneading, freeze-drying).
Precipitation in the GI Tract The formulation may initially enhance dissolution, but the drug precipitates out in the aqueous environment of the gut. - Incorporate precipitation inhibitors (e.g., HPMC, PVP) into the formulation. - For lipid-based systems, ensure the formation of stable micelles or emulsion droplets that can maintain the drug in a solubilized state.
High First-Pass Metabolism The formulated drug is absorbed but rapidly metabolized. - Consider co-administration with inhibitors of relevant metabolic enzymes (e.g., CYP450 inhibitors), if known. - Explore alternative routes of administration that bypass the liver, such as buccal or transdermal, if feasible for the experimental model.
Efflux Transporter Activity The drug is actively pumped back into the intestinal lumen by transporters like P-glycoprotein. - Include known P-gp inhibitors (e.g., piperine, quercetin) in the formulation or as a co-administered agent.
Issue 2: Difficulty in Preparing a Stable and Reproducible Formulation
Potential Cause Troubleshooting Steps
Phase Separation or Crystallization During Storage (Solid Dispersions) - Select polymers with a high glass transition temperature (Tg). - Store the formulation in a desiccator at low temperature to minimize moisture absorption and molecular mobility. - Conduct stability studies at accelerated conditions (e.g., 40°C/75% RH) to predict long-term stability.
Instability of Lipid-Based Formulations (e.g., Emulsion Cracking) - Optimize the surfactant and co-surfactant concentrations to ensure the formation of a stable emulsion. - Evaluate the effect of pH and ionic strength on the stability of the formulation to mimic GI conditions. - For liposomes, ensure proper lipid composition and preparation methods to achieve stable vesicles.
Low Drug Loading in the Formulation - Solid Dispersions: Use polymers with high solubilizing capacity for the drug. - Lipid-Based Systems: Select oils and surfactants in which the drug has high solubility. - Cyclodextrin Complexes: Employ modified cyclodextrins which generally have higher complexation efficiency.

Quantitative Data Summary

The following tables present representative data on the enhancement of bioavailability for poorly soluble compounds using various formulation strategies. While this data is not for this compound directly, it provides a quantitative benchmark for the expected level of improvement.

Table 1: Pharmacokinetic Parameters of Indirubin from a Ternary Solid Dispersion (SD) of a Herbal Extract (MT-102) in Rats

FormulationCmax (ng/mL)AUC0-24h (ng·h/mL)Relative Bioavailability (%)
Pure MT-10215.2 ± 3.1128.7 ± 25.4100
Physical Mixture35.8 ± 7.2315.6 ± 63.1245.2
SD-F4 (1:2:2 drug:P407:PVP K30)98.7 ± 19.5854.3 ± 169.2663.8

Table 2: Enhancement of Itraconazole Solubility and Bioavailability with Cyclodextrin Complexation

FormulationApparent Solubility IncreaseDissolution TimeIn vivo Performance
Raw Itraconazole-> 6 hours-
Itraconazole-HP-β-CD Complex> 100-fold< 30 minutesImproved Cmax and AUC

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., Povidone K30) in a suitable organic solvent (e.g., methanol, ethanol, or a mixture) in a predetermined ratio (e.g., 1:4 w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid film in a vacuum oven at room temperature for 24-48 hours to remove any residual solvent.

  • Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, solid-state properties (using DSC and XRD to confirm amorphous state), and dissolution rate.

Protocol 2: In vivo Pharmacokinetic Study in Rats
  • Animal Model: Use healthy male Sprague-Dawley or Wistar rats (200-250 g). Acclimatize the animals for at least one week before the experiment.

  • Dosing: Fast the rats overnight (with free access to water) before oral administration of the this compound formulation. Administer a single oral dose of the formulation (e.g., suspended in 0.5% carboxymethylcellulose solution) via gavage. A control group should receive unformulated this compound.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software (e.g., WinNonlin).

Visualizations

Experimental Workflow

experimental_workflow cluster_formulation Formulation Development cluster_invivo In vivo Evaluation cluster_data Data Analysis F1 This compound F2 Select Strategy (Solid Dispersion, Lipid-Based, etc.) F1->F2 F3 Prepare Formulation F2->F3 F4 In vitro Characterization (Solubility, Dissolution) F3->F4 I1 Animal Dosing (Oral Gavage) F4->I1 Optimized Formulation I2 Blood Sampling I1->I2 I3 LC-MS/MS Analysis I2->I3 I4 Pharmacokinetic Modeling I3->I4 D1 Calculate Cmax, AUC I4->D1 D2 Determine Relative Bioavailability D1->D2

Caption: Workflow for enhancing and evaluating this compound bioavailability.

Potential Signaling Pathways for this compound

Natural compounds often exert their effects by modulating key signaling pathways. Below are diagrams of pathways that could potentially be influenced by this compound.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Releases Stimulus Pro-inflammatory Stimuli Stimulus->IKK Activates This compound This compound? This compound->IKK Inhibits? DNA DNA NFkB_nuc->DNA Binds to Transcription Gene Transcription (Inflammation, etc.) DNA->Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

jak_stat_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates Cytokine Cytokine Cytokine->Receptor Binds STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes STAT_dimer_nuc STAT Dimer STAT_dimer->STAT_dimer_nuc Translocation This compound This compound? This compound->JAK Inhibits? DNA DNA STAT_dimer_nuc->DNA Binds to Transcription Gene Transcription (Proliferation, etc.) DNA->Transcription

Caption: Postulated inhibitory effect of this compound on the JAK/STAT pathway.

References

Technical Support Center: Isocolumbin Bioactivity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the common pitfalls associated with Isocolumbin bioactivity assays.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is cloudy after dilution in cell culture media. What's causing this and how can I fix it?

A1: This is a classic sign of poor solubility and precipitation, a common challenge with lipophilic natural products.

  • Cause: this compound is poorly soluble in aqueous solutions like cell culture media.[1] When a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into the media, the compound can crash out of solution, forming a precipitate.

  • Troubleshooting Steps:

    • Optimize Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells or interfere with the assay.[2] It's critical to maintain the same final solvent concentration across all wells, including controls, to avoid solvent-induced effects.[2]

    • Modify Dilution Method: Instead of adding the stock solution directly to the full volume of media, try a serial dilution approach or add the stock to a smaller volume of media first while vortexing gently, then bring it to the final volume.

    • Use of Solubilizing Agents: For some applications, non-toxic solubilizing agents like β-cyclodextrins can be explored, though their effects on the specific assay must be validated.[2]

    • Visual Confirmation: Always inspect your assay plates under a microscope before and after adding the compound to check for precipitation. Precipitates can scatter light and lead to artificially high absorbance readings in colorimetric assays.[3]

Q2: I'm observing a high background signal in my MTT/XTT assay, even in negative control wells (this compound without cells). Why is this happening?

A2: This artifact is often due to direct interference of the compound with the assay reagent.

  • Cause: Many natural products, particularly those with antioxidant properties, can directly reduce tetrazolium salts (like MTT or XTT) to their colored formazan (B1609692) product. This chemical reaction is independent of cellular metabolic activity and leads to a false-positive signal, suggesting higher viability than is real.

  • Troubleshooting & Solutions:

    • Run a Compound-Only Control: Always include control wells containing your complete assay medium and this compound at all tested concentrations, but without any cells. Incubate for the same duration and subtract the average absorbance of these wells from your experimental wells.

    • Switch to a Non-Colorimetric Assay: If interference is significant, consider an alternative assay that measures a different viability marker.

      • ATP-based assays (e.g., CellTiter-Glo®): These measure luminescence, which is proportional to the number of viable cells and is less susceptible to color interference.

      • LDH release assay: This colorimetric assay measures lactate (B86563) dehydrogenase (LDH) released from damaged cells into the supernatant. Since the measurement is taken from the supernatant before adding reagents to the cells, it can minimize interference.

Q3: My dose-response curve is bell-shaped (or U-shaped), showing decreased cytotoxicity at higher concentrations. Is this a real biological effect?

A3: While complex biological responses can occur, this shape is frequently an experimental artifact, especially with compounds prone to aggregation or precipitation.

  • Potential Causes:

    • Compound Precipitation: As mentioned in Q1, at higher concentrations, this compound may be precipitating out of the solution. The solid precipitate is not bioavailable to the cells, leading to a lower-than-expected effect and an apparent increase in viability.

    • Assay Interference: The compound might interfere with the assay readout at high concentrations, leading to artificially inflated signals.

    • Aggregation: Some compounds form aggregates at high concentrations that can sequester the active molecule, reducing its effective concentration and leading to puzzling bell-shaped curves.

    • Hormesis: In some rare cases, a true hormetic response (a biphasic dose-response) can occur, where a substance is stimulatory at low doses and inhibitory at high doses. However, this should be confirmed with multiple, orthogonal assays after ruling out artifacts.

  • Troubleshooting Workflow:

    G cluster_0 Observation cluster_1 Initial Checks cluster_2 Diagnosis & Action cluster_3 Solutions start Bell-Shaped Dose-Response Curve Observed check_precip Visually inspect wells for precipitation under a microscope start->check_precip precip_found Precipitate Found? check_precip->precip_found run_control Analyze 'compound-only' control data inter_found Interference Found? run_control->inter_found precip_found->run_control No sol_precip Improve solubility or lower max concentration precip_found->sol_precip Yes sol_inter Switch to a non-interfering assay (e.g., ATP-based) inter_found->sol_inter Yes sol_hormesis Investigate potential hormesis with orthogonal assays inter_found->sol_hormesis No

    Caption: Troubleshooting workflow for bell-shaped dose-response curves.

Q4: How can I be sure that the observed anti-inflammatory effect of this compound is genuine?

A4: The key is to use multiple assays that measure different aspects of the inflammatory response and to include the right controls.

  • Potential Pitfalls in Anti-inflammatory Assays:

    • In Vitro Models: Assays like inhibition of albumin denaturation are simple but not specific. A positive result could be due to various mechanisms, not just a specific anti-inflammatory action.

    • Antioxidant Interference: Many natural products are potent antioxidants. In assays measuring inflammatory mediators that are sensitive to redox status (like NO production), a compound might show activity simply by scavenging radicals, not by inhibiting inflammatory enzymes.

  • Recommended Approach:

    • Start with a simple in vitro screen: Use an assay like the heat-induced albumin denaturation assay for initial screening.

    • Move to cell-based assays: Use cell lines like RAW 264.7 macrophages stimulated with LPS. Measure key inflammatory markers such as:

      • Nitric Oxide (NO) production (using the Griess assay).

      • Pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

      • Expression of key enzymes like COX-2 via Western Blot or qPCR.

    • Consider mechanism of action: Investigate effects on key signaling pathways like NF-κB.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability based on mitochondrial activity.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium from a concentrated stock (e.g., 10 mM in DMSO).

    • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound.

    • Crucial Controls: Include wells for:

      • Untreated Cells: Cells with medium only.

      • Vehicle Control: Cells with medium containing the maximum concentration of the solvent (e.g., 0.5% DMSO).

      • Compound-Only Control: Medium with this compound at all concentrations, but no cells.

      • Positive Control: A known cytotoxic agent.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition & Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization and Reading:

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes.

    • Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from the "compound-only" controls.

    • Calculate cell viability as a percentage relative to the vehicle control.

Protocol 2: In Vitro Anti-Inflammatory Assay (Albumin Denaturation)

This assay assesses the ability of a substance to inhibit protein denaturation, a hallmark of inflammation.

  • Preparation:

    • Prepare a reaction mixture consisting of 0.2 mL of fresh hen's egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4).

  • Treatment:

    • Add 2 mL of varying concentrations of this compound solution to the reaction mixture.

    • Prepare a control group using 2 mL of distilled water instead of the this compound solution.

    • Use a standard anti-inflammatory drug (e.g., Acetylsalicylic acid) as a positive control.

  • Incubation:

    • Incubate the samples at 37°C for 15 minutes.

    • Induce denaturation by heating the samples at 70°C for 5 minutes.

  • Measurement:

    • After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculation:

    • Calculate the percentage inhibition of denaturation using the formula: % Inhibition = (Abs_Control - Abs_Sample) / Abs_Control * 100

Quantitative Data Summary

The following table provides a template for summarizing cytotoxicity data for this compound. Researchers should aim to generate similar comparative data.

Cell LineAssay TypeIncubation Time (h)IC₅₀ (µM) [Mean ± SD]Solvent Control Viability (%)Reference
MCF-7 (Breast Cancer)MTT48Data Point 198.5 ± 3.2 (0.5% DMSO)[Source]
A549 (Lung Cancer)MTT48Data Point 299.1 ± 2.5 (0.5% DMSO)[Source]
RAW 264.7 (Macrophage)ATP-based24Data Point 3101.2 ± 4.1 (0.2% DMSO)[Source]
HCT116 (Colon Cancer)LDH72Data Point 497.9 ± 3.8 (0.5% DMSO)[Source]

Note: This table is a template. Actual IC₅₀ values should be determined experimentally.

Signaling Pathway Visualization

Natural products with anti-inflammatory and cytotoxic properties often modulate the NF-κB signaling pathway. Dysregulation of this pathway is linked to inflammation and cancer.

NFkB_Pathway cluster_stimulus Extracellular Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_p P-IκBα IkB->IkB_p IkB_NFkB_complex IkB->IkB_NFkB_complex NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB->IkB_NFkB_complex Proteasome Proteasome IkB_p->NFkB Releases IkB_p->Proteasome Ubiquitination & Degradation DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Genes (COX-2, TNF-α) DNA->Genes Transcription This compound This compound? This compound->IKK

Caption: Simplified overview of the canonical NF-κB signaling pathway.

References

Validation & Comparative

Validating the Anti-Cancer Potential of Isocolumbin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocolumbin, a furanoditerpenoid compound, has garnered interest within the scientific community for its potential therapeutic properties. While direct experimental validation of its anti-cancer activity is currently limited in publicly available research, its structural similarity to other furanoditerpenoids with established anti-neoplastic effects suggests a promising avenue for investigation. This guide provides a comparative analysis of the potential anti-cancer activity of this compound, drawing upon data from structurally related compounds and established chemotherapeutic agents. It further outlines detailed experimental protocols to facilitate the validation of its efficacy and delineates potential signaling pathways involved in its mechanism of action.

Comparative Analysis of Anti-Cancer Activity

Due to the nascent stage of research on this compound's direct anti-cancer effects, this comparison utilizes data from the structurally similar furanoditerpenoid, Columbin, and other compounds within the same chemical class. The activities of these natural compounds are juxtaposed with standard chemotherapeutic drugs, Doxorubicin and Cisplatin, to provide a benchmark for potency. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, is presented for various cancer cell lines.

CompoundChemical ClassCancer Cell LineIC50 (µM)Citation
Columbamine Protoberberine AlkaloidGlioma U251MG~64.19[1]
Doxorubicin AnthracyclinePC3 (Prostate)8.00[2]
A549 (Lung)1.50[2]
HeLa (Cervical)1.00[2]
LNCaP (Prostate)0.25[2]
HCT116 (Colon)24.30
Hep-G2 (Liver)14.72
Cisplatin Platinum-basedOvarian Carcinoma Cell Lines0.1-0.45 µg/ml
Furan-based derivative 4 FuranMCF-7 (Breast)4.06
Furan-based derivative 7 FuranMCF-7 (Breast)2.96

Note: The IC50 values for chemotherapeutic agents can vary significantly depending on the experimental conditions and the specific cell line.

Potential Mechanisms of Action: Signaling Pathways

Based on studies of related furanoditerpenoids and other natural anti-cancer compounds, this compound may exert its anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The following diagram illustrates a potential mechanism of action involving the PI3K/Akt pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.

G Potential Signaling Pathway of this compound This compound This compound Inhibition Inhibition This compound->Inhibition PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Inhibition->PI3K

Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental Protocols for Validation

To rigorously validate the anti-cancer activity of this compound, a series of well-established in vitro assays are recommended. The following section details the methodologies for assessing cell viability, cell cycle progression, and apoptosis.

Experimental Workflow

The diagram below outlines a typical workflow for the initial in vitro validation of a novel anti-cancer compound.

G Experimental Workflow for Anti-Cancer Activity Validation cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action A Cancer Cell Line Culture B Treatment with this compound (Dose-response) A->B C MTT Assay for Cell Viability (IC50) B->C D Flow Cytometry for Cell Cycle Analysis C->D E Western Blot for Apoptosis Markers (e.g., Caspases, PARP) C->E

References

Isocolumbin and Columbin: A Head-to-Head Comparison of Bioactive Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the bioactivities of two structurally similar furanoditerpenoids, Isocolumbin and Columbin (B190815). This report synthesizes available experimental data to highlight their similarities and differences in biological effects, providing a resource for further investigation and drug discovery efforts.

This compound and Columbin are naturally occurring isomeric furanoditerpenoids, both sharing the molecular formula C₂₀H₂₂O₆. Their structural resemblance, differing only in stereochemistry, has prompted interest in whether this subtle structural variation translates into significant differences in their biological activities. This guide provides a comparative overview of their known bioactivities, supported by quantitative data where available, and details the experimental protocols used in these assessments.

Comparative Bioactivity Data

While direct comparative studies evaluating this compound and Columbin in the same experimental settings are limited, this section compiles available data to offer a preliminary comparison of their bioactivities.

BioactivityCompoundCell Line/AssayIC₅₀ / % InhibitionReference
Anti-inflammatory ColumbinCOX-1 Inhibition63.7 ± 6.4% inhibition at 100μM[1][2]
ColumbinCOX-2 Inhibition18.8 ± 1.5% inhibition at 100μM[1][2]
Antimicrobial This compoundStaphylococcus aureusNot specified[3]
ColumbinStaphylococcus aureusNot specified
This compoundEscherichia coliNot specified
ColumbinEscherichia coliNot specified

Note: A study on the antimicrobial effects of compounds isolated from Tinospora sagittata identified both this compound and Columbin. However, the study did not provide specific quantitative data on their individual antimicrobial activities, only noting that other co-isolated compounds, palmatine (B190311) and jatrorrhizine, showed the strongest and weakest activities, respectively.

Experimental Protocols

This section details the methodologies for key experiments cited in the bioactivity comparison.

Cyclooxygenase (COX) Inhibition Assay

The anti-inflammatory activity of Columbin was assessed through its ability to inhibit COX-1 and COX-2 enzymes.

Principle: This assay measures the inhibition of prostaglandin (B15479496) H synthase (PGHS) isozymes, COX-1 and COX-2. The peroxidase activity of the enzyme is determined by monitoring the oxidation of a colorimetric substrate.

Protocol:

  • Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 are used.

  • Reaction Mixture: A reaction mixture is prepared containing Tris-HCl buffer (pH 8.0), hematin, and the test compound (Columbin) dissolved in a suitable solvent (e.g., DMSO).

  • Enzyme Addition: The COX-1 or COX-2 enzyme is added to the reaction mixture and pre-incubated.

  • Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

  • Detection: The peroxidase activity is measured by monitoring the appearance of the oxidized product of a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) at a specific wavelength (e.g., 590 nm).

  • Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of a control.

Antimicrobial Activity Assay (Agar Well Diffusion Method)

The antimicrobial properties of this compound and Columbin were qualitatively assessed using the agar (B569324) well diffusion method.

Principle: This method determines the susceptibility of a microorganism to a test compound by measuring the zone of inhibition of microbial growth around a well containing the compound.

Protocol:

  • Microbial Culture: The test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) are cultured in a suitable broth medium to a standardized concentration.

  • Agar Plate Preparation: A sterile agar medium is poured into Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with the microbial culture.

  • Well Creation: Wells are aseptically punched into the agar.

  • Compound Application: A solution of the test compound (this compound or Columbin) at a known concentration is added to the wells.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • Observation: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured.

Signaling Pathway and Experimental Workflow

The anti-inflammatory effects of compounds like Columbin are often mediated through the inhibition of the NF-κB signaling pathway, which plays a crucial role in regulating the expression of pro-inflammatory genes, including COX-2.

G NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Transcription (e.g., COX-2) Nucleus->Gene Initiates Columbin Columbin Columbin->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and the inhibitory action of Columbin.

The diagram above illustrates the canonical NF-κB signaling pathway, a key driver of inflammation. Lipopolysaccharide (LPS), a component of bacterial cell walls, activates Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the IKK complex. IKK then phosphorylates IκBα, an inhibitor of NF-κB, leading to its degradation. This frees NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as COX-2. Some studies suggest that furanoditerpenoids may exert their anti-inflammatory effects by inhibiting key components of this pathway, such as the IKK complex.

References

Unveiling the Therapeutic Potential of Furanoditerpenoids: A Comparative Efficacy Analysis of Isocolumbin and its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents from natural sources, furanoditerpenoids have emerged as a promising class of compounds with diverse pharmacological activities. This comprehensive guide offers a comparative analysis of the efficacy of Isocolumbin against other notable furanoditerpenoids, namely Columbin (B190815), Jatrorrhizine, and Palmatine. This report is tailored for researchers, scientists, and drug development professionals, providing a synthesis of available experimental data to inform future research and development endeavors.

Furanoditerpenoids, characterized by their core furan (B31954) and diterpene moieties, are predominantly isolated from various medicinal plants and have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This compound, a key constituent of plants such as Tinospora cordifolia and Sphenocentrum jollyanum, has been identified alongside its structural isomer, Columbin, and other bioactive compounds. While traditional medicine has long utilized extracts from these plants, a detailed, comparative analysis of the specific efficacy of their isolated furanoditerpenoids is crucial for modern drug discovery.

Comparative Efficacy: A Data-Driven Overview

To facilitate a clear and objective comparison, the following tables summarize the available quantitative data on the anti-inflammatory and anticancer activities of this compound, Columbin, Jatrorrhizine, and Palmatine. It is important to note that direct comparative studies are limited, and the existing data comes from a variety of experimental setups.

Table 1: Comparative Anti-Inflammatory Efficacy

CompoundAssayTarget/Cell LineEfficacy (IC50 or % Inhibition)Reference
This compound In silico (Binding Efficacy)SARS-CoV-2 Main Protease (6Y84)IC50 < 1µM[1]
Columbin Cyclooxygenase (COX) InhibitionCOX-163.7 ± 6.4% inhibition at 100μM[2]
COX-218.8 ± 1.5% inhibition at 100μM[2]
Nitric Oxide (NO) ProductionLPS/IFN-γ stimulated RAW264.7 macrophagesInhibition observed (qualitative)[2]
Palmatine IL-6 and IL-1β SecretionLPS-induced Raw264.7 cellsDose-dependent downregulation (0.025–0.5 mg/mL)[3]

Table 2: Comparative Anticancer Efficacy (IC50 Values in µM)

CompoundHCT-116 (Colon)HT-29 (Colon)MCF-7 (Breast)T47D (Breast)ZR-75-1 (Breast)Reference
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Columbamine *Not explicitly stated; significant growth inhibition at 20-40 µMData Not AvailableData Not AvailableData Not AvailableData Not Available
Jatrorrhizine 6.99 ± 0.295.46 ± 0.13Data Not AvailableData Not AvailableData Not Available
Palmatine Data Not AvailableData Not Available5.126 µg/mL5.805 µg/mLNot explicitly stated

Note: Data for Columbamine, a structurally related protoberberine alkaloid, is included for informational purposes due to the limited data on Columbin's anticancer IC50 values.

The available data indicates that while this compound shows promising antiviral potential in computational studies, there is a notable absence of published in vitro and in vivo data on its specific anti-inflammatory and anticancer efficacy. In contrast, its counterparts have been more extensively studied.

In-Depth Look at Individual Furanoditerpenoid Activities

This compound

Currently, the primary quantitative data for this compound's efficacy stems from an in silico study demonstrating its high binding affinity to the SARS-CoV-2 main protease, suggesting potential antiviral applications. However, to establish its credentials as a viable anti-inflammatory or anticancer agent, rigorous experimental validation is imperative.

Columbin
Jatrorrhizine

Jatrorrhizine, another furanoditerpenoid, has shown potent anticancer activity against colon cancer cell lines, with IC50 values in the low micromolar range. Its mechanism of action is reported to involve the induction of apoptosis and inhibition of cancer cell proliferation.

Palmatine

Palmatine has been investigated for both its anti-inflammatory and anticancer effects. It has been shown to downregulate the secretion of pro-inflammatory cytokines in a dose-dependent manner. In the context of cancer, Palmatine has demonstrated cytotoxicity against various breast cancer cell lines, with IC50 values in the low microgram per milliliter range.

Experimental Methodologies: A Guide to Reproducibility

To ensure the validity and reproducibility of the cited findings, detailed experimental protocols are essential.

Anti-Inflammatory Assays
  • Cyclooxygenase (COX) Inhibition Assay: The inhibitory activity of Columbin against COX-1 and COX-2 was determined using a biochemical kit. The assay typically involves measuring the peroxidase activity of the enzymes in the presence of the test compound.

  • Nitric Oxide (NO) Production Assay: RAW264.7 macrophages are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce NO production. The concentration of nitrite, a stable product of NO, in the culture supernatant is then measured using the Griess reagent.

  • Carrageenan-Induced Paw Edema: This in vivo model is used to assess the acute anti-inflammatory activity of a compound. Edema is induced in the paw of a rodent by injecting carrageenan, and the paw volume is measured at different time points after administration of the test compound.

Anticancer Assays
  • MTT Assay: This colorimetric assay is a standard method for assessing cell viability and proliferation. It measures the metabolic activity of cells, which is proportional to the number of viable cells. Cancer cells are treated with varying concentrations of the test compound, and the IC50 value is calculated as the concentration that inhibits cell growth by 50%.

  • Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). This helps to determine if a compound induces cell cycle arrest at a specific phase.

  • Apoptosis Assays: Annexin V/propidium iodide (PI) staining followed by flow cytometry is a common method to detect and quantify apoptosis (programmed cell death).

Signaling Pathways and Experimental Workflows

The therapeutic effects of these furanoditerpenoids are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for identifying potential therapeutic targets.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Compound Isolation Compound Isolation Cell Culture Cell Culture Compound Isolation->Cell Culture Treatment Treatment Cell Culture->Treatment MTT Assay MTT Assay Treatment->MTT Assay Viability Flow Cytometry Flow Cytometry Treatment->Flow Cytometry Cell Cycle/Apoptosis Western Blot Western Blot Treatment->Western Blot Protein Expression Data Analysis Data Analysis Western Blot->Data Analysis Animal Model Animal Model Compound Administration Compound Administration Animal Model->Compound Administration Observation & Measurement Observation & Measurement Compound Administration->Observation & Measurement Histopathology Histopathology Observation & Measurement->Histopathology Biochemical Analysis Biochemical Analysis Observation & Measurement->Biochemical Analysis Biochemical Analysis->Data Analysis signaling_pathway Furanoditerpenoid Furanoditerpenoid Receptor Receptor Furanoditerpenoid->Receptor Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Transcription Factors (e.g., NF-κB) Transcription Factors (e.g., NF-κB) Signaling Cascade->Transcription Factors (e.g., NF-κB) Gene Expression Gene Expression Transcription Factors (e.g., NF-κB)->Gene Expression Activation/Inhibition Cellular Response Cellular Response Gene Expression->Cellular Response e.g., Apoptosis, Anti-inflammation

References

Cross-validation of Isocolumbin's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocolumbin (B3435002), a furanoditerpenoid compound isolated from plants of the Tinospora genus, has garnered interest for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-viral activities. Preclinical research, largely driven by in silico modeling, suggests that this compound may exert its effects through the modulation of several key signaling pathways. This guide provides a comparative analysis of this compound's putative mechanisms of action, supported by available experimental data on the closely related compound columbin (B190815) and other natural products with similar biological activities. Detailed experimental protocols are provided to facilitate further cross-validation studies.

Data Presentation: Comparative Analysis of Bioactive Compounds

To contextualize the potential efficacy of this compound, this section presents a comparative summary of its reported activities alongside those of its structural analog columbin and other well-characterized natural compounds, palmatine (B190311) and berberine, which are known to modulate similar signaling pathways.

CompoundTarget/AssayIC50 / % InhibitionCell Line/SystemReference
Columbin COX-1 Inhibition63.7 ± 6.4% inhibition at 100µMIn vitro biochemical assay[1][2]
COX-2 Inhibition18.8 ± 1.5% inhibition at 100µMIn vitro biochemical assay[1][2]
Nitric Oxide ProductionSignificant inhibitionLPS/IFN-γ stimulated RAW264.7 macrophages[1]
NF-κB TranslocationNo inhibitionLPS-stimulated RAW264.7 cells
AcetylcholinesteraseIC50: 1.2993 ± 0.17 mg/mLIn vitro Ellman assay
Dichloromethane Extract of Tinospora cordifolia (contains this compound) CytotoxicityIC50: ~5.2 µg/mLHeLa cells
Palmatine NF-κB InhibitionDose-dependentVarious (e.g., LPS-stimulated macrophages)
MAPK (ERK1/2, p38)InhibitionMouse mammary epithelial cells
Berberine Cancer Cell ProliferationVaries by cell lineVarious cancer cell lines
NF-κB InhibitionDose-dependentVarious cancer cell lines
MAPK/ERK PathwayInhibitionVarious cancer cell lines
PI3K/AKT/mTOR PathwayInhibitionVarious cancer cell lines
JAK/STAT PathwayInhibitionVarious cancer cell lines

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to validate and compare the effects of this compound and other compounds on relevant signaling pathways.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound and comparator compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Nitric Oxide Production Assay (Griess Assay)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

Materials:

Procedure:

  • Seed RAW264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) for 24 hours.

  • Collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B to the supernatant.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify nitrite concentration using a sodium nitrite standard curve.

NF-κB Activation Assay (Luciferase Reporter Assay)

This assay quantifies the activation of the NF-κB signaling pathway.

Materials:

  • HEK293T cells

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • TNF-α (Tumor Necrosis Factor-alpha)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Co-transfect HEK293T cells with the NF-κB reporter plasmid and the control plasmid.

  • After 24 hours, pre-treat the cells with test compounds for 1 hour.

  • Stimulate with TNF-α (10 ng/mL) for 6-8 hours to activate the NF-κB pathway.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

  • Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Western Blot Analysis for MAPK and JAK/STAT Pathway Activation

This protocol is used to detect the phosphorylation status of key proteins in the MAPK and JAK/STAT signaling pathways.

Materials:

  • Cell lines of interest (e.g., cancer cells or immune cells)

  • Stimulants (e.g., growth factors, cytokines)

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-JAK2, anti-JAK2, anti-phospho-STAT3, anti-STAT3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Culture and treat cells with test compounds and/or stimulants.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualization

Signaling Pathways

Isocolumbin_Putative_Mechanisms cluster_stimuli External Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/Cytokines LPS/Cytokines TLR4 TLR4 LPS/Cytokines->TLR4 Growth_Factors Growth_Factors GPCR Growth Factor Receptor Growth_Factors->GPCR IKK IKK TLR4->IKK MAP3K MAP3K TLR4->MAP3K JAK JAK GPCR->JAK GPCR->MAP3K PI3K PI3K GPCR->PI3K STAT STAT JAK->STAT IκBα IκBα IKK->IκBα NF-κB NF-κB (p65/p50) IκBα->NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n MAP2K MAP2K MAP3K->MAP2K MAPK MAPK (p38, JNK) MAP2K->MAPK AP1 AP-1 MAPK->AP1 STAT_dimer STAT Dimer STAT->STAT_dimer AKT AKT PI3K->AKT Gene_Expression Gene Expression (Inflammation, Proliferation, Survival) NF-κB_n->Gene_Expression AP1->Gene_Expression STAT_dimer->Gene_Expression This compound This compound This compound->JAK Putative This compound->IKK Putative This compound->MAPK Putative Columbin Columbin Columbin->IKK No Effect Palmatine Palmatine Palmatine->IKK Berberine Berberine Berberine->JAK Berberine->IKK Berberine->MAPK Berberine->PI3K

Caption: Putative signaling pathways modulated by this compound and related compounds.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_data Data Analysis and Comparison Cell_Culture Cell Culture (e.g., HeLa, RAW264.7, HEK293T) Compound_Treatment Treatment with this compound and Comparators Cell_Culture->Compound_Treatment Cell_Viability Cell Viability Assay (MTT) Compound_Treatment->Cell_Viability NO_Assay Nitric Oxide Assay (Griess) Compound_Treatment->NO_Assay NFkB_Assay NF-κB Reporter Assay (Luciferase) Compound_Treatment->NFkB_Assay Western_Blot Western Blot (MAPK, JAK/STAT) Compound_Treatment->Western_Blot IC50 IC50 Determination Cell_Viability->IC50 Pathway_Activity Pathway Modulation NO_Assay->Pathway_Activity NFkB_Assay->Pathway_Activity Western_Blot->Pathway_Activity Data_Compilation Compile Quantitative Data (IC50, % Inhibition) IC50->Data_Compilation Pathway_Activity->Data_Compilation Comparative_Tables Generate Comparative Tables Data_Compilation->Comparative_Tables Mechanism_Elucidation Elucidate Mechanism of Action Comparative_Tables->Mechanism_Elucidation

Caption: Workflow for cross-validating this compound's mechanism of action.

Conclusion

The available evidence, primarily from in silico studies and research on the related compound columbin, suggests that this compound holds promise as a modulator of key signaling pathways involved in inflammation and cancer. However, rigorous experimental validation is necessary to confirm these putative mechanisms and to establish a clear pharmacological profile. This guide provides the necessary tools—comparative data on related compounds and detailed experimental protocols—to facilitate the cross-validation of this compound's mechanism of action, thereby paving the way for its potential development as a therapeutic agent.

References

Isocolumbin: A Comparative Analysis of its Anti-Inflammatory Effects Against Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isocolumbin (B3435002), a furanoditerpenoid found in plants of the Tinospora species, has garnered interest for its potential anti-inflammatory properties. This guide provides a comparative analysis of the anti-inflammatory effects of this compound relative to widely used standard anti-inflammatory drugs, namely non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. The information is presented through a synthesis of available preclinical data, focusing on mechanisms of action, quantitative comparisons where possible, and detailed experimental protocols.

Executive Summary

This compound exhibits anti-inflammatory effects primarily through the inhibition of key inflammatory mediators. Its mechanism of action shows similarities to NSAIDs by targeting the cyclooxygenase (COX) pathway. However, it appears to differ from many anti-inflammatory agents by not directly inhibiting the NF-κB signaling pathway. Direct comparative studies with standard drugs are limited, necessitating a careful evaluation of the available data for its structural analog, columbin (B190815), to draw parallels.

Mechanism of Action: A Comparative Overview

The anti-inflammatory effects of this compound and standard drugs are rooted in their ability to modulate specific signaling pathways involved in the inflammatory cascade.

This compound: Based on studies of its close structural analog columbin, the primary anti-inflammatory mechanism appears to be the inhibition of cyclooxygenase (COX) enzymes, particularly showing some selectivity towards COX-2.[1] It also inhibits the production of nitric oxide (NO), another key inflammatory mediator.[1][2] Notably, columbin did not suppress the translocation of the pro-inflammatory transcription factor NF-κB to the nucleus, suggesting a mechanism distinct from many anti-inflammatory compounds that target this pathway.[1][2] There is currently limited direct evidence detailing this compound's effects on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a crucial regulator of inflammatory responses.

Standard Anti-Inflammatory Drugs:

  • NSAIDs (e.g., Indomethacin (B1671933), Ibuprofen): These drugs primarily exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting COX-1 and COX-2 enzymes. This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

  • Corticosteroids (e.g., Dexamethasone): These potent anti-inflammatory agents act by binding to the glucocorticoid receptor. This complex then translocates to the nucleus and modulates gene expression, leading to the downregulation of pro-inflammatory cytokines (like TNF-α and IL-6) and the upregulation of anti-inflammatory proteins. Dexamethasone (B1670325) is also known to inhibit the NF-κB and AP-1 signaling pathways.

Quantitative Comparison of Anti-Inflammatory Activity

Table 1: In Vitro Inhibition of Inflammatory Mediators

CompoundTargetAssay SystemIC50 / % InhibitionReference
Columbin COX-1Enzyme Assay63.7 ± 6.4% inhibition at 100µM
COX-2Enzyme Assay18.8 ± 1.5% inhibition at 100µM
Nitric OxideLPS-stimulated RAW 264.7 macrophagesSignificant inhibition (qualitative)
Indomethacin COX-1Enzyme AssayIC50: 0.0090 µM
COX-2Enzyme AssayIC50: 0.066 µM
Nitric OxideLPS-stimulated RAW 264.7 macrophagesIC50: 56.8 µM
TNF-αLPS-stimulated RAW 264.7 macrophagesIC50: 143.7 µM
Dexamethasone TNF-αLPS-stimulated RAW 264.7 macrophagesSignificant inhibition at 3 µM
IL-6LPS-stimulated RAW 264.7 macrophagesSignificant inhibition (qualitative)
GM-CSFA549 cellsEC50: 2.2 x 10⁻⁹ M
3xκB ReporterA549 cellsIC50: 0.5 x 10⁻⁹ M

Note: The data for columbin is presented as percentage inhibition at a single concentration, which makes direct IC50 comparison with indomethacin challenging. The available data suggests that indomethacin is a significantly more potent COX inhibitor.

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

CompoundDoseRoute of Administration% Inhibition of EdemaReference
Columbin 20 mg/kgNot specified67.08%
Indomethacin 10 mg/kgOral51.23% (at 10 mg/kg)
Acetylsalicylic Acid (Aspirin) 100 mg/kgNot specified72.5%

Note: Different experimental conditions and animal models can influence the outcomes. The data suggests that columbin has potent in vivo anti-inflammatory activity, comparable to acetylsalicylic acid at the tested doses.

Signaling Pathway Diagrams

anti_inflammatory_mechanisms cluster_nsaid NSAID (e.g., Indomethacin) cluster_this compound This compound (via Columbin) cluster_corticosteroid Corticosteroid (e.g., Dexamethasone) Arachidonic Acid_nsaid Arachidonic Acid COX-1/COX-2_nsaid COX-1 / COX-2 Arachidonic Acid_nsaid->COX-1/COX-2_nsaid Prostaglandins_nsaid Prostaglandins COX-1/COX-2_nsaid->Prostaglandins_nsaid Inflammation_nsaid Inflammation Prostaglandins_nsaid->Inflammation_nsaid Indomethacin Indomethacin Indomethacin->COX-1/COX-2_nsaid Inhibits Arachidonic Acid_iso Arachidonic Acid COX-1/COX-2_iso COX-1 / COX-2 Arachidonic Acid_iso->COX-1/COX-2_iso Prostaglandins_iso Prostaglandins COX-1/COX-2_iso->Prostaglandins_iso Inflammation_iso Inflammation Prostaglandins_iso->Inflammation_iso L-Arginine L-Arginine iNOS iNOS L-Arginine->iNOS Nitric Oxide Nitric Oxide iNOS->Nitric Oxide Nitric Oxide->Inflammation_iso This compound This compound This compound->COX-1/COX-2_iso Inhibits This compound->iNOS Inhibits Inflammatory Stimuli Inflammatory Stimuli NF-kB Pathway NF-κB Pathway Inflammatory Stimuli->NF-kB Pathway Pro-inflammatory Genes Pro-inflammatory Gene Transcription NF-kB Pathway->Pro-inflammatory Genes Inflammation_cort Inflammation Pro-inflammatory Genes->Inflammation_cort Glucocorticoid Receptor Glucocorticoid Receptor Glucocorticoid Receptor->NF-kB Pathway Inhibits Dexamethasone Dexamethasone Dexamethasone->Glucocorticoid Receptor Activates

Caption: Comparative overview of the primary anti-inflammatory mechanisms.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay Cell Culture RAW 264.7 Macrophage Culture LPS Stimulation LPS Stimulation Cell Culture->LPS Stimulation Drug Treatment Treatment with this compound or Standard Drug LPS Stimulation->Drug Treatment NO Assay Nitric Oxide Measurement (Griess Assay) Drug Treatment->NO Assay Cytokine Assay Cytokine Measurement (ELISA for TNF-α, IL-6) Drug Treatment->Cytokine Assay COX Assay COX Inhibition Assay (Enzyme Activity) Animal Model Rodent Model (Rat or Mouse) Drug Admin Administration of this compound or Standard Drug Animal Model->Drug Admin Carrageenan Injection Carrageenan Injection (Paw) Drug Admin->Carrageenan Injection Edema Measurement Paw Edema Measurement (Plethysmometer) Carrageenan Injection->Edema Measurement

Caption: General experimental workflow for evaluating anti-inflammatory drugs.

Detailed Experimental Protocols

The following are representative protocols for the key experiments cited in the comparison of anti-inflammatory activities.

In Vitro Assays

1. Cell Culture and Treatment (RAW 264.7 Macrophages)

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Experimental Plating: Cells are seeded in 96-well or 24-well plates at a density of approximately 1.5 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of this compound, a standard drug (indomethacin or dexamethasone), or vehicle (DMSO) for 1-2 hours.

  • Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubating for a specified period (e.g., 18-24 hours).

2. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Principle: This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

  • Procedure:

    • After the treatment and stimulation period, 100 µL of the cell culture supernatant is collected.

    • The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • The mixture is incubated at room temperature for 10-15 minutes to allow for color development.

    • The absorbance is measured at 540 nm using a microplate reader.

    • The concentration of nitrite is determined by comparison with a standard curve of sodium nitrite.

3. Cyclooxygenase (COX) Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

  • Procedure (General):

    • Purified COX-1 or COX-2 enzyme is incubated with a reaction buffer containing a heme cofactor.

    • The test compound (this compound or a standard NSAID) at various concentrations is added and pre-incubated with the enzyme.

    • The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

    • The reaction is allowed to proceed for a specific time and then stopped.

    • The amount of prostaglandin (B15479496) E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

    • The percentage of inhibition is calculated, and the IC50 value is determined.

4. Pro-inflammatory Cytokine Measurement (ELISA)

  • Principle: A sandwich ELISA is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

  • Procedure (General):

    • A 96-well plate is coated with a capture antibody specific for the cytokine of interest.

    • The plate is blocked to prevent non-specific binding.

    • Cell culture supernatants (containing the secreted cytokines) and a series of known cytokine standards are added to the wells.

    • After incubation and washing, a biotinylated detection antibody specific for the cytokine is added.

    • Streptavidin conjugated to horseradish peroxidase (HRP) is then added, which binds to the biotinylated detection antibody.

    • A substrate solution (e.g., TMB) is added, which is converted by HRP into a colored product.

    • The reaction is stopped, and the absorbance is measured at 450 nm.

    • The concentration of the cytokine in the samples is determined by interpolating from the standard curve.

In Vivo Assay

1. Carrageenan-Induced Paw Edema in Rodents

  • Principle: This is a standard model to assess the acute anti-inflammatory activity of a compound.

  • Animals: Male Wistar rats or Swiss albino mice are commonly used.

  • Procedure:

    • Animals are fasted overnight before the experiment.

    • The initial volume of the right hind paw is measured using a plethysmometer.

    • The test compound (this compound or a standard drug) or vehicle is administered, typically orally or intraperitoneally, at a specified time before the induction of inflammation.

    • Inflammation is induced by injecting a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw.

    • The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

    • The percentage of inhibition of edema is calculated for each group compared to the vehicle-treated control group.

Conclusion

The available evidence, primarily from studies on its structural analog columbin, suggests that this compound possesses anti-inflammatory properties that are mediated, at least in part, through the inhibition of COX enzymes and nitric oxide production. This mechanism shares similarities with NSAIDs. However, its apparent lack of activity on the NF-κB signaling pathway distinguishes it from many other anti-inflammatory agents, including corticosteroids.

For a more definitive comparison, further research is required to directly evaluate the anti-inflammatory potency of this compound against standard drugs like indomethacin and dexamethasone in standardized in vitro and in vivo models. Elucidating its effects on the MAPK signaling pathway would also provide a more complete understanding of its mechanism of action. Based on the current data, this compound represents a promising natural compound for further investigation in the development of novel anti-inflammatory therapies.

References

A Head-to-Head Comparison of Isocolumbin Extraction Techniques: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in the journey from natural product to novel therapeutic. Isocolumbin (B3435002), a furanoditerpenoid found in plants of the Menispermaceae family, has garnered significant interest for its potential anti-inflammatory and anti-cancer properties. The choice of extraction technique can profoundly impact the yield, purity, and ultimately, the viability of this compound for further research and development. This guide provides an objective comparison of various extraction methods for this compound, supported by available experimental data and detailed protocols.

This comparison examines both conventional and modern extraction techniques, including Maceration, Soxhlet extraction, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE). While direct comparative studies on this compound extraction are limited, this guide synthesizes available data for related compounds and total extracts from this compound-containing plants, such as Tinospora cordifolia and Jatrorrhiza palmata, to provide a comprehensive overview.

Comparative Analysis of Extraction Techniques

The selection of an appropriate extraction method is a balance between yield, efficiency, cost, and the potential for thermal degradation of the target compound. Modern techniques generally offer significant advantages in terms of reduced extraction time and solvent consumption.

Technique Principle Typical Solvent(s) Extraction Time Relative Yield Purity Advantages Disadvantages
Maceration Soaking the plant material in a solvent at room temperature.[1][2]Ethanol, Methanol, WaterDays to weeks[2][3]Low to ModerateLowSimple, low cost, suitable for thermolabile compounds.[2]Time-consuming, large solvent volume, lower efficiency.
Soxhlet Extraction Continuous extraction with a cycling fresh solvent at its boiling point.Ethanol, Methanol, HexaneHours (e.g., 16 hours)Moderate to HighModerateEfficient for exhaustive extraction, requires less solvent than maceration.Potential for thermal degradation of heat-sensitive compounds.
Ultrasound-Assisted Extraction (UAE) Use of ultrasonic waves to disrupt cell walls and enhance mass transfer.Ethanol, MethanolMinutes (e.g., 30-45 min)HighModerate to HighFast, efficient, reduced solvent and energy consumption.Specialized equipment required, potential for localized heating.
Microwave-Assisted Extraction (MAE) Use of microwave energy to heat the solvent and plant material, causing cell rupture.Ethanol, Methanol, WaterMinutes (e.g., 3-5 min)High to Very HighHighExtremely fast, high efficiency, reduced solvent usage.Requires microwave-transparent solvents, specialized equipment.
Supercritical Fluid Extraction (SFE) Use of a supercritical fluid (e.g., CO2) as the extraction solvent.Supercritical CO2, often with a co-solvent like ethanolVariesHighVery High"Green" technology, high selectivity, solvent-free extract.High initial equipment cost, may not be efficient for highly polar compounds without a co-solvent.

Quantitative Data from Experimental Studies

While a comprehensive head-to-head comparison for this compound is lacking, studies on Tinospora cordifolia provide valuable insights into the efficiency of different extraction methods for its constituents.

Table 2: Comparison of Extraction Yields from Tinospora cordifolia

Extraction MethodSolventPart UsedYield (% w/w)Reference
MacerationAqueousLeaf26.3
MacerationAqueousStem24.1
MacerationAlcoholicAerial Root21.4
Soxhlet ExtractionMethanol:Acetone (70:30)Stem8.16 - 13.67
Microwave-Assisted Extraction80% EthanolStemSignificantly higher than Maceration and Soxhlet

One study on MAE of Tinospora cordifolia reported a 91.3% better extract yield than maceration and a 25.7% better yield than Soxhlet extraction. Furthermore, the content of berberine, an alkaloid also found in this plant, was 492.8% higher than in maceration extracts and 59.6% higher than in Soxhlet extracts, highlighting the superior efficiency of MAE in extracting bioactive compounds.

Experimental Protocols

Detailed and validated protocols are essential for reproducible and reliable extraction and quantification of this compound.

General Sample Preparation
  • Grinding: The dried plant material (e.g., stems of Tinospora cordifolia) should be ground into a fine powder to increase the surface area for extraction.

  • Drying: Ensure the plant material is thoroughly dried to a constant weight to prevent interference from moisture and ensure accurate yield calculations.

Extraction Protocols
  • Maceration Protocol:

    • Place a known weight of the powdered plant material in a sealed container.

    • Add a suitable solvent (e.g., ethanol) in a specific solid-to-solvent ratio (e.g., 1:10 w/v).

    • Allow the mixture to stand at room temperature for a defined period (e.g., 3-7 days), with occasional shaking.

    • Filter the mixture and collect the extract. The remaining plant material (marc) can be pressed to recover additional extract.

  • Soxhlet Extraction Protocol:

    • Place a known weight of the powdered plant material in a thimble.

    • Place the thimble inside the Soxhlet extractor.

    • Fill the round-bottom flask with the appropriate solvent (e.g., methanol).

    • Heat the flask to the boiling point of the solvent. The solvent vapor will rise, condense, and drip onto the sample, extracting the compounds.

    • The process continues for a set number of cycles or a specific duration (e.g., 16 hours).

    • After extraction, the solvent is typically removed using a rotary evaporator to obtain the crude extract.

  • Ultrasound-Assisted Extraction (UAE) Protocol:

    • Mix a known weight of the powdered plant material with a solvent in a vessel.

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Apply ultrasound at a specific frequency (e.g., 40 kHz) and power for a defined time (e.g., 30 minutes).

    • Maintain a constant temperature during the process.

    • After extraction, separate the extract from the solid material by filtration or centrifugation.

  • Microwave-Assisted Extraction (MAE) Protocol:

    • Place a known weight of the powdered plant material and the solvent in a microwave-safe extraction vessel.

    • Irradiate the sample with microwaves at a set power (e.g., 200 W) and for a specific time (e.g., 18 minutes).

    • Control the temperature during the extraction process.

    • After extraction, filter the mixture to obtain the extract.

Quantification Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the quantification of this compound and related compounds.

  • Sample Preparation:

    • Dissolve a known amount of the dried extract in the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example for related furanoditerpenoids):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is often used.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where this compound shows maximum absorbance (e.g., around 210 nm for similar compounds).

    • Quantification: Create a calibration curve using a certified reference standard of this compound. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Mandatory Visualizations

Experimental Workflow for this compound Extraction and Analysis

experimental_workflow plant_material Plant Material (e.g., Tinospora cordifolia) grinding Grinding & Drying plant_material->grinding extraction Extraction Method grinding->extraction maceration Maceration extraction->maceration Conventional soxhlet Soxhlet extraction->soxhlet Conventional uae UAE extraction->uae Modern mae MAE extraction->mae Modern sfe SFE extraction->sfe Modern filtration Filtration / Centrifugation maceration->filtration soxhlet->filtration uae->filtration mae->filtration sfe->filtration solvent_removal Solvent Removal (Rotary Evaporation) filtration->solvent_removal crude_extract Crude Extract solvent_removal->crude_extract hplc HPLC Analysis crude_extract->hplc quantification This compound Quantification hplc->quantification

Caption: Workflow for this compound Extraction and Quantification.

Potential Signaling Pathways Modulated by this compound

This compound is reported to have anti-inflammatory and anti-cancer effects. These activities are often mediated through the modulation of key signaling pathways like NF-κB and MAPK.

signaling_pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) ikk IKK Complex inflammatory_stimuli->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb releases nucleus_nfkb Nuclear Translocation nfkb->nucleus_nfkb gene_transcription_nfkb Pro-inflammatory Gene Transcription nucleus_nfkb->gene_transcription_nfkb isocolumbin_nfkb This compound isocolumbin_nfkb->ikk inhibits growth_factors Growth Factors / Stress ras_raf Ras/Raf growth_factors->ras_raf mek MEK ras_raf->mek erk ERK mek->erk nucleus_mapk Nuclear Translocation erk->nucleus_mapk gene_transcription_mapk Cell Proliferation & Survival Genes nucleus_mapk->gene_transcription_mapk isocolumbin_mapk This compound isocolumbin_mapk->ras_raf inhibits

Caption: Potential this compound-Modulated Signaling Pathways.

Conclusion

The extraction of this compound is a critical determinant of its potential for research and drug development. While conventional methods like maceration and Soxhlet extraction are still in use, modern techniques such as UAE and MAE offer significant advantages in terms of efficiency, speed, and yield, as suggested by studies on related compounds. SFE stands out as a green and highly selective method, though with higher initial costs.

The choice of the optimal extraction technique will depend on the specific research goals, available resources, and the scale of production. For rapid screening and high-throughput applications, MAE and UAE are highly recommended. For obtaining high-purity extracts for preclinical studies, SFE may be the most suitable option. Further research is warranted to conduct direct head-to-head comparative studies of these extraction techniques specifically for this compound to establish definitive optimal parameters for its recovery.

References

Unraveling the Neuroprotective Potential of Isocolumbin: A Comparative Guide to Replicating Published Findings

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Isocolumbin's neuroprotective effects remains an area of emerging research. This guide provides a comparative overview of the neuroprotective activities of structurally related compounds, Columbin, Palmatine, and Jatrorrhizine, which are also isolated from Tinospora crispa. By examining the experimental data and methodologies used to evaluate these analogs, researchers can gain valuable insights into the potential neuroprotective mechanisms of this compound and establish a framework for replicating and expanding upon these findings.

This guide is intended for researchers, scientists, and drug development professionals interested in the neuroprotective properties of natural compounds. It summarizes key quantitative data, details experimental protocols, and visualizes critical signaling pathways and workflows to facilitate the design and execution of further studies in this area.

Comparative Analysis of Neuroprotective Effects

While direct experimental data on the neuroprotective effects of this compound is limited in publicly available literature, the activities of its structural analogs provide a strong foundation for inferring its potential. The following tables summarize the quantitative findings for Columbin, Palmatine, and Jatrorrhizine from various preclinical studies.

Table 1: In Vitro Neuroprotective Effects of this compound Analogs
CompoundExperimental ModelToxin/InsultConcentrationMeasured ParameterResultCitation
Columbin Acetylcholinesterase (AChE) Inhibition AssayAcetylthiocholine1.2993 ± 0.17 mg/mL (IC50)AChE Activity50% inhibition[1]
Palmatine Aβ25-35-induced PC12 cellsAβ25-3550, 100 mg/kgCell ViabilityIncreased survival rate[2]
Aβ25-35-induced PC12 cellsAβ25-3550, 100 mg/kgROS LevelsReduced[2]
Aβ25-35-induced PC12 cellsAβ25-3550, 100 mg/kgInflammatory Cytokines (TNF-α, IL-1β, IL-6)Reduced levels[2]
Aβ-transgenic C. elegansAmyloid-βNot specifiedROS LevelsReduced[3]
Jatrorrhizine H2O2-induced primary rat cortical neuronsH2O2 (50µM)5-20µMCell ViabilitySignificantly reduced H2O2-induced neurotoxicity
H2O2-induced primary rat cortical neuronsH2O2 (50µM)5-20µMROS ProductionDecreased
H2O2-induced primary rat cortical neuronsH2O2 (50µM)5-20µMMitochondrial Membrane Potential (MMP)Attenuated decrease
Aβ25-35-induced rat cortical neuronsAβ25-35 (25µM)1-10µMCell ViabilityAttenuated Aβ25-35-induced neurotoxicity
Aβ25-35-induced rat cortical neuronsAβ25-35 (25µM)1-10µMROS ProductionDecreased
Table 2: In Vivo Neuroprotective Effects of this compound Analogs
CompoundAnimal ModelToxin/InsultDosing RegimenMeasured ParameterResultCitation
Palmatine Aβ25-35-induced AD miceAβ25-3550, 100 mg/kgLearning and MemoryImproved
Aβ25-35-induced AD miceAβ25-3550, 100 mg/kgOxidative Stress Markers (GSH, SOD, MDA) in brain tissueGSH and SOD levels elevated, MDA levels reduced
Aβ25-35-induced AD miceAβ25-3550, 100 mg/kgInflammatory Cytokines (TNF-α, IL-1β, IL-6) in brain tissueReduced levels
Aluminium chloride-induced oxidative stress in miceAluminium chloride (100mg/kg)10, 20 mg/kgMotor coordination, balance, and memoryImproved
Aluminium chloride-induced oxidative stress in miceAluminium chloride (100mg/kg)10, 20 mg/kgAntioxidant status (SOD, catalase) in brainImproved
Jatrorrhizine APP/PS1 transgenic miceAmyloid-β pathologyNot specifiedLearning and Memory DeficitsReversed
APP/PS1 transgenic miceAmyloid-β pathologyNot specifiedAβ plaques in cortex and hippocampusReduced levels

Key Signaling Pathways

The neuroprotective effects of Palmatine have been linked to the activation of the Nrf2/HO-1 signaling pathway, a critical regulator of the cellular antioxidant response.

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_promoter Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 binding Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 recruits Nrf2->Cul3 Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Cul3->Nrf2 ubiquitination ROS Oxidative Stress (e.g., ROS) ROS->Keap1 induces conformational change Maf sMaf Nrf2_n->Maf ARE Antioxidant Response Element (ARE) HO1_gene HO-1 Gene ARE->HO1_gene activates transcription Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes activates transcription HO1_protein HO-1 Protein HO1_gene->HO1_protein translation HO1_protein->ROS detoxification AChE_Inhibition_Workflow start Start prepare_reagents Prepare Reagents: - AChE solution - DTNB solution - Acetylthiocholine iodide (ATCI) - Test compound dilutions start->prepare_reagents add_reagents Add to 96-well plate: - AChE solution - Test compound or buffer (control) prepare_reagents->add_reagents preincubate Pre-incubate at 23°C for 10 min add_reagents->preincubate add_substrate Add ATCI to initiate reaction preincubate->add_substrate measure_absorbance Measure absorbance at 410 nm for 5 min every 30 s add_substrate->measure_absorbance calculate_inhibition Calculate percentage of AChE inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50 end End determine_ic50->end Neuroinflammation_Assay_Workflow start Start co_culture Establish neuron-microglia co-culture start->co_culture pre_treat Pre-treat with test compound at various concentrations co_culture->pre_treat induce_inflammation Induce inflammation with LPS and IFN-γ pre_treat->induce_inflammation incubate Incubate for 24-48 hours induce_inflammation->incubate collect_supernatant Collect culture supernatant incubate->collect_supernatant assess_viability Assess neuronal viability (e.g., MAP2-ABTS-ELISA) incubate->assess_viability measure_cytokines Measure cytokine levels (TNF-α, IL-1β, IL-6) using ELISA collect_supernatant->measure_cytokines analyze_data Analyze data and determine effect of the compound measure_cytokines->analyze_data assess_viability->analyze_data end End analyze_data->end

References

Isocolumbin as a Reference Standard: A Comparative Guide to Purity and Validation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research, drug development, and natural product analysis, the quality of a reference standard is paramount. A reference standard serves as a benchmark against which a sample is compared, ensuring the identity, purity, and potency of a substance. Isocolumbin (B3435002), a furanoditerpenoid isolated from plants such as Tinospora cordifolia, is a compound of increasing interest for its potential therapeutic activities, including its efficacy against SARS-CoV-2 targets.[1][2][3] This guide provides a comprehensive comparison of analytical methodologies for the validation of this compound as a reference standard, offering researchers the data and protocols necessary for accurate and reproducible results.

For a compound to be designated as a primary reference standard, it should ideally possess a purity of 99.5% or higher, established through rigorous characterization using orthogonal analytical methods.[4]

Comparative Analysis of Purity Assessment Methods

The purity of a reference standard is not determined by a single method but by a consensus from several orthogonal techniques. High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Quantitative Nuclear Magnetic Resonance (qNMR) are powerful and commonly employed methods for this purpose.

Table 1: Performance Comparison of Key Analytical Methods for Purity Validation

ParameterHigh-Performance Liquid Chromatography (HPLC)High-Performance Thin-Layer Chromatography (HPTLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Differential partitioning between a stationary and a mobile phase.[5]Adsorption chromatography on a planar surface with densitometric detection.Signal intensity is directly proportional to the molar concentration of the analyte.
Primary Use Quantitative purity, detection of impurities, stability testing.Rapid screening, quantification of known analytes, fingerprinting.Absolute purity determination, structural confirmation, quantification without a specific reference standard.
Precision (RSD) Typically < 2%.Typically < 2%.Excellent, often < 1%.
Accuracy (Recovery) High (e.g., 98-102%).Good (e.g., 98-102%).High, considered a primary ratio method.
**Linearity (R²) **Excellent (≥ 0.999).Very Good (≥ 0.99).Inherently linear.
Sensitivity High (LOD/LOQ in µg/mL or ng/mL range).Good (LOD/LOQ in ng/band range).Lower sensitivity compared to chromatographic methods.
Reference Standard Requires a pre-certified reference standard for quantification.Requires a pre-certified reference standard for quantification.Does not require a standard of the analyte; uses a certified internal standard.

Experimental Protocols and Data

Detailed and validated protocols are crucial for establishing the purity of a reference standard. Below are representative methodologies for HPTLC, HPLC, and qNMR, along with typical performance data derived from studies on this compound's isomer, columbin (B190815), which can be adapted for this compound.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a versatile technique for the quantification of analytes in complex matrices. A validated HPTLC method for columbin demonstrates its suitability for diterpenoids.

Table 2: Summary of HPTLC Method Validation Parameters for Columbin

Validation ParameterResult
Linearity Range 675–1875 ng/band
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 53.86 ng/band
Limit of Quantification (LOQ) 163.21 ng/band
Recovery 98.06–98.80%
Precision (RSD) < 2%
Data adapted from a validated method for Columbin, a structural isomer of this compound.

Detailed Experimental Protocol: HPTLC

  • Plate Preparation: Use pre-coated silica (B1680970) gel 60 F254 HPTLC aluminum plates.

  • Sample and Standard Application: Apply standard solutions of this compound and sample solutions in appropriate concentrations (e.g., 1 mg/mL in methanol) as bands using an automated applicator.

  • Chromatographic Development: Develop the plate in a twin-trough chamber pre-saturated with a mobile phase such as Toluene: Ethyl Acetate: Formic Acid (7:3:0.5, v/v/v).

  • Derivatization: After development, dry the plate and spray with a derivatizing agent like anisaldehyde-sulfuric acid reagent, followed by heating at 110°C for 5 minutes.

  • Densitometric Analysis: Scan the plate using a densitometer at an appropriate wavelength (e.g., 520 nm for the derivatized spot).

  • Quantification: Calculate the amount of this compound in the sample by comparing the peak area of the sample to the peak area of the standard from the calibration curve.

High-Performance Liquid Chromatography (HPLC)

HPLC is the industry standard for purity determination and assay of pharmaceutical compounds due to its high resolution and sensitivity.

Detailed Experimental Protocol: HPLC

  • Instrumentation: A standard HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically suitable.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water (with 0.1% formic acid to improve peak shape) is common. For example, start with 30% acetonitrile and ramp up to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at the λmax of this compound (e.g., ~210 nm).

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent like methanol (B129727) to a concentration of approximately 0.5 mg/mL.

  • Purity Calculation: The purity is determined by the area percent method, where the area of the main this compound peak is expressed as a percentage of the total area of all observed peaks.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for an identical reference standard. It relies on a certified internal standard of known purity.

Detailed Experimental Protocol: qNMR

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard (IS): Select a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a known purity, is stable, and has signals that do not overlap with the analyte signals.

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum under quantitative conditions. This requires a sufficiently long relaxation delay (D1) to ensure complete relaxation of all relevant protons (typically D1 ≥ 7 * T1, where T1 is the spin-lattice relaxation time).

    • Use a 90° pulse angle and ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

    • Calculate the purity of the this compound sample using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value of the signal

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating complex processes and relationships.

Purity_Validation_Workflow Figure 1: Purity Validation Workflow for a Reference Standard cluster_0 Material Reception & Initial Checks cluster_1 Structural Confirmation cluster_2 Purity Assessment (Orthogonal Methods) cluster_3 Final Certification A Receive this compound Batch B Visual Inspection & Documentation A->B C 1H NMR & 13C NMR B->C D Mass Spectrometry (MS) B->D E Compare with Literature Data C->E D->E F HPLC-UV/PDA (Area % Purity) E->F G qNMR (Absolute Purity vs. IS) E->G H HPTLC (Impurity Profile) E->H I Combine & Evaluate All Data F->I G->I H->I J Assign Purity Value I->J K Generate Certificate of Analysis J->K

Figure 1: Purity Validation Workflow for a Reference Standard

This compound, like many natural products from Tinospora cordifolia, may exhibit immunomodulatory and anti-inflammatory effects. These activities are often mediated through key cellular signaling pathways like the NF-κB pathway.

NFkB_Pathway Figure 2: Simplified NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activates This compound This compound (Potential Inhibitor) This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates Complex IκBα-NF-κB (Inactive) IKK->Complex Leads to IκBα Degradation IkB->Complex NFkB NF-κB (p50/p65) NFkB->Complex Nucleus Nucleus NFkB->Nucleus Translocates to Complex->NFkB Releases Transcription Gene Transcription (Inflammatory Mediators) Nucleus->Transcription Activates

Figure 2: Simplified NF-κB Signaling Pathway

Conclusion

The validation of this compound as a reference standard requires a multi-faceted analytical approach. While HPLC and HPTLC are excellent for quantifying purity relative to a known standard and for profiling impurities, qNMR offers the distinct advantage of determining absolute purity, a critical attribute for a primary reference standard. By employing these validated, orthogonal methods, researchers can ensure the quality and reliability of their this compound standard, leading to more accurate and reproducible scientific outcomes. This guide provides the necessary framework for establishing the purity of this compound, empowering researchers, scientists, and drug development professionals in their work.

References

Isocolumbin Content in Different Plant Species: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of isocolumbin (B3435002) content in various plant species, focusing on quantitative data, experimental protocols for analysis, and the biosynthetic context of this clerodane diterpenoid. This compound and its related compounds have garnered significant interest for their diverse pharmacological activities. This document aims to be a valuable resource for researchers investigating novel therapeutic agents from natural sources.

Quantitative Analysis of this compound and Related Diterpenoids

The concentration of this compound and its isomer, columbin (B190815), can vary significantly between different plant species and even within different parts of the same plant. The following table summarizes the available quantitative data for these compounds in several plant species known to contain them. It is important to note that while the presence of this compound has been reported in Jateorhiza palmata and Chasmanthera dependens, specific quantitative data for this compound in these species is limited in the available literature. Therefore, data for the closely related and often co-analyzed compound, columbin, is included to provide a comparative perspective.

Plant SpeciesPlant PartCompoundMethod of AnalysisThis compound/Columbin Content (% w/w)Reference
Tinospora cordifoliaStemColumbinHPTLC0.196 (in hydroalcoholic extract), 0.284 (in aqueous extract)[1]
Tinospora cordifoliaStemColumbinHPLC-UV-DAD0.045 - 0.089[2][3][4]
Tinospora malabaricaStemColumbinHPLC-UV-DAD0.012 - 0.021[2]
Tinospora crispaStemColumbinHPLC-UV-DAD0.008 - 0.015
Jateorhiza palmataRootColumbinNot SpecifiedPresent, but quantitative data not available in the cited literature.
Chasmanthera dependensStem Bark8-hydroxycolumbineNot SpecifiedPresent, but quantitative data not available in the cited literature.

Note: The presence of this compound has been confirmed in Tinospora cordifolia, Tinospora capillipes, and Tinospora sinensis. However, the cited literature did not provide quantitative data for this compound in these species.

Experimental Protocols

Accurate quantification of this compound and related compounds is crucial for research and drug development. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are two common methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC-UV-DAD) Method for Columbin Quantification in Tinospora species

This protocol is adapted from a validated method for the quantification of columbin in Tinospora species.

  • Plant Material Preparation:

    • Collect and shade-dry the stem material of the Tinospora species.

    • Grind the dried material into a coarse powder.

    • Extract the powdered material with 70% ethanol (B145695) using a suitable extraction technique (e.g., Soxhlet, maceration).

    • Concentrate the extract under reduced pressure to obtain a crude extract.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatography system with a UV-Diode Array Detector (DAD).

    • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile.

    • Detection: UV detection at a specified wavelength (e.g., 210 nm for columbin).

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of a columbin reference standard in a suitable solvent (e.g., methanol).

    • Prepare a series of working standard solutions of different concentrations by diluting the stock solution.

    • Prepare sample solutions by dissolving a known amount of the plant extract in the mobile phase, followed by filtration through a 0.45 µm filter.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the columbin standard against its concentration.

    • Inject the sample solutions into the HPLC system and record the chromatograms.

    • Identify the columbin peak in the sample chromatogram by comparing the retention time with that of the standard.

    • Quantify the amount of columbin in the sample by using the regression equation from the calibration curve.

High-Performance Thin-Layer Chromatography (HPTLC) Method for Columbin Quantification in Tinospora cordifolia

This protocol is based on a validated HPTLC method for the quantification of columbin in Tinospora cordifolia.

  • Plant Material and Extraction:

    • Prepare the plant extract as described in the HPLC protocol (hydroalcoholic or aqueous extraction).

  • Chromatographic Conditions:

    • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.

    • Mobile Phase: A mixture of suitable solvents, for example, a combination of n-hexane, chloroform, methanol, and formic acid.

    • Application: Apply standard and sample solutions as bands on the HPTLC plate using an automated applicator.

    • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

    • Densitometric Analysis: Scan the developed plate using a TLC scanner at a specific wavelength (e.g., 600 nm after derivatization for columbin).

  • Derivatization (for visualization and quantification):

    • Spray the developed plate with a suitable derivatizing agent (e.g., anisaldehyde–sulfuric acid reagent).

    • Heat the plate at a specific temperature for a defined time to develop the color of the spots.

  • Quantification:

    • Prepare a calibration curve by plotting the peak area of the columbin standard against its concentration.

    • The amount of columbin in the sample is determined from the calibration curve.

Biosynthetic Pathway and Experimental Workflow

To provide a comprehensive understanding, the following diagrams illustrate the general biosynthetic pathway of clerodane diterpenes and a typical experimental workflow for the quantification of this compound.

Clerodane_Biosynthesis cluster_upstream Upstream Terpenoid Pathway cluster_clerodane Clerodane Diterpene Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) DMAPP Dimethylallyl Pyrophosphate (DMAPP) GPP Geranyl Pyrophosphate (GPP) DMAPP->GPP + IPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP + IPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP + IPP Labdane_precursor Labdane-type Precursor GGPP->Labdane_precursor Diterpene Synthase Halimane_intermediate Halimane-type Intermediate Labdane_precursor->Halimane_intermediate Rearrangement Clerodane_skeleton Clerodane Skeleton Halimane_intermediate->Clerodane_skeleton Cyclization & Rearrangement This compound This compound Clerodane_skeleton->this compound Oxidations, etc.

General biosynthetic pathway of clerodane diterpenes.

Experimental_Workflow cluster_extraction Sample Preparation cluster_analysis Analytical Quantification Plant_Material Plant Material (e.g., Stem, Root) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Solvent Extraction (e.g., Ethanol, Methanol) Drying_Grinding->Extraction Filtration_Concentration Filtration and Concentration Extraction->Filtration_Concentration Crude_Extract Crude Extract Filtration_Concentration->Crude_Extract Chromatography Chromatographic Separation (HPLC or HPTLC) Crude_Extract->Chromatography Detection Detection (UV-DAD or MS) Chromatography->Detection Data_Analysis Data Analysis Detection->Data_Analysis Quantification Quantification of this compound Data_Analysis->Quantification

Experimental workflow for this compound quantification.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of Isocolumbin

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical compounds are paramount to ensuring a secure work environment and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of isocolumbin (B3435002), a furanoditerpene, in the absence of specific disposal protocols from the manufacturer. The following procedures are based on general best practices for laboratory chemical waste management.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or chemical splash goggles
Protective Clothing A standard laboratory coat

All handling and preparation for the disposal of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any potential dust or aerosols.

II. This compound Waste Classification and Segregation

Proper classification and segregation of chemical waste are fundamental to safe and compliant disposal.

Hazardous Waste Determination: While specific hazard classifications for this compound are not readily available, it should be treated as a chemical waste and disposed of through a licensed hazardous waste disposal service. Do not dispose of this compound down the drain or in the regular trash [1][2][3][4]. This practice is crucial to prevent environmental contamination and potential harm to aquatic life.

Waste Segregation: this compound waste must be segregated from other waste streams to prevent unintended chemical reactions. It should be stored separately from incompatible materials, such as strong oxidizing agents.

III. Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the collection, storage, and disposal of this compound waste.

Step 1: Waste Collection

  • Solid this compound Waste: Collect pure this compound powder, contaminated personal protective equipment (e.g., gloves, weighing paper), and other solid materials in a designated, leak-proof hazardous waste container.

  • Liquid this compound Waste: For solutions containing this compound, use a dedicated, sealed, and chemically compatible container. Common solvents in which this compound is soluble include chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[5]. Ensure the waste container is appropriate for these solvents.

  • Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be placed in a designated puncture-resistant sharps container that is clearly labeled as hazardous waste.

Step 2: Container Labeling

Properly label all waste containers with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific contents of the container (e.g., "this compound in Methanol")

  • The approximate concentration and quantity of the waste

  • The date the waste was first added to the container

  • The name of the principal investigator or laboratory contact

Step 3: Waste Storage

Store the labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be:

  • At or near the point of waste generation.

  • Under the control of the laboratory personnel.

  • Inspected weekly for any signs of leakage.

Waste containers must be kept securely closed at all times, except when adding waste.

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for the this compound waste. Provide them with all the necessary information about the waste as indicated on the label.

Visualizing the Disposal Workflow

To further clarify the procedural steps, the following diagrams illustrate the logical workflow for this compound waste management and the decision-making process for chemical waste disposal in a laboratory setting.

G cluster_0 This compound Waste Generation cluster_1 Waste Collection & Segregation cluster_2 Labeling & Storage cluster_3 Final Disposal Pure this compound Pure this compound Solid Waste Container Solid Waste Container Pure this compound->Solid Waste Container Contaminated Labware Contaminated Labware Contaminated Labware->Solid Waste Container This compound Solutions This compound Solutions Liquid Waste Container Liquid Waste Container This compound Solutions->Liquid Waste Container Label Container Label Container Solid Waste Container->Label Container Liquid Waste Container->Label Container Sharps Container Sharps Container Sharps Container->Label Container Store in SAA Store in SAA Label Container->Store in SAA Contact EHS for Pickup Contact EHS for Pickup Store in SAA->Contact EHS for Pickup

This compound Waste Disposal Workflow

G start Chemical Waste Generated is_hazardous Is it a known hazardous waste? start->is_hazardous is_p_listed Is it P-listed (acutely toxic)? is_hazardous->is_p_listed Yes is_ignitable Ignitable? is_hazardous->is_ignitable No is_p_listed->is_ignitable No collect_hazardous Collect as Hazardous Waste is_p_listed->collect_hazardous Yes is_corrosive Corrosive? is_ignitable->is_corrosive No is_ignitable->collect_hazardous Yes is_reactive Reactive? is_corrosive->is_reactive No is_corrosive->collect_hazardous Yes is_toxic Toxic? is_reactive->is_toxic No is_reactive->collect_hazardous Yes is_toxic->collect_hazardous Yes non_hazardous Dispose as Non-Hazardous (consult EHS) is_toxic->non_hazardous No contact_ehs Contact EHS for Disposal Pickup collect_hazardous->contact_ehs

Decision Tree for Laboratory Chemical Waste

References

Personal protective equipment for handling Isocolumbin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Isocolumbin, a diterpenoid isolated from Jateorhiza palmata (Colombo root). Given the absence of specific occupational exposure limits (OELs) for this compound, a cautious approach based on established laboratory safety protocols for handling natural products and chemical compounds of unknown toxicity is mandatory.

Hazard Identification and Risk Assessment

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against potential exposure. The minimum required PPE for handling this compound is outlined below.

PPE ComponentSpecifications and RecommendationsPurpose
Eye Protection Chemical splash goggles or safety glasses meeting EN166 or ANSI Z87.1 standards. A face shield should be worn over safety glasses when there is a significant risk of splashing.To protect eyes from dust particles and splashes.
Hand Protection Disposable nitrile gloves are recommended for handling this compound. For prolonged handling or in case of a spill, double-gloving is advised. Always check gloves for visible tears before use and change them frequently.To prevent skin contact.
Body Protection A buttoned, long-sleeved laboratory coat is mandatory. For procedures with a higher risk of contamination, a chemical-resistant apron should be worn over the lab coat.To protect skin and personal clothing from contamination.
Respiratory Protection All handling of powdered this compound must be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved N95 respirator or higher (e.g., a Powered Air-Purifying Respirator - PAPR) is required to prevent inhalation of the powder.[1]To prevent inhalation of airborne particles.
Foot Protection Closed-toe and closed-heel shoes must be worn at all times in the laboratory.To protect feet from spills and falling objects.

Safe Handling and Operational Plan

Adherence to standard operating procedures is critical for minimizing exposure and ensuring a safe laboratory environment.

3.1. Engineering Controls

  • Chemical Fume Hood: All weighing and solution preparation activities involving powdered this compound must be performed in a certified chemical fume hood to control airborne particles.[1]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors from solvents used.

3.2. Work Practices

  • Designated Area: Designate a specific area for handling this compound. Keep this area clean and clearly labeled.

  • Hygiene: Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory. Do not eat, drink, or smoke in areas where this compound is handled.[1]

  • Avoid Dust Generation: Handle the solid material carefully to avoid creating dust.

3.3. Experimental Protocol: Preparing a Stock Solution

This protocol outlines the steps for safely preparing a stock solution from powdered this compound.

  • Preparation: Don all required PPE as specified in the table above.

  • Weighing:

    • Perform this step inside a chemical fume hood.

    • Use a tared weigh boat on an analytical balance.

    • Carefully transfer the desired amount of powdered this compound to the weigh boat.

  • Solubilization:

    • Place the weigh boat containing the this compound powder into an appropriate container (e.g., a conical tube).

    • Add the desired solvent (e.g., Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone) dropwise to the powder.[2][3]

    • Gently pipette or vortex the solution to ensure complete dissolution.

  • Storage:

    • Securely cap and seal the container.

    • Clearly label the container with the compound name, concentration, solvent, date, and your initials.

    • Store the stock solution according to supplier recommendations, typically at 4°C for short-term storage or -20°C to -80°C in a sealed container, away from moisture and light, for long-term storage.

Disposal Plan

Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Collect all disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect excess this compound solutions and contaminated solvents in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Do not pour this compound waste down the drain.

  • Decontamination:

    • Decontaminate all non-disposable equipment and work surfaces that have come into contact with this compound using an appropriate solvent and then washing with soap and water.

Emergency Procedures

  • Spill:

    • Small Spill: If a small amount of this compound powder is spilled, carefully sweep it up (avoiding dust generation) or absorb it with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.

    • Large Spill: In the event of a large spill, evacuate the area and alert your supervisor and the institutional safety office.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.

    • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move to fresh air immediately.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water.

    • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (if available) or this guide to the medical personnel.

Handling_Workflow General Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Weigh Powdered this compound B->C D Prepare Solution C->D E Store Stock Solution D->E F Decontaminate Work Area & Equipment E->F G Dispose of Waste F->G H Remove PPE & Wash Hands G->H I Spill or Exposure Occurs J Follow Emergency Procedures I->J K Seek Medical Attention J->K

Caption: General workflow for safely handling this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.